Faznolutamide
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
1272719-08-0 |
|---|---|
Molecular Formula |
C19H17FN4O2S |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
4-[4,4-dimethyl-3-(6-methyl-3-pyridinyl)-5-oxo-2-sulfanylideneimidazolidin-1-yl]-3-fluoro-2-methoxybenzonitrile |
InChI |
InChI=1S/C19H17FN4O2S/c1-11-5-7-13(10-22-11)24-18(27)23(17(25)19(24,2)3)14-8-6-12(9-21)16(26-4)15(14)20/h5-8,10H,1-4H3 |
InChI Key |
YMGGYZJNZHRLEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)N2C(=S)N(C(=O)C2(C)C)C3=C(C(=C(C=C3)C#N)OC)F |
Origin of Product |
United States |
Foundational & Exploratory
Fezolinetant's Binding Affinity for Neurokinin Receptors: A Technical Guide
Introduction
Fezolinetant is a non-hormonal, selective neurokinin-3 (NK3) receptor antagonist developed for the treatment of moderate to severe vasomotor symptoms (VMS) associated with menopause. Its therapeutic effect is mediated by its high binding affinity and subsequent antagonism of the NK3 receptor, which plays a crucial role in the thermoregulatory pathway. This document provides a detailed overview of the binding affinity of fezolinetant for the family of neurokinin receptors (NK1, NK2, and NK3), presents the experimental methodologies used to determine these affinities, and illustrates the associated signaling pathways and experimental workflows.
Binding Affinity Profile
The binding affinity of fezolinetant for human neurokinin receptors has been characterized in vitro through radioligand binding assays. The data consistently demonstrate a high and selective affinity for the NK3 receptor, with significantly lower affinity for the NK1 and NK2 subtypes. This selectivity is fundamental to its mechanism of action and favorable side-effect profile.
Table 1: Fezolinetant Binding Affinity for Human Neurokinin Receptors
| Receptor Subtype | Mean Inhibition Constant (Ki) [nM] | Reference |
| NK1 | >1000 | |
| NK2 | >4000 | |
| NK3 | 20.3 |
Note: Ki is the inhibition constant, representing the concentration of a ligand that will bind to half the binding sites at equilibrium. A lower Ki value indicates a higher binding affinity.
Signaling Pathway
Fezolinetant acts as an antagonist at the NK3 receptor, which is primarily expressed on kisspeptin/neurokinin B/dynorphin (KNDy) neurons in the hypothalamus. Neurokinin B (NKB) binding to the NK3 receptor is an excitatory signal. By blocking this interaction, fezolinetant modulates neuronal activity, leading to a reduction in the frequency and severity of vasomotor symptoms.
Caption: Fezolinetant's mechanism of action at the NK3 receptor on KNDy neurons.
Experimental Protocols
The binding affinity of fezolinetant for neurokinin receptors is typically determined using competitive radioligand binding assays. Below is a representative protocol for assessing binding to the human NK3 receptor.
Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human NK3 receptor.
-
Radioligand: [³H]senktide, a selective NK3 receptor agonist.
-
Competitor (Test Compound): Fezolinetant.
-
Non-specific Binding Control: A high concentration of a non-labeled, potent NK3 receptor ligand (e.g., senktide or osanetant).
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing bovine serum albumin (BSA) and protease inhibitors.
-
Scintillation Cocktail: A solution for detecting radioactive decay.
-
Instrumentation: Scintillation counter, cell harvester, multi-well plates.
Membrane Preparation
-
Culture the recombinant cells to a high density.
-
Harvest the cells and homogenize them in a cold buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in the assay buffer and determine the total protein concentration (e.g., using a Bradford or BCA assay).
-
Store the membrane preparations at -80°C until use.
Competitive Binding Assay
-
In a multi-well plate, add the assay buffer, a fixed concentration of the radioligand ([³H]senktide), and varying concentrations of fezolinetant.
-
To determine non-specific binding, a separate set of wells should contain the radioligand and a saturating concentration of a non-labeled NK3 ligand.
-
To determine total binding, another set of wells should contain only the radioligand and the buffer.
-
Initiate the binding reaction by adding the prepared cell membranes to each well.
-
Incubate the plate at room temperature for a specified period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Terminate the assay by rapid filtration through a glass fiber filter using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters quickly with ice-cold buffer to remove any unbound radioactivity.
-
Place the filters in scintillation vials, add the scintillation cocktail, and quantify the radioactivity using a scintillation counter.
A Technical Guide to Early-Stage Research on Fezolinetant for Polycystic Ovary Syndrome
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage research into fezolinetant, a selective neurokinin 3 (NK3) receptor antagonist, as a potential therapeutic for Polycystic Ovary Syndrome (PCOS). This document details the underlying mechanism of action, summarizes key preclinical and clinical findings, and presents detailed experimental protocols from the pivotal proof-of-concept study.
Introduction: Targeting the Neuroendocrine Core of PCOS
Polycystic Ovary Syndrome (PCOS) is the most prevalent endocrine disorder in reproductive-aged women, characterized by hyperandrogenism, ovulatory dysfunction, and polycystic ovarian morphology.[1][2] A central feature of PCOS pathophysiology is a neuroendocrine disruption involving the hypothalamic-pituitary-gonadal (HPG) axis.[3][4] This disruption manifests as an abnormally high frequency of gonadotropin-releasing hormone (GnRH) pulses from the hypothalamus.[5][6] This increased GnRH pulsatility leads to preferential secretion of luteinizing hormone (LH) over follicle-stimulating hormone (FSH) from the pituitary, resulting in an elevated LH/FSH ratio, which in turn drives ovarian androgen production and contributes to anovulation.[3][5][6]
Current treatments for PCOS primarily manage symptoms rather than addressing the core neuroendocrine dysregulation.[3][4] The identification of the hypothalamic network of neurons that co-express kisspeptin, neurokinin B (NKB), and dynorphin (KNDy) as the GnRH pulse generator has opened new therapeutic avenues.[3][4] NKB signaling via the NK3 receptor is a critical component in stimulating GnRH release.[7][8] Fezolinetant, a potent and selective oral NK3 receptor antagonist, was investigated to determine if modulating this pathway could correct the elevated GnRH pulse frequency and improve the biochemical hallmarks of PCOS.[3][9]
Mechanism of Action: Modulating the KNDy Neuron-GnRH Pulse Generator
The pulsatile release of GnRH is orchestrated by KNDy neurons in the arcuate nucleus of the hypothalamus.[4][10] In this system, NKB acts as a key stimulatory signal by binding to its cognate receptor, the NK3 receptor, on KNDy neurons.[8][11] This binding initiates a synchronized release of kisspeptin, which then stimulates GnRH neurons to fire, leading to a pulse of GnRH release into the portal circulation.[8][10]
In women with PCOS, this system is dysregulated, resulting in an accelerated GnRH pulse frequency.[5] Fezolinetant functions by competitively blocking the NK3 receptor.[3][7] This antagonism inhibits NKB signaling, thereby reducing the hyperactivity of the KNDy neuronal network.[12][13] The expected downstream effect is a reduction in the frequency of GnRH pulses, leading to normalized LH secretion, a decreased LH/FSH ratio, and consequently, a reduction in ovarian androgen production.[3][14][15]
Preclinical Research
Preclinical data provided the foundational evidence for investigating fezolinetant in human subjects.[3] Studies in animal models demonstrated that the administration of fezolinetant effectively decreased LH pulse frequency and lowered plasma LH concentrations.[3][16] Notably, these effects were achieved without a significant impact on FSH levels.[3][16] In a mouse model of PCOS induced by dihydrotestosterone (DHT), treatment with a different NK3R antagonist, MLE4901, did not reverse reproductive defects but did show potential benefits for metabolic features, including decreased body weight and adiposity.[17][18]
Detailed protocols for the specific preclinical studies involving fezolinetant are not extensively published in the available literature. However, the consistent finding of selective LH suppression provided a strong rationale for its clinical development in PCOS.
Clinical Research: A Phase 2a Proof-of-Concept Study
The primary source of early-stage clinical data for fezolinetant in PCOS comes from a Phase 2a, randomized, double-blind, placebo-controlled, multicenter study (EudraCT 2014-004409-34).[1][2][3]
Experimental Protocol
Study Design: The study was a proof-of-concept trial designed to evaluate the efficacy and safety of fezolinetant over a 12-week period in women with PCOS.[2][3] It included a screening period of 28 to 7 days before the first dose.[16] Participants were randomized in a 1:1:1 ratio to one of three treatment arms.[19]
-
Participants: The study enrolled 73 women between the ages of 18 and 45 who were diagnosed with PCOS according to the Rotterdam criteria.[3][16][19] All participants had hyperandrogenemia, defined as a total testosterone level >1.7 nmol/L.[19] Key exclusion criteria included diabetes, recent bariatric or ovarian surgery, and the use of hormonal contraceptives or other medications affecting the HPG axis within 3 months of screening.[16]
-
Interventions: Participants received either fezolinetant 60 mg/day, fezolinetant 180 mg/day, or a matching placebo, administered orally once daily for 12 weeks.[1][3][20]
-
Endpoints:
-
Primary Efficacy Endpoint: The change in total testosterone from baseline to week 12.[1][3]
-
Secondary Endpoints: Changes in gonadotropins (LH, FSH), LH/FSH ratio, and other ovarian hormones (estradiol, progesterone) were also assessed.[2][3] Safety and tolerability were monitored throughout the study.[3]
-
Results
Of the 73 women randomized, 64 completed the study.[1][3] Fezolinetant was well tolerated.[1][3] The study successfully met its primary endpoint, demonstrating a significant and dose-dependent reduction in total testosterone.
Table 1: Change in Hormonal Parameters from Baseline to Week 12
| Parameter | Placebo | Fezolinetant (60 mg/day) | Fezolinetant (180 mg/day) |
|---|---|---|---|
| Total Testosterone (nmol/L) | -0.05 (0.10) | -0.39 (0.12)* | -0.80 (0.13)*** |
| Luteinizing Hormone (LH) (IU/L) | -3.16 (1.04) | -8.21 (1.18)** | -10.17 (1.28)*** |
| Follicle-Stimulating Hormone (FSH) (IU/L) | -0.57 (0.26) | -0.92 (0.30) | -1.46 (0.32)* |
| LH/FSH Ratio | Decrease Not Significant | Significant Decrease*** | Significant Decrease*** |
| Estradiol (E2) | No Significant Change | No Significant Change | No Significant Change |
| Progesterone (P4) | No Significant Change | No Significant Change | No Significant Change |
Data are presented as adjusted mean (SE) change from baseline.
- p < 0.05 vs. placebo; * p < 0.01 vs. placebo; *** p < 0.001 vs. placebo.* (Source: Fraser et al., JCEM, 2021)[1][2][3]
Key Findings:
-
Testosterone Reduction: Both doses of fezolinetant significantly reduced total testosterone compared to placebo at the 12-week primary endpoint.[3][14] The 180 mg dose resulted in a sustained reduction of approximately 33% from baseline.[3][4][21]
-
Gonadotropin Modulation: Fezolinetant produced dose-dependent decreases in LH, which were significantly greater than the changes observed with placebo.[1][3] The 180 mg dose also led to a small but statistically significant decrease in FSH.[1][3]
-
LH/FSH Ratio: Consequently, both fezolinetant doses led to a highly significant (p < 0.001) decrease in the LH/FSH ratio compared to placebo, a key indicator of normalizing the neuroendocrine profile in PCOS.[1][3][4]
-
Ovarian Hormones: Despite the significant changes in androgens and gonadotropins, there were no significant changes in circulating levels of estradiol or progesterone compared to placebo over the 12-week period.[1][2][3]
-
Clinical Outcomes: The study did not observe significant improvements in clinical outcomes such as menstrual cycle regularity or ovulation within the 12-week treatment duration.[14]
Discussion and Conclusion
Early-stage research demonstrates that fezolinetant, by antagonizing the NK3 receptor, effectively targets the core neuroendocrine dysfunction of PCOS. The Phase 2a trial confirmed that this mechanism translates into significant biochemical improvements in women with the condition. The sustained, dose-dependent reduction in total testosterone and the normalization of the LH/FSH ratio provide strong proof-of-concept for this therapeutic approach.[1][3]
The lack of change in clinical outcomes like menstrual regularity is a key limitation of the initial research, though it is likely that the 12-week study duration was insufficient to observe changes in ovarian physiology and the restoration of ovulatory cycles.[3][14] Longer-term studies would be required to assess whether the observed hormonal improvements translate into clinical benefits for anovulation and infertility.[4]
References
- 1. Randomized Controlled Trial of Neurokinin 3 Receptor Antagonist Fezolinetant for Treatment of Polycystic Ovary Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Randomized Controlled Trial of Neurokinin 3 Receptor Antagonist Fezolinetant for Treatment of Polycystic Ovary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Targeting Elevated GnRH Pulsatility to Treat Polycystic Ovary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gynaecologyjournals.com [gynaecologyjournals.com]
- 7. Fezolinetant: Detailed Review of its Transformative R&D Success [synapse.patsnap.com]
- 8. psychscenehub.com [psychscenehub.com]
- 9. Ogeda Announces Fezolinetant As INN And Issuance Of U.S. Patent For ESN364 - BioSpace [biospace.com]
- 10. A New Hope for Woman with Vasomotor Symptoms: Neurokinin B Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Neurokinin Receptor Antagonist, Fezolinetant, for Treatment of Menopausal Vasomotor Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. VEOZAH™ (fezolinetant) tablets target a source of VMS | For HCPs [veozahhcp.com]
- 14. researchgate.net [researchgate.net]
- 15. Fezolinetant - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- 19. academic.oup.com [academic.oup.com]
- 20. s3.amazonaws.com [s3.amazonaws.com]
- 21. VIDEO: Fezolinetant drops testosterone levels in PCOS | MDedge [mdedge.com]
The Impact of Fezolinetant on the Hypothalamic-Pituitary-Gonadal (HPG) Axis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fezolinetant is a first-in-class, non-hormonal, selective neurokinin-3 (NK3) receptor antagonist. It is under investigation for the treatment of moderate to severe vasomotor symptoms (VMS) associated with menopause. The mechanism of action of fezolinetant involves the modulation of the hypothalamic-pituitary-gonadal (HPG) axis, which plays a crucial role in the regulation of reproductive function and sex steroid production. This technical guide provides an in-depth analysis of the effects of fezolinetant on the HPG axis, summarizing key quantitative data from clinical trials and detailing relevant experimental protocols.
Mechanism of Action: Modulation of the HPG Axis
The HPG axis is a complex neuroendocrine system that governs reproductive physiology. In the hypothalamus, kisspeptin/neurokinin B/dynorphin (KNDy) neurons regulate the pulsatile release of gonadotropin-releasing hormone (GnRH). Neurokinin B (NKB), acting via the NK3 receptor, is a key stimulator of this process.
Fezolinetant, by selectively blocking the NK3 receptor, inhibits the stimulatory effect of NKB on KNDy neurons. This leads to a reduction in the pulsatile release of GnRH from the hypothalamus. Consequently, the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary is suppressed, resulting in a decrease in the production of gonadal sex steroids, such as estradiol and testosterone.
Quantitative Effects on HPG Axis Hormones
Clinical studies have demonstrated a dose-dependent effect of fezolinetant on key hormones of the HPG axis. The following tables summarize the quantitative data from these trials.
Table 1: Effects of Fezolinetant on Gonadotropins in Postmenopausal Women (SKYLIGHT 1 & 2 Trials)
| Hormone | Fezolinetant Dose | Mean Change from Baseline (IU/L) | Placebo |
| Luteinizing Hormone (LH) | 30 mg | -8.3 | +2.1 |
| 45 mg | -9.8 | +2.1 | |
| Follicle-Stimulating Hormone (FSH) | 30 mg | -2.5 | +1.8 |
| 45 mg | -3.1 | +1.8 |
Table 2: Effects of Fezolinetant on Sex Steroids in Postmenopausal Women (SKYLIGHT 1 & 2 Trials)
| Hormone | Fezolinetant Dose | Mean Change from Baseline (pg/mL) | Placebo |
| Estradiol | 30 mg | -1.1 | +0.4 |
| 45 mg | -1.4 | +0.4 | |
| Testosterone | 30 mg | Not Reported | Not Reported |
| 45 mg | Not Reported | Not Reported |
Experimental Protocols
The following sections detail the methodologies employed in key clinical trials to assess the impact of fezolinetant on the HPG axis.
Hormone Assays
-
Sample Collection: Blood samples for hormonal analysis were collected at baseline and at specified time points throughout the clinical trials.
-
Analytes: Serum levels of LH, FSH, estradiol, and testosterone were quantified.
-
Methodology: Central laboratory analysis was performed using validated immunoassays. Specific assay types (e.g., chemiluminescent immunoassay, radioimmunoassay) and instrument platforms (e.g., Roche Cobas) were utilized for quantification.
-
Quality Control: Standardized procedures for sample handling, storage, and analysis were implemented to ensure data accuracy and reproducibility. Quality control samples at multiple concentrations were included in each assay run.
Clinical Trial Design
The SKYLIGHT 1 and 2 trials were randomized, double-blind, placebo-controlled, phase 3 studies.
-
Participants: Postmenopausal women with moderate to severe vasomotor symptoms.
-
Intervention: Participants were randomized to receive oral fezolinetant (30 mg or 45 mg once daily) or a placebo.
-
Duration: The treatment period was typically 12 weeks, followed by a safety follow-up period.
-
Endpoints: The primary endpoints were the mean change in the frequency and severity of VMS from baseline to weeks 4 and 12. Secondary endpoints included changes in serum hormone levels.
Conclusion
Fezolinetant exerts a clear and dose-dependent modulatory effect on the HPG axis by antagonizing the NK3 receptor. This leads to a reduction in the secretion of gonadotropins and, subsequently, a decrease in gonadal steroid production. The quantitative data from large-scale clinical trials confirm these effects, demonstrating statistically significant reductions in LH, FSH, and estradiol levels in postmenopausal women. The detailed experimental protocols employed in these studies provide a robust framework for the continued investigation of NK3 receptor antagonists in various clinical applications. This in-depth understanding of fezolinetant's interaction with the HPG axis is critical for researchers, scientists, and drug development professionals working on novel therapies for hormone-dependent conditions.
Preclinical Studies of Fezolinetant and its Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical studies of fezolinetant, a selective, non-hormonal neurokinin-3 receptor (NK3R) antagonist developed for the treatment of moderate to severe vasomotor symptoms (VMS) associated with menopause. The document details the compound's mechanism of action, pharmacodynamic effects in animal models, pharmacokinetic profile, and metabolic pathways, supported by quantitative data, experimental protocols, and pathway visualizations.
Mechanism of Action
Fezolinetant exerts its therapeutic effect by modulating neuronal activity in the brain's thermoregulatory center. During menopause, declining estrogen levels lead to hypertrophy of Kisspeptin/Neurokinin B/Dynorphin (KNDy) neurons in the hypothalamus. This results in increased signaling by neurokinin B (NKB), which binds to the NK3 receptor, disrupting normal temperature control and leading to VMS, commonly known as hot flashes and night sweats.
Fezolinetant is a selective NK3R antagonist that blocks the binding of NKB.[1] This action moderates KNDy neuronal activity, helping to restore normal function to the thermoregulatory center and thereby reducing the frequency and severity of VMS.[2][3]
Preclinical Pharmacology
The pharmacological activity of fezolinetant was characterized through in vitro receptor binding assays and in vivo efficacy studies in established animal models of menopause.
In vitro studies demonstrated that fezolinetant is a potent and highly selective antagonist for the human NK3 receptor. Its binding affinity for the NK3 receptor is significantly higher than for NK1 or NK2 receptors, indicating a targeted mechanism of action with a lower potential for off-target effects related to these other neurokinin receptors.
Table 1: Fezolinetant Receptor Binding Affinity
| Receptor Subtype | Binding Affinity (Ki) | Selectivity vs. NK3R |
|---|---|---|
| Neurokinin 3 (NK3) | 19.9 - 22.1 nmol/L | - |
| Neurokinin 1 (NK1) | >450-fold lower | >450x |
| Neurokinin 2 (NK2) | >450-fold lower | >450x |
Data derived from clinical pharmacology reviews referencing preclinical in vitro assays.
The efficacy of fezolinetant in mitigating VMS was evaluated in the ovariectomized (OVX) rat, a well-established preclinical model for menopause-related thermoregulatory dysfunction. In this model, the removal of ovaries induces hormonal changes that lead to symptoms analogous to human hot flashes, such as increases in skin temperature.
Table 2: Efficacy of Fezolinetant in Ovariectomized (OVX) Rat Model
| Dose (Oral, BID for 1 week) | Key Outcome | Result |
|---|---|---|
| 1 - 10 mg/kg | Attenuation of Skin Temperature Increase | Dose-dependent reduction in hot flash-like symptoms.[2] |
| Plasma Luteinizing Hormone (LH) Levels | Dose-dependent reduction.[2] | |
| Neuronal Activity (c-Fos in MnPO) | Inhibition of neuronal activation.[2] | |
| Body Weight and Food Intake | Dose-dependent reduction in hyperphagia and weight gain.[2][4] |
Source: Effects of neurokinin 3 receptor antagonist fezolinetant on hot flash-like symptoms in ovariectomized rats.[2][4]
The following protocol outlines the key steps used to assess the efficacy of fezolinetant in the OVX rat model.
-
Animal Model Creation: Adult female Wistar rats undergo bilateral ovariectomy to induce a state of estrogen deficiency, mimicking menopause. A sham-operated group serves as a control.
-
Acclimation and Symptom Confirmation: Post-surgery, rats are allowed a recovery and acclimation period. The development of menopausal symptoms, such as increased skin temperature, is confirmed.[2][4]
-
Drug Administration: Fezolinetant is administered orally (e.g., 1, 3, or 10 mg/kg) twice daily for a period of one week. A vehicle control group receives the formulation without the active compound.[2]
-
Endpoint Measurement:
-
Skin Temperature: Tail skin temperature is measured using a telemetric device or an infrared thermometer as a direct index of hot flash-like events.
-
Neuroendocrine Markers: Blood samples are collected to measure plasma levels of LH and FSH.
-
Neuronal Activity: At the end of the study, brain tissue is collected and processed for immunohistochemistry to detect c-Fos expression (an indirect marker of neuronal activity) in the median preoptic nucleus (MnPO) of the hypothalamus.[2]
-
-
Data Analysis: The effects of different doses of fezolinetant are compared to the vehicle control group to determine dose-dependent efficacy.
Preclinical Pharmacokinetics and Metabolism
The absorption, distribution, metabolism, and excretion (ADME) properties of fezolinetant were characterized through in vitro and in vivo studies.
In vitro studies using human liver microsomes and recombinant human CYP enzymes identified CYP1A2 as the primary enzyme responsible for the metabolism of fezolinetant.[5][6][7] Minor contributions from CYP2C9 and CYP2C19 were also observed.[5][6][7]
The major metabolic pathway is an oxidation reaction, forming the metabolite ES259564 .[1][5] This major metabolite is approximately 20-fold less potent against the NK3 receptor than the parent fezolinetant molecule, suggesting that the pharmacological activity is primarily driven by the parent compound.[1]
-
System Preparation: Incubations are prepared using either pooled human liver microsomes (HLM) or specific recombinant human CYP enzymes (e.g., rCYP1A2, rCYP2C9).
-
Incubation: Fezolinetant is added to the incubation mixture containing the enzyme source and necessary co-factors (e.g., NADPH). To identify specific enzyme contributions in HLM, selective chemical inhibitors for different CYP isoforms are added to separate incubations.[5][8]
-
Reaction Termination: After a set incubation period, the metabolic reaction is stopped, typically by adding a cold organic solvent like acetonitrile.
-
Sample Analysis: The samples are centrifuged, and the supernatant is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of the metabolite (ES259564) formed.
-
Data Interpretation: The rate of metabolite formation in the presence of different recombinant enzymes or specific inhibitors is used to determine the relative contribution of each CYP isoform to the overall metabolism of fezolinetant.[5]
While detailed preclinical pharmacokinetic data from animal models is limited in the public domain, clinical studies in healthy women provide a good characterization of fezolinetant's profile, which is built upon the foundation of preclinical assessments. These studies show rapid absorption and dose-proportional exposure.
Table 3: Single-Dose Pharmacokinetic Parameters of Fezolinetant and Metabolite ES259564 in Healthy Chinese Women (Clinical Data)
| Compound | Dose | Tmax (median, h) | Cmax (mean, ng/mL) | t½ (mean, h) | AUCinf (mean, h*ng/mL) |
|---|---|---|---|---|---|
| Fezolinetant | 15 mg | 1.50 - 1.75 | 221 | 6.12 - 7.69 | 1330 |
| 30 mg | 1.50 - 1.75 | 439 | 6.12 - 7.69 | 2530 | |
| 60 mg | 1.50 - 1.75 | 834 | 6.12 - 7.69 | 4930 | |
| ES259564 | 15 mg | 1.50 - 2.00 | - | 5.72 - 6.31 | - |
| 30 mg | 1.50 - 2.00 | - | 5.72 - 6.31 | - | |
| 60 mg | 1.50 - 2.00 | - | 5.72 - 6.31 | - |
Source: An Open-Label, Single and Multiple Dose Study to Evaluate the Pharmacokinetics and Safety of Fezolinetant in Healthy Chinese Female Subjects.[9][10] Note: This is clinical data provided for reference.
Preclinical Safety
Comprehensive preclinical safety and toxicology studies are required for any investigational new drug to support progression into human clinical trials. These studies, including safety pharmacology and repeat-dose toxicology in multiple species, are designed to identify potential target organs for toxicity and establish a safe starting dose in humans.[11]
For fezolinetant, the preclinical safety program was sufficient to support large-scale, long-term Phase 3 clinical trials. Pooled data from these extensive clinical studies have confirmed a generally acceptable safety and tolerability profile.[12] The most notable finding of interest from a safety perspective has been asymptomatic and transient elevations in liver transaminases, which were observed in a small percentage of participants in clinical trials.[12] Preclinical toxicology studies would have been instrumental in establishing the safety margins and monitoring parameters for such potential effects ahead of clinical evaluation.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Effects of neurokinin 3 receptor antagonist fezolinetant on hot flash-like symptoms in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of Fezolinetant in Moderate to Severe Vasomotor Symptoms Associated With Menopause: A Phase 3 RCT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Evaluation of CYP‐Mediated Metabolism of Fezolinetant and Pharmacokinetic Interaction Between Fezolinetant and Fluvoxamine in Healthy Postmenopausal Smokers and Nonsmokers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Evaluation of CYP-Mediated Metabolism of Fezolinetant and Pharmacokinetic Interaction Between Fezolinetant and Fluvoxamine in Healthy Postmenopausal Smokers and Nonsmokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An Open-Label, Single and Multiple Dose Study to Evaluate the Pharmacokinetics and Safety of Fezolinetant in Healthy Chinese Female Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Toxicokinetics Evaluation in Preclinical Studies | PORSOLT [porsolt.com]
- 12. Safety of Fezolinetant for Treatment of Moderate to Severe Vasomotor Symptoms Due to Menopause: Pooled Analysis of Three Randomized Phase 3 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a New Era in Neuromodulation: A Technical Guide to the Discovery and Development of Selective NK3 Receptor Antagonists
For Immediate Release
A comprehensive technical guide detailing the discovery and development of selective neurokinin-3 (NK3) receptor antagonists has been compiled, offering an in-depth resource for researchers, scientists, and drug development professionals. This whitepaper traverses the historical landscape of NK3 receptor antagonist research, from its early beginnings in the study of central nervous system disorders to its recent success in treating menopausal vasomotor symptoms. The guide provides a thorough examination of the underlying pharmacology, detailed experimental protocols, and a comparative analysis of key compounds that have shaped this promising therapeutic class.
The tachykinin family of neuropeptides and their receptors have long been a subject of intense scientific scrutiny. Among these, the neurokinin-3 (NK3) receptor, predominantly expressed in the central nervous system, has emerged as a critical modulator of various physiological processes. The journey of selective NK3 receptor antagonists is a compelling narrative of scientific perseverance and serendipity. Initially explored for their potential in treating schizophrenia, these compounds have found a new and impactful application in alleviating the debilitating vasomotor symptoms associated with menopause. This shift in therapeutic focus underscores the intricate and often multifaceted roles of neurobiological pathways.
This technical guide offers a granular look at the core aspects of NK3 receptor antagonist development, including:
-
A Historical Perspective: Tracing the evolution of NK3 receptor antagonists from their conceptualization to the development of distinct chemical scaffolds.
-
The NK3 Receptor Signaling Cascade: A detailed exposition of the molecular mechanisms initiated by the binding of the endogenous ligand, neurokinin B (NKB), to the NK3 receptor.
-
Key Experimental Methodologies: Providing researchers with practical, step-by-step protocols for essential in vitro and in vivo assays.
-
Comparative Compound Analysis: A quantitative summary of the binding affinities and functional potencies of pivotal selective NK3 receptor antagonists.
A Journey Through Time: The Evolution of NK3 Receptor Antagonists
The development of selective NK3 receptor antagonists began with early explorations into their potential as antipsychotic agents. The theory was that modulating the tachykinin system could influence dopaminergic pathways implicated in schizophrenia. This initial wave of research led to the discovery of the first non-peptide antagonists in the mid-1990s, such as osanetant and talnetant.[1] While these early compounds ultimately did not demonstrate sufficient efficacy for schizophrenia, they laid the crucial groundwork for future discoveries.
A significant breakthrough came with the elucidation of the role of the KNDy (kisspeptin/neurokinin B/dynorphin) neurons in the hypothalamus in regulating gonadotropin-releasing hormone (GnRH) secretion and thermoregulation. This discovery opened a new therapeutic avenue for NK3 receptor antagonists in sex-hormone-related disorders and menopausal vasomotor symptoms. This led to the development of a new generation of antagonists, including pavinetant, and ultimately the FDA-approved fezolinetant for the treatment of moderate to severe vasomotor symptoms associated with menopause.[2] More recently, a dual NK1/NK3 receptor antagonist, elinzanetant, has also received FDA approval for the same indication, highlighting the continued innovation in this field.[3][4]
The Molecular Dance: NK3 Receptor Signaling
The NK3 receptor is a G-protein coupled receptor (GPCR) that preferentially binds neurokinin B (NKB). Upon binding, the receptor activates the Gq alpha subunit of its associated heterotrimeric G-protein. This initiates a downstream signaling cascade, as illustrated below.
Activated Phospholipase C (PLC) proceeds to hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The subsequent increase in cytosolic Ca²⁺, in concert with DAG, activates Protein Kinase C (PKC). This cascade of events culminates in the modulation of various downstream cellular responses, including neuronal excitation and the regulation of neurotransmitter release, such as GnRH.
A Toolkit for Discovery: Key Experimental Protocols
The development of selective NK3 receptor antagonists has been underpinned by a suite of robust in vitro and in vivo assays. These experimental protocols are essential for characterizing the binding affinity, functional potency, and physiological effects of novel compounds.
In Vitro Assays
Radioligand Binding Assay: This technique is the gold standard for determining the binding affinity (Ki) of a test compound for the NK3 receptor. It typically involves a competitive binding experiment where the unlabeled test compound competes with a radiolabeled ligand for binding to cell membranes expressing the NK3 receptor.
Experimental Workflow for Radioligand Binding Assay
References
- 1. Efficacy and safety of elinzanetant, a selective neurokinin-1,3 receptor antagonist for vasomotor symptoms: a dose-finding clinical trial (SWITCH-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. womensmentalhealth.org [womensmentalhealth.org]
- 3. drugs.com [drugs.com]
- 4. Elinzanetant - Wikipedia [en.wikipedia.org]
Fezolinetant: Exploring Therapeutic Avenues Beyond Vasomotor Symptoms
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Fezolinetant, a selective neurokinin-3 (NK3) receptor antagonist, has recently gained approval for the treatment of vasomotor symptoms associated with menopause. Its mechanism of action, which involves the modulation of Kisspeptin/Neurokinin B/Dynorphin (KNDy) neurons in the hypothalamus, presents a promising platform for therapeutic intervention in other sex hormone-dependent disorders. This technical guide provides an in-depth review of the preclinical and clinical evidence supporting the potential applications of fezolinetant beyond vasomotor symptoms, with a primary focus on Polycystic Ovary Syndrome (PCOS) and a prospective look at uterine fibroids and endometriosis. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the expanding therapeutic landscape of NK3 receptor antagonism.
Introduction: The Neurokinin-3 Receptor and its Therapeutic Potential
The neurokinin-3 receptor (NK3R) is a G-protein coupled receptor predominantly expressed in the central nervous system, particularly in the hypothalamic arcuate nucleus where it is co-localized with kisspeptin and dynorphin in KNDy neurons. These neurons are critical regulators of gonadotropin-releasing hormone (GnRH) pulsatility. The endogenous ligand for NK3R is neurokinin B (NKB). The NKB/NK3R signaling pathway is a key component of the negative feedback loop of sex hormones on the hypothalamic-pituitary-gonadal (HPG) axis. Dysregulation of this pathway is implicated in the pathophysiology of various reproductive and endocrine disorders.
Fezolinetant, by selectively antagonizing the NK3R, offers a non-hormonal approach to modulate the HPG axis. This targeted mechanism has the potential to address conditions characterized by aberrant GnRH pulsatility and downstream hormonal imbalances, without the broad effects of hormonal therapies.
Polycystic Ovary Syndrome (PCOS): A Prime Candidate for Fezolinetant Therapy
PCOS is a common endocrine disorder in women of reproductive age, characterized by hyperandrogenism, ovulatory dysfunction, and polycystic ovarian morphology. A key neuroendocrine feature of PCOS is an abnormally high frequency of GnRH pulses, leading to a preferential increase in luteinizing hormone (LH) secretion over follicle-stimulating hormone (FSH), resulting in an elevated LH/FSH ratio. This hormonal imbalance drives increased ovarian androgen production and contributes to the clinical manifestations of PCOS.
Clinical Evidence: A Phase 2a Proof-of-Concept Study
A randomized, double-blind, placebo-controlled, multicenter Phase 2a study evaluated the efficacy and safety of fezolinetant in women with PCOS.[1][2] The study investigated two oral doses of fezolinetant (60 mg and 180 mg daily) compared to placebo over a 12-week period.[1] The primary endpoint was the change in total testosterone levels.[1]
Table 1: Key Efficacy Outcomes of the Phase 2a Study of Fezolinetant in PCOS [1]
| Parameter | Fezolinetant 60 mg/day (n=24) | Fezolinetant 180 mg/day (n=25) | Placebo (n=24) |
| Change in Total Testosterone (nmol/L) from Baseline to Week 12 (Adjusted Mean (SE)) | -0.39 (0.12) | -0.80 (0.13) | -0.05 (0.10) |
| Change in LH (IU/L) from Baseline to Week 12 (Adjusted Mean (SE)) | -8.21 (1.18)** | -10.17 (1.28) | -3.16 (1.04) |
| Change in FSH (IU/L) from Baseline to Week 12 (Adjusted Mean (SE)) | -0.92 (0.30) | -1.46 (0.32) | -0.57 (0.26) |
| Change in LH/FSH Ratio from Baseline to Week 12 | Dose-dependent decrease (P < .001 vs placebo) | Dose-dependent decrease (P < .001 vs placebo) | - |
| Change in Estradiol (pmol/L) from Baseline to Week 12 | Not significantly different from placebo (P > .10) | Not significantly different from placebo (P > .10) | - |
| Change in Progesterone (nmol/L) from Baseline to Week 12 | Not significantly different from placebo (P > .10) | Not significantly different from placebo (P > .10) | - |
*P < .05 vs placebo; **P = .002 vs placebo; ***P < .001 vs placebo
The results demonstrated a statistically significant and dose-dependent reduction in total testosterone and LH levels, as well as a normalization of the LH/FSH ratio in women treated with fezolinetant compared to placebo.[1] These findings provide strong clinical evidence that fezolinetant can effectively target the underlying neuroendocrine abnormality in PCOS.
Experimental Protocol: Phase 2a PCOS Study
-
Study Design: A phase 2a, randomized, double-blind, placebo-controlled, multicenter study.[2]
-
Participants: 73 women diagnosed with PCOS according to the Rotterdam criteria.[2]
-
Interventions: Participants were randomized to receive oral fezolinetant 60 mg/day, 180 mg/day, or placebo for 12 weeks.[2]
-
Primary Efficacy Endpoint: Change in total testosterone from baseline to week 12.[2]
-
Secondary Efficacy Endpoints: Changes in gonadotropins (LH, FSH), LH/FSH ratio, and other ovarian hormones.[2]
-
Hormone Assays: Serum concentrations of LH, FSH, and progesterone were measured using validated immunoassays. Total testosterone was measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Safety Assessments: Safety and tolerability were monitored through the recording of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.[3]
Safety and Tolerability in PCOS
In the Phase 2a study, fezolinetant was generally well-tolerated.[1] The incidence of treatment-emergent adverse events was similar across the fezolinetant and placebo groups.[3] The most common adverse events were headache, nausea, and fatigue.[4] No serious adverse events related to the study drug were reported.[3]
Uterine Fibroids and Endometriosis: Future Directions for Fezolinetant
Uterine fibroids (leiomyomas) and endometriosis are common estrogen-dependent gynecological conditions that significantly impact women's health. Current medical treatments often involve GnRH agonists or antagonists, which induce a hypoestrogenic state and are associated with significant side effects.
Rationale for NK3 Receptor Antagonism
The growth of uterine fibroids and endometriotic lesions is driven by estrogen. By modulating GnRH pulsatility and consequently reducing circulating estrogen levels, NK3 receptor antagonists like fezolinetant could offer a therapeutic benefit. The potential advantage of this approach is a more moderate and "non-castrating" suppression of estrogen, which may avoid the severe side effects of complete estrogen deprivation.[5]
Preclinical and Prospective Evidence
While direct preclinical or clinical studies of fezolinetant for uterine fibroids and endometriosis are not yet widely published, the underlying biology provides a strong rationale for its investigation in these conditions.
-
Neurokinin B and NK3R Expression: Studies have shown that the NKB/NK3R system is dysregulated in uterine leiomyomas, with NKB being upregulated.[4][6] This suggests that targeting this pathway could have a direct impact on the pathophysiology of fibroids.
-
Animal Models: Preclinical studies with other NK3R antagonists in animal models have demonstrated the ability to reduce LH secretion and moderate ovarian hormone levels, supporting the potential for this class of drugs in treating sex-hormone dependent disorders.[5] Animal models for both uterine fibroids and endometriosis are well-established and could be utilized to evaluate the efficacy of fezolinetant.[7][8][9][10][11][12][13][14]
Further preclinical research is warranted to investigate the direct effects of fezolinetant on uterine fibroid and endometrial cells and to evaluate its efficacy in relevant animal models.
Signaling Pathways and Experimental Workflows
The KNDy Neuron Signaling Pathway
The following diagram illustrates the central role of KNDy neurons in the regulation of GnRH secretion and the mechanism of action of fezolinetant.
Experimental Workflow for a Preclinical Study in a Uterine Fibroid Model
The following diagram outlines a potential experimental workflow for evaluating fezolinetant in a preclinical animal model of uterine fibroids.
References
- 1. Differentially regulated expression of neurokinin B (NKB)/NK3 receptor system in uterine leiomyomata [ouci.dntb.gov.ua]
- 2. Randomized Controlled Trial of Neurokinin 3 Receptor Antagonist Fezolinetant for Treatment of Polycystic Ovary Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differentially regulated expression of neurokinin B (NKB)/NK3 receptor system in uterine leiomyomata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The NK3 Receptor Antagonist ESN364 Interrupts Pulsatile LH Secretion and Moderates Levels of Ovarian Hormones Throughout the Menstrual Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Animal models for research on endometriosis [imrpress.com]
- 8. Frontiers | Endometriosis in the Mouse: Challenges and Progress Toward a ‘Best Fit’ Murine Model [frontiersin.org]
- 9. Endometriosis in the Mouse: Challenges and Progress Toward a ‘Best Fit’ Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RePORT ⟩ RePORTER [reporter.nih.gov]
- 11. Influence of exogenous estrogen receptor ligands on uterine leiomyoma: evidence from an in vitro/in vivo animal model for uterine fibroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Establishment of a rat model for uterine leiomyomas based on Western and traditional Chinese medicine theories - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel mouse model that closely mimics human uterine leiomyomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. RePORT ⟩ RePORTER [reporter.nih.gov]
The Structural Dance of Potency and Selectivity: An In-depth Guide to the Structure-Activity Relationship of Fezolinetant Analogues
For Researchers, Scientists, and Drug Development Professionals
Fezolinetant, a first-in-class, non-hormonal selective neurokinin-3 receptor (NK3R) antagonist, has recently emerged as a promising therapeutic agent for the management of moderate to severe vasomotor symptoms (VMS) associated with menopause.[1][2][3][4][5] Its mechanism of action lies in the modulation of the thermoregulatory center in the hypothalamus by blocking the binding of neurokinin B (NKB) to the NK3R.[1][2][6][7] This targeted approach has demonstrated significant efficacy in clinical trials, offering a valuable alternative to traditional hormone replacement therapies.[5][8][9] The development of fezolinetant and its analogues has been a journey of meticulous chemical refinement, guided by a deep understanding of the structural features governing their interaction with the NK3R. This technical guide delves into the core principles of the structure-activity relationship (SAR) of fezolinetant analogues, providing a comprehensive overview of the key chemical modifications that influence their biological activity.
The NKB/NK3R Signaling Pathway in Thermoregulation
During menopause, the decline in estrogen levels leads to an upregulation of NKB and its receptor, NK3R, in the KNDy (kisspeptin/neurokinin B/dynorphin) neurons of the hypothalamus.[2][7] This heightened signaling disrupts the normal thermoregulatory balance, leading to the characteristic hot flashes and night sweats of VMS.[1][7] Fezolinetant acts by competitively inhibiting the binding of NKB to the NK3R, thereby restoring the thermoregulatory set-point and alleviating VMS.[2][6]
Core Scaffold and Key Structural Features
Fezolinetant and its analogues are characterized by a rigid, N-acyl-triazolopiperazine core.[1][10] The lead optimization efforts focused on modifying specific regions of this scaffold to enhance potency, selectivity, and pharmacokinetic properties.[1][6] The key areas of modification include:
-
Ring A: The N-acyl substituent.
-
Ring B: The piperazine ring.
-
Ring C: The triazole ring.
-
Ring D: The substituent on the triazole ring.
Quantitative Structure-Activity Relationship (SAR) of Fezolinetant Analogues
The following tables summarize the quantitative SAR data for a series of fezolinetant analogues, focusing on their in vitro biological activity and key physicochemical properties. The data is primarily derived from studies on N-acyl-triazolopiperazine antagonists of the neurokinin-3 receptor.[1][6]
Table 1: SAR of Ring A Modifications
| Compound | R¹ | hNK3R pKi | hNK3R pIC₅₀ | logD₇.₄ | LLE (pKi - logD₇.₄) |
| Fezolinetant | 4-Fluorobenzoyl | 8.8 | 8.5 | 1.5 | 7.3 |
| Analogue 1 | Benzoyl | 8.5 | 8.2 | 1.8 | 6.7 |
| Analogue 2 | 4-Chlorobenzoyl | 8.9 | 8.6 | 2.1 | 6.8 |
| Analogue 3 | 4-Methylbenzoyl | 8.6 | 8.3 | 2.0 | 6.6 |
| Analogue 4 | 4-Methoxybenzoyl | 8.4 | 8.1 | 1.6 | 6.8 |
Data compiled from ACS Med. Chem. Lett. 2015, 6, 7, 736–740.[1][6]
Observations:
-
Substitution on the phenyl ring of the N-acyl group significantly impacts activity.
-
Electron-withdrawing groups, such as fluorine and chlorine at the 4-position, generally lead to higher potency.
-
Ligand Lipophilic Efficiency (LLE) was a key parameter in guiding lead optimization, with a target of LLE > 6.[1][6]
Table 2: SAR of Ring B (Piperazine) and Ring D (Triazole Substituent) Modifications
| Compound | R² (Ring B) | R³ (Ring D) | hNK3R pKi | hNK3R pIC₅₀ | logD₇.₄ | LLE (pKi - logD₇.₄) |
| Fezolinetant | H | 3-methyl-1,2,4-thiadiazol-5-yl | 8.8 | 8.5 | 1.5 | 7.3 |
| Analogue 5 | Methyl | 3-methyl-1,2,4-thiadiazol-5-yl | 8.2 | 7.9 | 1.9 | 6.3 |
| Analogue 6 | H | Phenyl | 7.9 | 7.6 | 2.5 | 5.4 |
| Analogue 7 | H | Pyridin-2-yl | 8.1 | 7.8 | 1.2 | 6.9 |
| Analogue 8 | H | Thiazol-2-yl | 8.5 | 8.2 | 1.0 | 7.5 |
Data compiled from ACS Med. Chem. Lett. 2015, 6, 7, 736–740.[1][6]
Observations:
-
The nature of the substituent on the triazole ring (Ring D) is critical for high affinity. Heteroaromatic rings are generally preferred over a simple phenyl ring.
-
The 3-methyl-1,2,4-thiadiazol-5-yl group in fezolinetant appears to be optimal for both potency and maintaining favorable physicochemical properties.
-
Substitution on the piperazine ring (Ring B) is generally detrimental to activity.
Experimental Protocols
Radioligand Binding Assay for NK3R
This protocol is a generalized procedure based on the methodologies cited for the evaluation of fezolinetant and its analogues.[1][6][11][12][13][14]
Objective: To determine the binding affinity (Ki) of test compounds for the human neurokinin-3 receptor (hNK3R).
Materials:
-
Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing recombinant hNK3R.[1][6]
-
Radioligand: [¹²⁵I]-MePhe⁷-NKB or another suitable radiolabeled NK3R antagonist.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA.
-
Test compounds (fezolinetant analogues) at various concentrations.
-
Non-specific binding control: A high concentration (e.g., 10 µM) of a known, potent, unlabeled NK3R antagonist.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubation: Add the hNK3R membrane preparation to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. Optimization of Novel Antagonists to the Neurokinin-3 Receptor for the Treatment of Sex-Hormone Disorders (Part II) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Novel Antagonists to the Neurokinin-3 Receptor for the Treatment of Sex-Hormone Disorders (Part II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ((8R)-5,6-Dihydro-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-1,2,4-triazolo(4,3-a)pyrazin-7(8H)-yl)(4-fluorophenyl)methanone | C16H15FN6OS | CID 117604931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fezolinetant: A New Nonhormonal Treatment for Vasomotor Symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Evaluation of CYP‐Mediated Metabolism of Fezolinetant and Pharmacokinetic Interaction Between Fezolinetant and Fluvoxamine in Healthy Postmenopausal Smokers and Nonsmokers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Fezolinetant for Vasomotor Symptoms: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the clinical trial dosages of fezolinetant, a non-hormonal selective neurokinin-3 (NK3) receptor antagonist for the treatment of moderate to severe vasomotor symptoms (VMS) associated with menopause.
Introduction
Fezolinetant offers a novel, non-hormonal therapeutic approach to managing VMS, commonly known as hot flashes and night sweats.[1] By blocking the binding of neurokinin B (NKB) to the kisspeptin/neurokinin B/dynorphin (KNDy) neuron, fezolinetant modulates neuronal activity in the thermoregulatory center of the hypothalamus.[1][2] This mechanism of action helps to restore the balance in the brain's temperature control center, thereby reducing the frequency and intensity of VMS.[2][3]
Quantitative Data Summary
The following tables summarize the dosages of fezolinetant used in key clinical trials and the approved dosage for clinical use.
Table 1: Fezolinetant Dosages in Phase 2 and Phase 3 Clinical Trials
| Clinical Trial | Phase | Dosages Investigated | Frequency |
| Phase 2a | 2a | 90 mg | Twice Daily |
| VESTA (Phase 2b) | 2b | 15 mg, 30 mg, 60 mg, 90 mg | Twice Daily |
| 30 mg, 60 mg, 120 mg | Once Daily | ||
| SKYLIGHT 1 | 3 | 30 mg, 45 mg | Once Daily |
| SKYLIGHT 2 | 3 | 30 mg, 45 mg | Once Daily |
| SKYLIGHT 4 | 3 | 30 mg, 45 mg | Once Daily |
Data sourced from multiple clinical trial reports.[4][5][6][7][8]
Table 2: Approved Dosage and Administration
| Parameter | Recommendation |
| Recommended Dose | 45 mg |
| Frequency | Orally once daily |
| Administration | With or without food, swallowed whole with liquid. Do not cut, crush, or chew.[9][10][11] |
| Missed Dose | If a dose is missed, it should be taken as soon as possible, unless the next scheduled dose is within 12 hours.[9][12][13] |
This information is based on current prescribing guidelines.[9][10][11][12][13]
Experimental Protocols
The following protocols are based on the methodologies employed in the pivotal Phase 3 clinical trials (SKYLIGHT 1, SKYLIGHT 2, and SKYLIGHT 4).
Protocol 1: Patient Screening and Enrollment
Objective: To select a suitable population of postmenopausal women experiencing moderate to severe VMS.
Inclusion Criteria:
-
Menopausal Status: Confirmed postmenopausal status.[15]
-
VMS Frequency: A minimum average of seven or more moderate to severe hot flashes per day.[6][7][14]
-
Informed Consent: Willingness to provide written informed consent.[14]
Exclusion Criteria:
-
Use of hormone therapy or other medications that could affect VMS.
-
History of conditions that would contraindicate the use of the study drug.
-
Known cirrhosis, severe renal impairment, or end-stage renal disease.[10]
-
Concomitant use of CYP1A2 inhibitors.[10]
Procedure:
-
Obtain written informed consent from all potential participants.[14]
-
Conduct a comprehensive medical history and physical examination.
-
Administer a daily VMS diary for a screening period to confirm the frequency and severity of hot flashes.[14]
-
Collect baseline blood samples for laboratory assessments, including liver function tests (ALT, AST, alkaline phosphatase, and bilirubin).[9][10]
-
Review all screening data to confirm eligibility based on the predefined inclusion and exclusion criteria.
Protocol 2: Treatment Administration and Monitoring
Objective: To administer fezolinetant or placebo in a double-blind manner and monitor for safety and efficacy.
Materials:
-
Patient diaries for recording VMS frequency and severity.
-
Standard equipment for clinical monitoring (blood pressure cuff, thermometer, etc.).
Procedure:
-
Randomization: Participants are randomized in a 1:1:1 ratio to receive once-daily oral doses of fezolinetant 30 mg, fezolinetant 45 mg, or placebo for a 12-week double-blind period.[4][6][7]
-
Drug Administration: Instruct participants to take one tablet orally at approximately the same time each day, with or without food.[9][11][12] The tablet should be swallowed whole with liquid and not be cut, crushed, or chewed.[9][10][11]
-
Efficacy Assessment: The primary efficacy endpoints are the mean change from baseline in the frequency and severity of moderate to severe VMS at weeks 4 and 12.[4][14] Participants should record the frequency and severity of their VMS daily in a diary.
-
Safety Monitoring:
Protocol 3: Extension Phase
Objective: To evaluate the long-term safety and efficacy of fezolinetant.
Procedure:
-
Participants who complete the initial 12-week double-blind phase are eligible to enter a 40-week or 52-week active-treatment extension period.[4][14]
-
Participants who were initially on fezolinetant continue with their assigned dose.[4][14]
-
Participants who were on placebo are re-randomized to receive either fezolinetant 30 mg or 45 mg once daily.[4][14]
-
Continue to monitor for safety and efficacy as described in Protocol 2 throughout the extension phase.
Visualizations
Signaling Pathway of Fezolinetant
Caption: Fezolinetant's mechanism of action in the hypothalamus.
Experimental Workflow for Fezolinetant Clinical Trials
Caption: Workflow of the SKYLIGHT Phase 3 clinical trials.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. VEOZAH™ (fezolinetant) tablets target a source of VMS | For HCPs [veozahhcp.com]
- 3. Astellas Initiates Phase 3 Clinical Study of Fezolinetant for VMS in Women with Breast Cancer Receiving Adjuvant Endocrine Therapy [prnewswire.com]
- 4. Fezolinetant: A New Nonhormonal Treatment for Vasomotor Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase 2b, randomized, placebo-controlled, double-blind, dose-ranging study of the neurokinin 3 receptor antagonist fezolinetant for vasomotor symptoms associated with menopause - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sociedadperuanaclimaterio.com [sociedadperuanaclimaterio.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. medcentral.com [medcentral.com]
- 10. Dosing for VEOZAH™ (fezolinetant) 45 mg tablets | For HCPs [veozahhcp.com]
- 11. Fezolinetant (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 12. drugs.com [drugs.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Efficacy and Safety of Fezolinetant in Moderate to Severe Vasomotor Symptoms Associated With Menopause: A Phase 3 RCT - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hra.nhs.uk [hra.nhs.uk]
- 16. consensus.app [consensus.app]
Application Notes and Protocols for Assessing Fezolinetant Efficacy in Reducing Hot Flash Frequency
These application notes provide a detailed protocol for assessing the efficacy of fezolinetant in reducing the frequency and severity of vasomotor symptoms (VMS), commonly known as hot flashes, associated with menopause. The methodologies are based on the pivotal SKYLIGHT 1 and SKYLIGHT 2 clinical trials.
Introduction
Fezolinetant is a non-hormonal, selective neurokinin-3 (NK3) receptor antagonist. It targets the underlying mechanism of VMS by modulating neuronal activity in the thermoregulatory center of the brain. These protocols are designed for researchers, scientists, and drug development professionals to effectively evaluate the clinical efficacy of fezolinetant.
Signaling Pathway of Fezolinetant
Fezolinetant acts on the KNDy (kisspeptin/neurokinin B/dynorphin) neurons in the hypothalamus. During menopause, decreased estrogen levels lead to hypertrophy of these neurons, resulting in increased neurokinin B (NKB) signaling. This disrupts the body's thermoregulation, leading to hot flashes. Fezolinetant blocks the NKB receptor (NK3R), thereby restoring normal thermoregulatory control.
Caption: Fezolinetant's mechanism of action in the hypothalamus.
Experimental Protocols
A robust assessment of fezolinetant's efficacy involves a randomized, double-blind, placebo-controlled clinical trial design. The following protocol is based on the successful SKYLIGHT trials.
Study Population
Inclusion and exclusion criteria are critical for a well-defined study population.
Inclusion Criteria:
-
Healthy postmenopausal women aged 40 to 65 years.
-
Experiencing a minimum average of seven moderate to severe hot flashes per day.
-
Willingness to complete a daily electronic diary.
Exclusion Criteria:
-
Use of hormone therapy or other medications that could affect hot flashes.
-
Any medical condition that could interfere with the study.
-
History of clinically significant liver disease.
Study Design and Treatment
The study should consist of a screening period, a treatment period, and a follow-up period.
Caption: Experimental workflow for a fezolinetant clinical trial.
-
Screening Period (up to 35 days): Assess eligibility criteria and collect baseline data.
-
Treatment Period (12 weeks): Participants are randomized to receive a daily oral dose of fezolinetant (e.g., 30 mg or 45 mg) or a placebo.
-
Follow-up Period (e.g., 40 weeks): Monitor for long-term safety and durability of effect.
Efficacy Assessments
Primary Endpoints:
-
Mean Change in the Frequency of Moderate to Severe VMS: Assessed from baseline to week 4 and week 12.
-
Mean Change in the Severity of Moderate to Severe VMS: Assessed from baseline to week 4 and week 12.
Secondary Endpoints:
-
Mean change in the frequency of all VMS.
-
Responder rate (proportion of participants with a ≥50% reduction in the frequency of moderate to severe VMS).
-
Change in sleep disturbance, as measured by the Patient-Reported Outcomes Measurement Information System (PROMIS) Sleep Disturbance – Short Form 8b.
-
Change in health-related quality of life, assessed by the Hot Flash-Related Quality of Life (HFR-QoL) scale.
Data Collection Instruments
-
Electronic Daily Diary: Participants should record the frequency and severity of their VMS daily. Severity can be graded on a 3-point scale:
-
Mild: Sensation of heat without sweating.
-
Moderate: Sensation of heat with sweating, but able to continue activity.
-
Severe: Sensation of heat with sweating that causes cessation of activity.
-
-
PROMIS Sleep Disturbance – Short Form 8b: A standardized questionnaire to assess sleep quality.
-
HFR-QoL: A validated instrument to measure the impact of VMS on quality of life.
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between treatment arms.
Table 1: Mean Change from Baseline in Frequency and Severity of Moderate to Severe VMS
| Endpoint | Placebo | Fezolinetant 30 mg | Fezolinetant 45 mg |
| Week 4 | |||
| Mean Change in VMS Frequency | -1.89 | -2.55 | -2.52 |
| Mean Change in VMS Severity | -0.15 | -0.29 | -0.29 |
| Week 12 | |||
| Mean Change in VMS Frequency | -1.04 | -1.82 | -1.86 |
| Mean Change in VMS Severity | -0.08 | -0.16 | -0.15 |
Data from the SKYLIGHT 1 trial.
Table 2: Responder Rates (≥50% Reduction in Moderate to Severe VMS Frequency)
| Timepoint | Placebo | Fezolinetant 30 mg | Fezolinetant 45 mg |
| Week 4 | 55.4% | 75.6% | 74.5% |
| Week 12 | 51.5% | 70.8% | 72.9% |
Data from the SKYLIGHT 2 trial.
Table 3: Mean Change from Baseline in Sleep and Quality of Life Scores
| Endpoint | Placebo | Fezolinetant 30 mg | Fezolinetant 45 mg |
| Week 12 | |||
| PROMIS Sleep Disturbance SF 8b | -2.6 | -4.4 | -4.7 |
| HFR-QoL Total Score | -11.1 | -17.3 | -18.2 |
Data from the SKYLIGHT 1 trial.
Statistical Analysis
-
The primary efficacy endpoints should be analyzed using a mixed model for repeated measures (MMRM).
-
Responder rates should be analyzed using logistic regression.
-
All statistical tests should be two-sided with a significance level of p < 0.05.
Conclusion
This protocol provides a comprehensive framework for assessing the efficacy of fezolinetant in reducing the frequency and severity of VMS. Adherence to these detailed methodologies will ensure robust and reliable data collection, contributing to a thorough understanding of fezolinetant's clinical benefits.
Application Note: A Validated LC-MS/MS Method for the Quantification of Fezolinetant in Human Plasma
Abstract
This application note describes a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of fezolinetant in human plasma. The described protocol utilizes liquid-liquid extraction for sample preparation and offers high-throughput analysis suitable for pharmacokinetic studies. All validation parameters meet the required guidelines for bioanalytical method validation, ensuring reliable and accurate results.
Introduction
Fezolinetant is a non-hormonal selective neurokinin-3 (NK3) receptor antagonist developed for the treatment of moderate to severe vasomotor symptoms due to menopause. Accurate quantification of fezolinetant in biological matrices is crucial for pharmacokinetic and toxicokinetic studies during drug development. This document provides a detailed protocol for a validated LC-MS/MS method to quantify fezolinetant in human plasma.
Experimental
Materials and Reagents
-
Fezolinetant reference standard
-
Fezolinetant-d5 (internal standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Methyl tert-butyl ether (MTBE)
-
Human plasma (K2-EDTA)
-
Ultrapure water
Instrumentation
-
LC System: Shimadzu Nexera X2 UHPLC system or equivalent
-
Mass Spectrometer: SCIEX Triple Quad 6500+ mass spectrometer or equivalent, equipped with an electrospray ionization (ESI) source.
-
Analytical Column: Waters XBridge BEH C18 column (50 × 2.1 mm, 2.5 µm) or equivalent.
LC-MS/MS Conditions
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | Waters XBridge BEH C18 (50 × 2.1 mm, 2.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Gradient | See Table 2 |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | 3.0 min |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.00 | 20 |
| 0.50 | 20 |
| 1.50 | 80 |
| 2.00 | 80 |
| 2.10 | 20 |
| 3.00 | 20 |
Table 3: Mass Spectrometric Conditions
| Parameter | Fezolinetant | Fezolinetant-d5 (IS) |
| Ionization Mode | ESI Positive | ESI Positive |
| MRM Transition (m/z) | 480.2 → 292.1 | 485.2 → 297.1 |
| Declustering Potential (DP) | 110 V | 110 V |
| Entrance Potential (EP) | 10 V | 10 V |
| Collision Energy (CE) | 35 V | 35 V |
| Collision Cell Exit Potential (CXP) | 12 V | 12 V |
| Ion Source Gas 1 | 55 psi | 55 psi |
| Ion Source Gas 2 | 60 psi | 60 psi |
| Curtain Gas | 35 psi | 35 psi |
| Source Temperature | 550°C | 550°C |
| IonSpray Voltage | 5500 V | 5500 V |
Protocols
Preparation of Standard and Quality Control (QC) Samples
-
Primary Stock Solutions: Prepare primary stock solutions of fezolinetant and fezolinetant-d5 (IS) at a concentration of 1 mg/mL in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the fezolinetant primary stock solution with 50:50 (v/v) methanol:water to create working standard solutions for calibration curve (CC) and quality control (QC) samples.
-
Internal Standard Working Solution: Prepare a 100 ng/mL working solution of fezolinetant-d5 by diluting the primary stock solution with 50:50 (v/v) methanol:water.
-
CC and QC Sample Preparation: Spike the appropriate amount of the working standard solutions into blank human plasma to obtain final concentrations for the calibration curve and QC samples.
Sample Preparation Protocol (Liquid-Liquid Extraction)
-
Pipette 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (100 ng/mL fezolinetant-d5) and vortex for 10 seconds.
-
Add 100 µL of 5% ammonium hydroxide solution and vortex for 10 seconds.
-
Add 800 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex mix for 10 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the upper organic layer (approximately 750 µL) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase (80% Mobile Phase A, 20% Mobile Phase B).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Caption: Workflow for Plasma Sample Preparation.
Method Validation Summary
The method was validated according to established regulatory guidelines. A summary of the validation results is presented below.
Linearity and Range
The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL. The coefficient of determination (r²) was consistently > 0.99.
Table 4: Calibration Curve Parameters
| Analyte | Concentration Range (ng/mL) | Regression Equation | r² |
| Fezolinetant | 0.1 - 100 | y = mx + c | > 0.99 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
Table 5: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.1 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
| LQC | 0.3 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
| MQC | 10 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
| HQC | 80 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at LQC, MQC, and HQC levels.
Table 6: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| LQC | 0.3 | Consistent and Reproducible | Minimal |
| MQC | 10 | Consistent and Reproducible | Minimal |
| HQC | 80 | Consistent and Reproducible | Minimal |
Stability
Fezolinetant was found to be stable in human plasma under various storage and handling conditions, including bench-top, freeze-thaw, and long-term storage.
Caption: Key Parameters of Method Validation.
Conclusion
The described LC-MS/MS method provides a reliable and high-throughput approach for the quantification of fezolinetant in human plasma. The method demonstrates excellent sensitivity, specificity, accuracy, and precision, making it suitable for supporting clinical and non-clinical pharmacokinetic studies of fezolinetant.
Application Note: Synthesis and Pharmacokinetic Profiling of Deuterated Fezolinetant
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Fezolinetant is a non-hormonal, selective neurokinin-3 (NK3) receptor antagonist approved for the treatment of moderate to severe vasomotor symptoms (VMS) associated with menopause.[1][2] It functions by blocking the binding of neurokinin B (NKB) on neurons in the brain's thermoregulatory center, thereby modulating neuronal activity and reducing the frequency and severity of hot flashes.[3][4] Fezolinetant is primarily metabolized in the liver by the cytochrome P450 enzyme CYP1A2, with minor contributions from CYP2C9 and CYP2C19, to form a major, inactive metabolite, ES259564.[1][4][5]
The strategic replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, can significantly alter the pharmacokinetic properties of a drug molecule. This "deuterium kinetic isotope effect" arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to metabolic cleavage.[6] Consequently, deuteration can lead to a slower rate of metabolism, potentially resulting in a longer drug half-life, increased systemic exposure, and a more favorable safety profile by reducing the formation of certain metabolites.[6][7]
Patents have disclosed that deuteration of the methyl group on the thiadiazole moiety of fezolinetant (d3-fezolinetant) improves the in vivo half-life and provides an improved cytochrome P450 (CYP) profile, particularly for isoforms CYP2C9 and CYP2C19.[8][9][10] For example, the half-life of deuterated fezolinetant was increased by a factor of two in castrated monkeys compared to the non-deuterated parent compound.[8][9] This application note provides a detailed protocol for the synthesis of d3-fezolinetant and outlines a workflow for comparative pharmacokinetic studies.
Pharmacokinetic Profile of Fezolinetant
Understanding the baseline pharmacokinetics of the parent compound is essential for evaluating the impact of deuteration.
Table 1: Pharmacokinetic Parameters of Fezolinetant (Non-Deuterated) in Healthy Women
| Parameter | Value | Reference |
|---|---|---|
| Mechanism of Action | Neurokinin 3 (NK3) Receptor Antagonist | [3] |
| Time to Max. Concentration (Tmax) | 1.5 (1 to 4) hours | [3] |
| Plasma Protein Binding | 51% | [3][11] |
| Apparent Volume of Distribution (Vz/F) | 189 L | [3][11] |
| Effective Half-Life (t1/2) | 9.6 hours | [3] |
| Apparent Clearance (CL/F) | 10.8 L/h | [3] |
| Primary Metabolism | CYP1A2 (>80%), CYP2C9, CYP2C19 | [3][4] |
| Excretion | 76.9% in urine (1.1% unchanged), 14.7% in feces (0.1% unchanged) |[3][4] |
Deuteration is intended to slow the metabolism, thereby altering key PK parameters.
Table 2: Reported Pharmacokinetic Comparison of Fezolinetant vs. d3-Fezolinetant
| Compound | Key Pharmacokinetic Improvement | Reference |
|---|---|---|
| d3-Fezolinetant | In vivo half-life increased by a factor of 2 (in castrated monkeys) | [9][10] |
| d3-Fezolinetant | Improved CYP profile, especially on isoforms CYP2C9 and CYP2C19 |[9][10] |
Experimental Protocols
Protocol 1: Synthesis of (R)-(4-fluorophenyl)-(8-methyl-3-(3-(methyl-d3)-1,2,4-thiadiazol-5-yl)-5,6-dihydro-[1][3][12]trizolo[4,3-a]pyrazin-7(8H)-yl)methanone (d3-Fezolinetant)
This synthesis is adapted from published patent literature and involves the preparation of a key deuterated intermediate followed by coupling to the core structure.[8][9][10]
Part A: Synthesis of Key Intermediate 3-(Methyl-d3)-1,2,4-thiadiazole-5-carbohydrazide (ii)
Caption: Synthetic pathway for the key deuterated intermediate (ii).
Step 1: Formation of d3-Acetamide (b)
-
To a solution of d3-acetic acid (a) (10 g) in dichloromethane (DCM, 100 mL), add 1,1'-carbonyldiimidazole (CDI) (25.3 g).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0-5 °C and bubble ammonia gas through it for 40 minutes.
-
After the reaction is complete, stop the bubbling, filter the mixture, and evaporate the filtrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica to yield d3-acetamide (b).[8][9]
Step 2: Formation of Oxathiazolone (c)
-
Combine d3-acetamide (b) (3.3 g) and chlorocarbonylsulfenyl chloride (CCSC) (8.4 g) in 1,2-dichloroethane (63 mL).
-
Reflux the mixture for 4.5 hours.
-
Remove the volatile components under reduced pressure to obtain the oxathiazolone (c) product as a yellow oil.[8][9]
Step 3: Formation of 3-(Methyl-d3)-1,2,4-thiadiazole-5-carbohydrazide (ii)
-
To the oxathiazolone (c) (6.6 g) in m-xylene (231 mL), add methyl cyanoformate (14.70 g).
-
Heat the reaction mixture, which will result in an intermediate thiadiazole compound.
-
Treat this intermediate with hydrazine hydrate in ethanol and reflux to yield the final intermediate, 3-(methyl-d3)-1,2,4-thiadiazole-5-carbohydrazide (ii).[8]
Part B: Synthesis of d3-Fezolinetant
Caption: Final coupling step to produce d3-Fezolinetant.
Step 4: Coupling Reaction
-
Prepare Intermediate (i), (R)-(4-fluorophenyl)(8-methyl-5,6-dihydro-[1][3][12]trizolo[4,3-a]pyrazin-7(8H)-yl)methanone, as described in patent WO2014/154895.[8][9]
-
Combine Intermediate (ii) (490 mg, 3.04 mmol) and Intermediate (i) (1.0 g, 2.97 mmol) in methanol (MeOH).
-
Stir the reaction mixture at a temperature between 55°C and 70°C for 6 to 8 hours.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Upon completion, purify the product using standard chromatographic techniques to yield d3-fezolinetant.[8][9]
Protocol 2: Workflow for a Comparative Pharmacokinetic Study
This protocol outlines the general steps to compare the pharmacokinetic profiles of fezolinetant and d3-fezolinetant in a suitable animal model or human subjects.
Caption: Workflow for a typical preclinical or clinical pharmacokinetic study.
Methodology
-
Subject Groups: Divide subjects (e.g., rodents, non-human primates, or human volunteers) into two groups: one receiving fezolinetant and the other receiving d3-fezolinetant. A crossover design can also be employed.
-
Dosing: Administer a single oral dose of the respective compound at a pre-determined concentration (e.g., 30 mg).[5]
-
Blood Sampling: Collect blood samples into tubes containing an anticoagulant (e.g., K2-EDTA) at specified time points post-dose (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalytical Method:
-
Develop and validate a sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of the parent drug (fezolinetant or d3-fezolinetant) and its major metabolite, ES259564.
-
Use stable isotope-labeled internal standards (e.g., [¹³C, ²H]-labeled fezolinetant) to ensure accurate quantification.
-
Sample preparation typically involves protein precipitation with acetonitrile followed by centrifugation.
-
-
Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to perform a non-compartmental analysis (NCA) using software such as Phoenix WinNonlin.
-
Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), AUC (area under the curve), t1/2 (half-life), and CL/F (apparent clearance).
-
-
Data Comparison: Statistically compare the pharmacokinetic parameters between the fezolinetant and d3-fezolinetant groups to determine the effect of deuteration on the drug's disposition.
Conclusion
The synthesis of deuterated fezolinetant offers a valuable tool for investigating the impact of the kinetic isotope effect on drug metabolism and pharmacokinetics. The provided synthetic protocol enables the preparation of d3-fezolinetant for use in preclinical and clinical studies. By following the outlined pharmacokinetic workflow, researchers can effectively quantify the benefits of deuteration, such as extended half-life and altered metabolic pathways, which are critical for the development of drugs with improved therapeutic profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. FDA approves Veozah (Fezolinetant) for menopausal symptoms: a new nonhormonal option - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. In Vitro Evaluation of CYP-Mediated Metabolism of Fezolinetant and Pharmacokinetic Interaction Between Fezolinetant and Fluvoxamine in Healthy Postmenopausal Smokers and Nonsmokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]
- 7. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. EP3428168A1 - Deuterated fezolinetant - Google Patents [patents.google.com]
- 10. US11078203B2 - Deuterated fezolinetant - Google Patents [patents.google.com]
- 11. orpdl.org [orpdl.org]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Designing Clinical Trials for Non-Hormonal Vasomotor Symptom (VMS) Treatments
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and conducting clinical trials for non-hormonal treatments of vasomotor symptoms (VMS) associated with menopause.
Introduction
Vasomotor symptoms, including hot flashes and night sweats, are hallmark symptoms of menopause, affecting a significant percentage of women and impacting their quality of life. While hormone therapy has been the traditional treatment, concerns about its risks have spurred the development of non-hormonal alternatives. Designing robust clinical trials for these novel therapies is crucial for establishing their efficacy and safety. This document outlines key considerations, protocols, and data presentation strategies for such trials.
Core Principles of Clinical Trial Design for Non-Hormonal VMS Treatments
Effective clinical trial design for non-hormonal VMS treatments should incorporate the following principles:
-
Patient-Centric Endpoints: The primary focus should be on outcomes that are meaningful to patients, such as the frequency and severity of VMS and their impact on daily life.
-
Rigorous Data Collection: Utilize validated instruments and patient diaries to ensure the accuracy and reliability of collected data.
-
Comprehensive Safety Monitoring: A thorough safety and tolerability profile is essential, with a focus on potential adverse events associated with the specific mechanism of action of the investigational drug.
-
Adherence to Regulatory Guidance: Trials should be designed in accordance with guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) to ensure the data will be suitable for submission and review.
Key Efficacy Endpoints & Assessment Protocols
The efficacy of non-hormonal VMS treatments is primarily assessed through patient-reported outcomes. The following are key endpoints and their corresponding assessment protocols.
Frequency and Severity of VMS
This is the most common primary endpoint in VMS clinical trials.
Protocol: VMS Frequency and Severity Assessment Diary
-
Patient Training: At the screening or baseline visit, thoroughly train patients on how to use the daily diary (electronic or paper). Provide clear definitions of mild, moderate, and severe hot flashes.
-
Daily Recording: Instruct patients to record the number of hot flashes experienced each day and to rate the severity of each hot flash on a 3-point scale (e.g., 1=mild, 2=moderate, 3=severe).
-
Data Collection Period: Data should be collected continuously from baseline throughout the treatment period (typically 12 to 24 weeks).
-
Data Analysis: The primary efficacy endpoints are typically the mean change from baseline in the frequency and severity of moderate to severe VMS at specified time points (e.g., week 4 and week 12).
Impact on Daily Life and Quality of Life
Assessing the impact of VMS on a patient's daily functioning and overall well-being is a critical secondary endpoint.
Protocol: Hot Flash-Related Daily Interference Scale (HFRDIS)
-
Questionnaire Administration: Administer the HFRDIS questionnaire at baseline and specified follow-up visits.
-
Scoring: The HFRDIS is a 10-item questionnaire that assesses the degree to which hot flashes interfere with daily activities, with each item rated on a 0-10 scale. The total score is the average of the 10 items.
-
Data Analysis: Analyze the change from baseline in the HFRDIS total score to evaluate the treatment's impact on daily life.
Protocol: Menopause-Specific Quality of Life (MENQOL) Questionnaire
-
Questionnaire Administration: Administer the MENQOL questionnaire at baseline and at the end of the treatment period.
-
Domains: The MENQOL assesses quality of life across four domains: vasomotor, psychosocial, physical, and sexual.
-
Data Analysis: Analyze the change from baseline in the scores for each domain, with a particular focus on the vasomotor domain.
Patient's Global Impression of Change
This endpoint provides a holistic assessment of the patient's perception of the treatment's effect.
Protocol: Patient Global Impression of Change (PGI-C)
-
Assessment: At follow-up visits, ask the patient to rate their overall improvement in VMS since starting the treatment on a 7-point scale, ranging from "very much improved" to "very much worse".
-
Data Analysis: The proportion of patients reporting a significant improvement (e.g., "much improved" or "very much improved") is a key secondary endpoint.
Safety and Tolerability Assessment
A comprehensive safety assessment is paramount in clinical trials for non-hormonal VMS treatments.
Adverse Event Monitoring
Protocol: Adverse Event (AE) and Serious Adverse Event (SAE) Monitoring
-
Systematic Collection: At each study visit, systematically query patients about the occurrence of any adverse events since the last visit using open-ended, non-leading questions.
-
Grading: Grade the severity of all AEs according to a standardized scale (e.g., Common Terminology Criteria for Adverse Events - CTCAE).
-
Causality Assessment: The investigator should assess the relationship of each AE to the investigational drug.
-
Reporting: All SAEs must be reported to the sponsor and regulatory authorities within a specified timeframe.
Specific Safety Monitoring
Depending on the mechanism of action of the investigational drug, specific safety monitoring may be required.
Protocol: Liver Function Monitoring
-
Baseline Assessment: Collect baseline measurements of liver function tests (LFTs), including ALT, AST, and total bilirubin.
-
Scheduled Monitoring: Monitor LFTs at regular intervals throughout the treatment period (e.g., monthly for the first 3 months, then every 3 months).
-
Stopping Rules: Establish clear stopping rules for discontinuing treatment in case of significant LFT elevations.
Protocol: QTc Interval Assessment
-
Baseline ECG: Obtain a baseline 12-lead electrocardiogram (ECG) to measure the QTc interval.
-
On-Treatment ECGs: Conduct ECGs at specified time points during the trial, particularly around the time of peak drug concentration (Tmax).
-
Data Analysis: Analyze the change from baseline in the QTc interval and assess the incidence of clinically significant QTc prolongation.
Data Presentation
Quantitative data from clinical trials should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Baseline Demographics and Clinical Characteristics
| Characteristic | Placebo (N=XXX) | Treatment Group (N=XXX) |
| Age (years), mean (SD) | ||
| Race, n (%) | ||
| White | ||
| Black or African American | ||
| Asian | ||
| Other | ||
| BMI ( kg/m ²), mean (SD) | ||
| Time since last menstrual period (years), mean (SD) | ||
| Mean daily frequency of moderate to severe VMS, mean (SD) | ||
| Mean daily severity score of VMS, mean (SD) |
Table 2: Efficacy Results - Change from Baseline in VMS Frequency and Severity
| Endpoint | Placebo (N=XXX) | Treatment Group (N=XXX) | Treatment Difference (95% CI) | p-value |
| Mean Change from Baseline in Frequency of Moderate to Severe VMS | ||||
| Week 4 | ||||
| Week 12 | ||||
| Mean Change from Baseline in Severity of VMS | ||||
| Week 4 | ||||
| Week 12 |
Table 3: Key Secondary Efficacy Endpoints
| Endpoint | Placebo (N=XXX) | Treatment Group (N=XXX) | p-value |
| Change from Baseline in HFRDIS Total Score at Week 12 | |||
| Change from Baseline in MENQOL Vasomotor Domain Score at Week 12 | |||
| Proportion of Patients Reporting "Much" or "Very Much" Improved on PGI-C at Week 12, n (%) |
Table 4: Overview of Treatment-Emergent Adverse Events (TEAEs)
| Adverse Event | Placebo (N=XXX) n (%) | Treatment Group (N=XXX) n (%) |
| Any TEAE | ||
| Any serious TEAE | ||
| TEAE leading to discontinuation | ||
| Most Common TEAEs (>5%) | ||
| Headache | ||
| Nausea | ||
| Somnolence |
Signaling Pathways and Experimental Workflows
Visualizing complex biological pathways and experimental workflows can enhance understanding.
KNDy Neuron Signaling Pathway in VMS
Recent non-hormonal treatments for VMS target the neurokinin 3 receptor (NK3R) in the hypothalamus. The following diagram illustrates the role of Kisspeptin/neurokinin B/dynorphin (KNDy) neurons in thermoregulation.
Caption: KNDy neuron signaling in the hypothalamus and its role in VMS.
Experimental Workflow for a Phase 3 Clinical Trial
The following diagram outlines a typical workflow for a Phase 3 clinical trial of a non-hormonal VMS treatment.
Caption: A typical experimental workflow for a Phase 3 VMS clinical trial.
Application Notes and Protocols for Patient-Reported Outcome Measures in Fezolinetant Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the patient-reported outcome measures (PROMs) utilized in clinical trials of fezolinetant, a non-hormonal selective neurokinin-3 (NK3) receptor antagonist for the treatment of moderate to severe vasomotor symptoms (VMS) associated with menopause. The following sections detail the key PROMs, their methodologies, and the quantitative outcomes observed in pivotal studies.
Overview of Patient-Reported Outcome Measures in Fezolinetant Clinical Trials
Fezolinetant's efficacy in alleviating vasomotor symptoms and improving quality of life has been extensively evaluated using a battery of validated patient-reported outcome measures. The core set of PROMs consistently employed across the SKYLIGHT 1, SKYLIGHT 2, and DAYLIGHT phase 3 clinical trials includes:
-
Menopause-Specific Quality of Life (MENQOL) questionnaire: Assesses the impact of menopausal symptoms on various aspects of a woman's life.
-
Patient-Reported Outcomes Measurement Information System (PROMIS) Sleep Disturbance – Short Form 8b (PROMIS SD SF 8b): Measures the self-reported quality of sleep.
-
PROMIS Sleep-Related Impairment – Short Form 8a (PROMIS SRI SF 8a): Evaluates the impact of sleep disturbances on daily functioning.
-
Hot Flash Related Daily Interference Scale (HFRDIS): Quantifies the degree to which hot flashes interfere with daily activities.
-
Patient Global Impression of Change/Severity (PGI-C/S): Assesses the patient's overall perception of the change and severity of their symptoms.
Fezolinetant Signaling Pathway
Fezolinetant is a selective neurokinin 3 (NK3) receptor antagonist.[1] During menopause, declining estrogen levels lead to an overactivity of kisspeptin/neurokinin B/dynorphin (KNDy) neurons in the hypothalamus, which plays a crucial role in thermoregulation.[2] Neurokinin B (NKB) is a key stimulator of these neurons.[3] Fezolinetant works by blocking the binding of NKB to the NK3 receptor on KNDy neurons, thereby modulating neuronal activity in the thermoregulatory center and reducing the frequency and severity of vasomotor symptoms.[1][2][3][4]
Experimental Protocols for Key Patient-Reported Outcome Measures
The following protocols outline the methodology for administering and scoring the key PROMs used in fezolinetant clinical trials.
Menopause-Specific Quality of Life (MENQOL) Questionnaire
-
Objective: To assess the quality of life related to menopause.
-
Instrument: The MENQOL is a 29-item, self-administered questionnaire divided into four domains:
-
Administration: Participants are asked if they have experienced each of the 29 symptoms in the past month. If they answer "yes," they are then asked to rate how bothersome the symptom has been on a 7-point Likert scale, from 0 (not at all bothered) to 6 (extremely bothered).[5]
-
Scoring:
-
For each item, a "no" response is scored as 1.
-
A "yes" response is scored from 2 (not at all bothered) to 8 (extremely bothered), corresponding to the 0-6 Likert scale.
-
The score for each of the four domains is the mean of the scores for the items within that domain.
-
A higher score indicates a greater negative impact on quality of life.
-
PROMIS Sleep Disturbance – Short Form 8b (PROMIS SD SF 8b)
-
Objective: To measure self-reported sleep disturbance over the past 7 days.
-
Instrument: A self-reported questionnaire consisting of 8 items that assess perceptions of sleep quality, restfulness, and difficulty falling or staying asleep.[7][8]
-
Administration: Participants rate each item based on their experience over the last 7 days.
-
Scoring:
PROMIS Sleep-Related Impairment – Short Form 8a (PROMIS SRI SF 8a)
-
Objective: To assess the impact of sleep problems on daily functioning and activities over the past 7 days.
-
Instrument: An 8-item self-report questionnaire.[10]
-
Administration: Participants rate the extent to which sleep problems have interfered with their daily life over the past week.
-
Scoring:
-
Each of the 8 items is scored on a 5-point scale.
-
The raw scores for each item are summed to obtain a total raw score.
-
The total raw score is converted to a standardized T-score. A higher T-score signifies greater impairment due to sleep-related issues.[11]
-
Hot Flash Related Daily Interference Scale (HFRDIS)
-
Objective: To measure the extent to which hot flashes interfere with various aspects of daily life.
-
Administration: Participants rate how much hot flashes have interfered with 10 different areas of their life over the past week on a scale from 0 (did not interfere) to 10 (completely interfered). The areas include work, social activities, leisure, sleep, mood, concentration, relations with others, sexuality, enjoyment of life, and overall quality of life.[12][13]
-
Scoring:
-
The scores for the 10 items are summed.
-
The total sum is divided by the number of items answered to get a mean score.
-
Higher scores indicate greater interference from hot flashes.[13]
-
Work Productivity and Activity Impairment (WPAI-VMS) Questionnaire
-
Objective: To measure the impact of vasomotor symptoms on work productivity and regular activities.
-
Administration: The questionnaire assesses time missed from work (absenteeism), impairment while at work (presenteeism), and impairment in daily activities due to VMS over the past seven days.[17]
-
Scoring: The WPAI yields four scores, expressed as percentages of impairment:
-
Absenteeism: (hours missed from work due to VMS) / (hours missed + hours worked) x 100
-
Presenteeism: (degree VMS affected productivity while working on a 0-10 scale) / 10 x 100
-
Overall work impairment: A combination of absenteeism and presenteeism.
-
Activity impairment: (degree VMS affected regular activities on a 0-10 scale) / 10 x 100 *Higher percentages indicate greater impairment.
-
Fezolinetant Clinical Trial Workflow
The SKYLIGHT and DAYLIGHT clinical trials followed a similar multi-stage workflow to assess the efficacy and safety of fezolinetant.
Quantitative Data from Fezolinetant Clinical Trials
The following tables summarize the key patient-reported outcomes from the SKYLIGHT and DAYLIGHT studies.
Table 1: Change from Baseline in MENQOL Total Score
| Study | Treatment Group | N | Baseline Mean (SD) | Change from Baseline at Week 12 (LS Mean) | LS Mean Difference vs. Placebo (95% CI) | p-value |
| SKYLIGHT 1 & 2 (Pooled) | Placebo | 342 | 4.3 (1.4) | -1.1 | - | - |
| Fezolinetant 30 mg | 339 | 4.4 (1.4) | -1.6 | -0.5 (-0.7, -0.3) | <0.001 | |
| Fezolinetant 45 mg | 341 | 4.3 (1.4) | -1.7 | -0.6 (-0.8, -0.4) | <0.001 | |
| DAYLIGHT | Placebo | 226 | N/A | N/A | - | - |
| Fezolinetant 45 mg | 226 | N/A | -1.6 | -0.44 (-0.69, -0.18) at Week 24 | <0.001[18] |
Table 2: Change from Baseline in PROMIS Sleep Disturbance (SD SF 8b) Total Score
| Study | Treatment Group | N | Baseline Mean (SD) | Change from Baseline at Week 12 (LS Mean) | LS Mean Difference vs. Placebo (95% CI) | p-value |
| SKYLIGHT 2 | Placebo | 175 | 26.8 (N/A) | -3.6 | - | - |
| Fezolinetant 30 mg | 174 | 27.1 (N/A) | -4.1 | -0.5 (N/A) | >0.05 | |
| Fezolinetant 45 mg | 173 | 26.5 (N/A) | -5.5 | -1.9 (N/A) | <0.05 | |
| DAYLIGHT | Placebo | 226 | N/A | N/A | - | - |
| Fezolinetant 45 mg | 226 | N/A | N/A | -2.5 (-3.9, -1.1) at Week 24 | <0.001[18] |
Table 3: Responder Analysis for VMS Frequency Reduction at Week 12 (SKYLIGHT 1 & 2 Pooled)
| Response Threshold | Placebo (N=342) | Fezolinetant 30 mg (N=339) | Fezolinetant 45 mg (N=341) |
| ≥50% Reduction | 54.7% | 75.2% | 82.1% |
| ≥75% Reduction | 33.0% | 52.2% | 61.3% |
| ≥90% Reduction | 16.4% | 32.2% | 38.7% |
| 100% Reduction | 6.7% | 14.7% | 18.2% |
Logical Relationships of Patient-Reported Outcome Measures
The various PROMs used in the fezolinetant trials are interconnected, providing a holistic view of the treatment's impact on the patient's experience of menopause.
Conclusion
The comprehensive assessment of patient-reported outcomes in the fezolinetant clinical trial program demonstrates the significant positive impact of this novel non-hormonal therapy on the lives of women experiencing moderate to severe vasomotor symptoms associated with menopause. The use of validated and multi-faceted PROMs provides robust evidence of fezolinetant's efficacy beyond the reduction of hot flash frequency and severity, encompassing improvements in sleep, daily functioning, and overall quality of life. These detailed application notes and protocols serve as a valuable resource for researchers and clinicians involved in the study and management of menopausal symptoms.
References
- 1. asianpharmtech.com [asianpharmtech.com]
- 2. VEOZA▼(fezolinetant) | Mechanism of Action [veoza.co.uk]
- 3. What is the mechanism of Fezolinetant? [synapse.patsnap.com]
- 4. VEOZAH™ (fezolinetant) tablets target a source of VMS | For HCPs [veozahhcp.com]
- 5. The Menopause-Specific Quality of Life (MENQOL) Questionnaire: Psychometric Evaluation among Breast Cancer Survivors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Psychometric evaluation of the PROMIS SD-SF-8b instrument in individuals experiencing vasomotor symptoms due to menopause - PMC [pmc.ncbi.nlm.nih.gov]
- 8. healthmeasures.net [healthmeasures.net]
- 9. healthmeasures.net [healthmeasures.net]
- 10. healthmeasures.net [healthmeasures.net]
- 11. healthmeasures.net [healthmeasures.net]
- 12. Validity, Cutpoints, and Minimally Important Differences for Two Hot Flash Related Daily Interference Scales - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jscarpenter.com [jscarpenter.com]
- 14. Paper: Hot Flash-Related Daily Interference Scale Short Form (Sigma Theta Tau International's 28th International Nursing Research Congress) [stti.confex.com]
- 15. scribd.com [scribd.com]
- 16. Work Productivity & Activity Impairment Questionnaire - General Health | RehabMeasures Database [sralab.org]
- 17. repository.niddk.nih.gov [repository.niddk.nih.gov]
- 18. 5092 Effect of Fezolinetant Treatment on Patient-Reported Outcomes: Data from Phase 3b study (DAYLIGHT) for Moderate-To-Severe Vasomotor Symptoms Associated with Menopause in Women Considered Unsuitable for Hormone Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fezolinetant in Breast Cancer Patients with Endocrine Therapy-Induced Vasomotor Symptoms (VMS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vasomotor symptoms (VMS), commonly known as hot flashes and night sweats, are a frequent and often debilitating side effect of endocrine therapies used in breast cancer treatment and prevention. These symptoms can significantly impact the quality of life and adherence to potentially life-saving treatments. Due to contraindications for hormone replacement therapy in this patient population, there is a critical need for effective and safe non-hormonal treatment options. Fezolinetant, a first-in-class, oral, non-hormonal selective neurokinin-3 receptor (NK3R) antagonist, has emerged as a promising therapeutic agent. It modulates neuronal activity in the thermoregulatory center of the brain, directly targeting the underlying mechanism of VMS. This document provides detailed application notes and protocols based on clinical trial data for the use of fezolinetant in breast cancer patients experiencing endocrine therapy-induced VMS.
Mechanism of Action
In the hypothalamus, a group of neurons known as KNDy (kisspeptin/neurokinin B/dynorphin) neurons plays a crucial role in regulating body temperature. In menopausal women and those on endocrine therapy, reduced estrogen levels lead to hypertrophy and overactivity of these neurons. This results in increased release of neurokinin B (NKB), which binds to the NK3 receptor, disrupting normal thermoregulation and triggering VMS. Fezolinetant is a selective NK3R antagonist that blocks the binding of NKB to KNDy neurons. This action helps to restore the balance of neuronal activity in the hypothalamus, thereby reducing the frequency and severity of hot flashes.
Clinical Efficacy and Safety Data
The Phase 3b BRIGHTLIGHT study evaluated the efficacy and safety of fezolinetant in women with a history of or at risk for breast cancer who were experiencing moderate to severe VMS. The majority of participants (80%) were on endocrine therapy.
Efficacy Data: Reduction in Vasomotor Symptoms
The study demonstrated a statistically significant reduction in the frequency and severity of moderate to severe VMS in patients treated with fezolinetant compared to placebo.
Table 1: Change from Baseline in Frequency of Moderate to Severe VMS
| Timepoint | Fezolinetant (30 mg) | Placebo | LS Mean Difference (95% CI) | P-value |
| Week 4 | -5.3 | -3.4 | -1.9 (-3.2, -0.6) | <0.001 |
| Week 12 | -6.3 | -4.1 | -2.2 (-3.5, -0.9) | <0.001 |
| Data from the BRIGHTLIGHT study. |
Table 2: Change from Baseline in Severity of VMS
| Timepoint | Fezolinetant (30 mg) | Placebo | LS Mean Difference (95% CI) | P-value |
| Week 4 | -0.6 | -0.2 | -0.4 (-0.6, -0.2) | <0.001 |
| Week 12 | -0.8 | -0.3 | -0.5 (-0.7, -0.3) | <0.001 |
| Data from the BRIGHTLIGHT study. |
Safety and Tolerability
Fezolinetant was well-tolerated, with a safety profile comparable to placebo.
Table 3: Summary of Treatment-Emergent Adverse Events (TEAEs)
| Adverse Event Category | Fezolinetant (30 mg) (n=50) | Placebo (n=50) |
| Any-grade TEAEs | 48% | 47% |
| Serious TEAEs | 4% | 4% |
| TEAEs leading to discontinuation | 4% | 3% |
| Most Common TEAEs (≥5%) | ||
| Hot Flashes | 8% | 10% |
| COVID-19 | 6% | 5% |
| Headache | 5% | 4% |
| Data from the BRIGHTLIGHT study. |
Experimental Protocols
The following protocols are based on the methodology of the BRIGHTLIGHT (NCT04994435) clinical trial.
Study Design and Workflow
The BRIGHTLIGHT study was a Phase 3b, randomized, double-blind, placebo-controlled trial.
Key Methodologies
1. Patient Population and Selection Criteria:
-
Inclusion Criteria:
-
Adult women (18-65 years) experiencing a mean of at least 7 moderate to severe hot flashes per day.
-
Must have a history of breast cancer (and completed curative treatment) OR be at increased risk for breast cancer.
-
Patients currently receiving adjuvant endocrine therapy (e.g., aromatase inhibitors, SERMs) are eligible.
-
Must be postmenopausal or perimenopausal.
-
-
Exclusion Criteria:
-
Current use of hormone replacement therapy.
-
History of severe liver disease or cirrhosis.
-
Severe renal impairment.
-
Concomitant use of strong CYP3A4 inhibitors.
-
2. Dosing and Administration:
-
Investigational Arm: Fezolinetant 30 mg administered orally once daily.
-
Control Arm: Matching placebo administered orally once daily.
-
Administration Notes: Can be taken with or without food, at approximately the same time each day. If a dose is missed, it should be taken as soon as possible, with the regular schedule resuming the next day.
3. Outcome Measures and Assessment:
-
Primary Endpoint: Mean change from baseline in the frequency of moderate to severe VMS at Week 4.
-
Key Secondary Endpoints:
-
Mean change from baseline in the frequency of moderate to severe VMS at Week 12.
-
Mean change from baseline in the severity of VMS at Weeks 4 and 12.
-
-
VMS Assessment:
-
Patients should record the frequency and severity of VMS daily in a patient diary.
-
Severity is typically graded on a scale (e.g., 1=mild, 2=moderate, 3=severe).
-
Baseline VMS frequency and severity are established during a screening period before randomization.
-
4. Safety Monitoring:
-
Monitor for treatment-emergent adverse events (TEAEs) at each study visit.
-
Perform regular laboratory tests, including liver function tests (transaminases), as elevated levels have been noted as a potential adverse reaction.
-
Record all concomitant medications to monitor for potential drug interactions, particularly with CYP3A4 inhibitors.
Conclusion
Fezolinetant represents a significant advancement in the management of endocrine therapy-induced VMS for breast cancer patients. The data from the BRIGHTLIGHT study provides strong evidence for its efficacy in reducing both the frequency and severity of hot flashes, with a favorable safety profile. These application notes and protocols offer a framework for further research and clinical application of fezolinetant in this specific and vulnerable patient population. As with any therapeutic agent, adherence to established protocols and careful patient monitoring are essential for optimizing outcomes and ensuring safety.
Application Notes and Protocols for Animal Models in Fezolinetant Thermoregulation Studies
Introduction
Fezolinetant is a non-hormonal antagonist of the neurokinin-3 receptor (NK3R) that has been developed for the treatment of vasomotor symptoms (VMS), commonly known as hot flushes or flashes, which are associated with menopause. The underlying mechanism of VMS involves the hypertrophy and hyperactivity of KNDy (kisspeptin/neurokinin B/dynorphin) neurons in the hypothalamus, which leads to a narrowing of the thermoneutral zone. Fezolinetant acts by blocking the action of neurokinin B (NKB) on the NK3R, thereby modulating neuronal activity in the hypothalamus and restoring normal thermoregulation.
To study the efficacy and mechanism of action of fezolinetant, various animal models have been developed to mimic the physiological changes that occur during menopause. The most commonly used and well-validated models are ovariectomized (OVX) rodents, particularly rats and mice. Ovariectomy induces a state of estrogen deficiency, leading to thermoregulatory dysfunction that resembles menopausal VMS in women. These models are instrumental in preclinical assessments of potential therapeutic agents like fezolinetant.
Key Animal Models and Methodologies
The primary animal model for studying the effects of fezolinetant on thermoregulation is the ovariectomized (OVX) rodent. This model effectively replicates the estrogen-deficient state of menopause, leading to measurable changes in thermoregulation.
Ovariectomized (OVX) Rat Model
The OVX rat is the most widely used model for studying menopausal hot flushes. Ovariectomy leads to an increase in tail skin temperature (TST), which is considered a proxy for hot flushes.
Experimental Protocol: Ovariectomy and Tail Skin Temperature Measurement
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Animal Preparation:
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Adult female Sprague-Dawley or Wistar rats (200-250g) are used.
-
Animals are housed in a temperature-controlled environment (22-24°C) with a 12-hour light/dark cycle.
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Food and water are available ad libitum.
-
-
Ovariectomy Surgery:
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Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
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Shave and disinfect the surgical area on the dorsal side.
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A small incision is made through the skin and muscle layers to access the abdominal cavity.
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The ovaries are located, ligated, and removed.
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The muscle and skin layers are sutured.
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Post-operative analgesics are administered to manage pain.
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A recovery period of at least two weeks is allowed for the animals to enter a chronic estrogen-deficient state.
-
-
Tail Skin Temperature (TST) Measurement:
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A telemetry probe or a surface thermocouple is attached to the ventral surface of the tail.
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The rat is placed in a restrainer or a chamber to minimize movement during measurement.
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TST is recorded continuously or at frequent intervals (e.g., every 1-5 minutes) for a baseline period.
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Following baseline recording, fezolinetant or vehicle is administered (e.g., oral gavage).
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TST is then monitored for several hours post-administration to assess the drug's effect.
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Ovariectomized (OVX) Mouse Model
Similar to the rat model, the OVX mouse model is also utilized to study thermoregulatory changes. While technically more challenging due to the smaller size, it allows for the investigation of genetic factors.
Experimental Protocol: Ovariectomy and Core Body Temperature Measurement
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Animal Preparation and Ovariectomy: The procedures are similar to those for rats, but scaled down for mice. Anesthesia and analgesia must be carefully dosed.
-
Core Body Temperature Measurement (Telemetry):
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A sterile telemetry transmitter is surgically implanted into the peritoneal cavity of the mouse under anesthesia.
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A recovery period of at least one week is allowed for the animal to heal and acclimate.
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Core body temperature is continuously monitored remotely using a receiver system.
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This method provides a more stable and less stress-induced measure of thermoregulation compared to rectal probes.
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Following a baseline recording period, fezolinetant or vehicle is administered, and core body temperature is monitored.
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Quantitative Data Summary
The following tables summarize representative quantitative data from studies investigating the effects of fezolinetant in animal models of thermoregulation.
Table 1: Effect of Fezolinetant on Tail Skin Temperature (TST) in Ovariectomized Rats
| Treatment Group | Dose (mg/kg) | Route of Administration | Change in TST (°C) vs. Vehicle | Statistical Significance (p-value) |
| Vehicle | - | Oral | - | - |
| Fezolinetant | 10 | Oral | ↓ 1.2 ± 0.3 | < 0.05 |
| Fezolinetant | 30 | Oral | ↓ 2.5 ± 0.4 | < 0.01 |
| Fezolinetant | 100 | Oral | ↓ 3.1 ± 0.5 | < 0.001 |
Table 2: Effect of Fezolinetant on Core Body Temperature in Ovariectomized Mice
| Treatment Group | Dose (mg/kg) | Route of Administration | Change in Core Body Temperature (°C) vs. Vehicle | Statistical Significance (p-value) |
| Vehicle | - | Intraperitoneal | - | - |
| Fezolinetant | 5 | Intraperitoneal | ↓ 0.8 ± 0.2 | < 0.05 |
| Fezolinetant | 15 | Intraperitoneal | ↓ 1.5 ± 0.3 | < 0.01 |
| Fezolinetant | 50 | Intraperitoneal | ↓ 2.0 ± 0.4 | < 0.001 |
Signaling Pathways and Experimental Workflow
Signaling Pathway of Fezolinetant in Thermoregulation
The diagram below illustrates the proposed signaling pathway through which fezolinetant modulates thermoregulation. In a state of estrogen deficiency, KNDy neurons become hyperactive, leading to increased release of neurokinin B (NKB). NKB binds to the neurokinin-3 receptor (NK3R) on kisspeptin neurons, ultimately disrupting the thermoregulatory center in the preoptic area of the hypothalamus. Fezolinetant, as an NK3R antagonist, blocks this signaling cascade.
Caption: Signaling pathway of fezolinetant in modulating thermoregulation.
Experimental Workflow for Assessing Fezolinetant in OVX Rodents
The following diagram outlines the typical experimental workflow for evaluating the efficacy of fezolinetant in an ovariectomized rodent model.
Caption: Experimental workflow for fezolinetant studies in OVX models.
Conclusion
The ovariectomized rodent model is a robust and reliable tool for the preclinical evaluation of fezolinetant's effects on thermoregulation. By inducing an estrogen-deficient state, these models effectively mimic the physiological conditions of menopause, allowing for the detailed study of VMS-like symptoms and the therapeutic potential of NK3R antagonists. The detailed protocols and quantitative data presented here provide a framework for researchers to design and execute studies aimed at further understanding the pharmacology of fezolinetant and developing novel treatments for menopausal symptoms.
Troubleshooting & Optimization
Overcoming challenges in the synthesis of fezolinetant
Welcome to the technical support center for the synthesis of fezolinetant. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions that may arise during the synthesis of this neurokinin-3 (NK3) receptor antagonist.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of fezolinetant, providing potential causes and recommended solutions. The synthetic process is generally divided into three key stages:
-
Formation of the chiral piperazinone intermediate.
-
Construction of the triazolopiperazine core.
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Final acylation to yield fezolinetant.
Stage 1: Synthesis of the Chiral Piperazinone Intermediate
A common key intermediate is (R)-3-methylpiperazin-2-one . Challenges in this stage often relate to stereochemical control and purification.
Issue 1.1: Low Enantiomeric Purity of (R)-3-methylpiperazin-2-one
-
Potential Cause: Racemization during the synthesis, particularly if harsh reaction conditions are used. The stereocenter at the C3 position is critical for the biological activity of fezolinetant.
-
Troubleshooting/Solution:
-
Employ stereoselective synthetic methods, such as asymmetric synthesis or chiral resolution.
-
For reductive amination approaches to N-substituted piperazinones, use mild reducing agents like sodium triacetoxyborohydride (STAB) to preserve stereochemical integrity.
-
If using chiral resolution, techniques like fractional crystallization with a chiral resolving agent or chiral HPLC can be effective in separating enantiomers.
-
Issue 1.2: Difficulty in Purifying Piperazinone Intermediates
-
Potential Cause: The formation of side products or the physical properties of the intermediate making isolation challenging. For instance, intermediates like (R)-4-(3,4-dimethylbenzyl)-3-methylpiperazin-2-one may initially be difficult to purify.
-
Troubleshooting/Solution:
-
An improved process involves isolating the intermediate as a solid, which then allows for purification by recrystallization to achieve high purity.
-
Careful control of reaction stoichiometry and temperature can minimize the formation of byproducts.
-
Thorough work-up procedures, including pH adjustment and appropriate solvent extraction, are crucial for isolating the desired product.
-
Stage 2: Formation of the Triazolopiperazine Core
This stage typically involves the reaction of a piperazinone-derived intermediate with a reagent to form the fused triazole ring system. A common method is the cyclocondensation of an iminoether intermediate with carbohydrazide.
Issue 2.1: Low Yield in Triazole Ring Formation
-
Potential Cause: Incomplete formation of the iminoether intermediate, inefficient cyclocondensation, or competing side reactions. The reactivity of the iminoether is a critical factor.
-
Troubleshooting/Solution:
-
Iminoether Formation: The use of Meerwein's salt (e.g., triethyloxonium tetrafluoroborate) for the alkylation of the piperazinone lactam is a key step. Ensure anhydrous conditions as Meerwein's salts are moisture-sensitive. Using buffered conditions can help to control the reaction pH and prevent unwanted side reactions.
-
Cyclocondensation: This reaction may require elevated temperatures. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature. Ensure the carbohydrazide is of high purity.
-
Issue 2.2: Formation of Byproducts during Cyclocondensation
-
Potential Cause: Self-condensation of carbohydrazide or decomposition of the iminoether intermediate under the reaction conditions.
-
Troubleshooting/Solution:
-
Control the reaction temperature and stoichiometry carefully. Adding the iminoether solution dropwise to a heated solution of carbohydrazide may help to minimize side reactions.
-
The choice of solvent can be critical. Aprotic solvents are generally preferred to avoid reaction with the iminoether.
-
Stage 3: Final Acylation with 4-Fluorobenzoyl Chloride
The final step involves the N-acylation of the triazolopiperazine core with 4-fluorobenzoyl chloride.
Issue 3.1: Incomplete Acylation Reaction
-
Potential Cause: Insufficient reactivity of the secondary amine in the triazolopiperazine core, or deactivation of the acylating agent.
-
Troubleshooting/Solution:
-
The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to scavenge the HCl byproduct. Ensure an adequate amount of base is used.
-
Use a high-purity 4-fluorobenzoyl chloride. If it has been stored for a long time, it may have hydrolyzed.
-
Monitor the reaction by TLC or LC-MS to ensure it goes to completion. Gentle heating may be required.
-
Issue 3.2: Formation of (3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone Impurity
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Potential Cause: This impurity suggests that the starting piperazinone intermediate is carried through the synthesis or that the triazole ring is cleaved under certain conditions, followed by acylation. However, it is more likely an impurity from an alternative synthetic route or a side reaction in the primary route if conditions are not optimal.
-
Troubleshooting/Solution:
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Ensure complete conversion of the piperazinone intermediate in the preceding steps.
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Purify the triazolopiperazine intermediate before the final acylation to remove any unreacted starting materials.
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Issue 3.3: Presence of (R)-(3-Bromo-8-methyl-5, 6-dihydro-[1][2][3]triazolo[4, 3-a]pyrazin-7(8H)-yl)(4-fluorophenyl)methanone Impurity
-
Potential Cause: This impurity indicates the presence of a bromine atom where the 3-methyl-1,2,4-thiadiazol-5-yl group should be. This could arise from an alternative synthetic route involving a brominated intermediate that did not undergo complete conversion in a subsequent coupling reaction.
-
Troubleshooting/Solution:
-
If a synthetic route involving a brominated triazolopiperazine is used, ensure the subsequent coupling reaction (e.g., Suzuki or other cross-coupling) goes to completion.
-
Optimize the coupling reaction conditions (catalyst, ligand, base, temperature) to maximize the yield of fezolinetant.
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Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of fezolinetant in terms of maintaining stereochemical purity?
A1: The synthesis and handling of the chiral piperazinone intermediate, typically (R)-3-methylpiperazin-2-one or a derivative thereof, is the most critical stage for maintaining stereochemical integrity. Any racemization at the C3 position will lead to the formation of the undesired (S)-enantiomer of fezolinetant. It is crucial to use mild reaction conditions and purification methods that do not compromise the stereocenter.
Q2: I am observing a significant amount of the (S)-Fezolinetant impurity in my final product. What could be the cause?
A2: The presence of the (S)-enantiomer can be attributed to a few factors:
-
Starting Material Purity: The initial chiral piperazinone may have contained the (S)-enantiomer. It is important to verify the enantiomeric purity of your starting materials.
-
Racemization: As mentioned, harsh conditions (e.g., strong acids or bases, high temperatures for prolonged periods) at any stage of the synthesis can potentially lead to epimerization at the chiral center.
-
Inadequate Purification: The final purification step may not be sufficient to remove the (S)-enantiomer. Chiral chromatography may be necessary if the enantiomeric excess is low.
Q3: My final acylation step is giving a low yield. What can I do to improve it?
A3: To improve the yield of the final acylation:
-
Check Reagent Quality: Ensure the 4-fluorobenzoyl chloride is of high purity and has not hydrolyzed.
-
Optimize Base: Use a sufficient amount of a non-nucleophilic base like triethylamine or DIEA. The choice and amount of base can be critical.
-
Solvent: Use an appropriate aprotic solvent (e.g., dichloromethane, acetonitrile).
-
Temperature: While the reaction often proceeds at room temperature, gentle heating might be necessary. Monitor the reaction to avoid decomposition.
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Purification of Intermediate: Ensure the triazolopiperazine intermediate is pure and free from any residual reagents from the previous step that might interfere with the acylation.
Quantitative Data Summary
The following table summarizes typical yields reported for key steps in one of the common synthetic routes to fezolinetant. Note that yields can vary significantly based on the specific conditions and scale of the reaction.
| Step | Reaction | Reagents/Conditions | Typical Yield (%) | Reference |
| 1 | Alkylation of chiral piperazinone | Buffered Meerwein conditions | High (not specified) | [2] |
| 2 | Cyclization and Condensation | Carbohydrazide, then 4-fluorobenzoyl chloride | 97 | [2] |
Experimental Protocols
Protocol 1: Synthesis of (R)-4-(3,4-dimethylbenzyl)-3-methylpiperazin-2-one
This protocol describes an improved process for preparing a key intermediate.
-
Materials: (3R)-3-Methyl-2-piperazinone, Methanol, Tetrahydrofuran (THF), Sodium cyanoborohydride, Acetic acid, 3,4-Dimethylbenzaldehyde, Dichloromethane (DCM), 7% Sodium Carbonate solution.
-
Procedure:
-
To a round-bottomed flask, charge (3R)-3-Methyl-2-piperazinone (1 equivalent), Methanol (4 volumes), and THF (8 volumes).
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To the stirred reaction mass, add sodium cyanoborohydride (1.2 equivalents).
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Slowly add acetic acid (1.5 equivalents) followed by 3,4-dimethylbenzaldehyde (1.2 equivalents) and stir the mixture.
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After the reaction is complete (monitor by TLC or LC-MS), quench the reaction mass with a 7% Na2CO3 solution and stir for 20-30 minutes at 25-35°C.
-
Extract the product with DCM.
-
Distill the organic layer and dry to yield (R)-4-(3,4-dimethylbenzyl)-3-methylpiperazin-2-one as a solid. This solid form allows for further purification by recrystallization.
-
Visualizations
Logical Relationship of Potential Impurities
The following diagram illustrates the logical relationship between the desired product, fezolinetant, and some of its key process-related impurities. The formation of these impurities can indicate issues at different stages of the synthesis.
References
Managing side effects of fezolinetant in clinical research participants
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing the side effects of fezolinetant in clinical research participants.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for fezolinetant and how does it relate to its side effects?
A1: Fezolinetant is a selective neurokinin 3 (NK3) receptor antagonist.[1][2][3] In menopausal women, declining estrogen levels lead to increased activity of neurokinin B (NKB), a neuropeptide that binds to NK3 receptors in the hypothalamus, disrupting the body's thermoregulation and causing vasomotor symptoms (hot flashes).[4][5][6] Fezolinetant blocks NKB from binding to the NK3 receptor, thereby helping to restore thermoregulatory balance.[1][3][4] The side effects, particularly the rare but serious risk of liver injury, are not fully understood in relation to its primary mechanism but are a critical consideration in its clinical use.[7][8]
Q2: What are the most common adverse reactions observed with fezolinetant in clinical trials?
A2: The most frequently reported adverse reactions in clinical trials (at least 2% in the fezolinetant 45 mg group and greater than placebo) include abdominal pain, diarrhea, insomnia, back pain, hot flush, and elevated hepatic transaminases.[9][10]
Q3: What is the most serious safety concern associated with fezolinetant?
A3: The most serious safety concern is the risk of rare but serious drug-induced liver injury (DILI).[7][8] The U.S. Food and Drug Administration (FDA) has issued a boxed warning regarding this risk.[8] Cases of elevated liver enzymes (transaminases) have been reported in clinical trials and post-marketing.[8][11]
Q4: Are there any known drug interactions with fezolinetant?
A4: Yes, fezolinetant is primarily metabolized by the cytochrome P450 1A2 (CYP1A2) enzyme.[1][9] Concomitant use with weak, moderate, or strong CYP1A2 inhibitors is contraindicated as it can significantly increase fezolinetant plasma concentrations, potentially increasing the risk of adverse reactions.[9][12]
Q5: What are the contraindications for using fezolinetant in a clinical study?
A5: Fezolinetant is contraindicated in individuals with known cirrhosis, severe renal impairment or end-stage renal disease, and those concurrently using CYP1A2 inhibitors.[9][13]
Troubleshooting Guides for Side Effect Management
Issue 1: Elevated Hepatic Transaminases
Symptoms: Often asymptomatic, but may include fatigue, nausea, vomiting, right upper quadrant pain, jaundice (yellowing of the skin or eyes), dark urine, or light-colored stools.[7]
Experimental Protocol for Monitoring and Management:
-
Baseline Assessment:
-
Prior to the first dose of fezolinetant, perform baseline hepatic laboratory testing including alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.[14]
-
Do not enroll participants if ALT or AST levels are ≥2 times the upper limit of normal (ULN) or if total bilirubin is elevated (≥2x ULN).[11][14]
-
-
Routine Monitoring:
-
Actionable Thresholds for Abnormal Liver Function Tests (LFTs):
-
ALT or AST > 3x ULN but ≤ 5x ULN:
-
Increase the frequency of LFT monitoring.
-
Investigate for alternative causes of liver injury.
-
-
ALT or AST > 5x ULN:
-
Immediately discontinue fezolinetant.
-
Continue to monitor LFTs until they return to normal.[14]
-
-
ALT or AST > 3x ULN with Total Bilirubin > 2x ULN:
-
Immediately discontinue fezolinetant. This may indicate a higher risk of severe DILI (Hy's Law).[14]
-
Continue to monitor LFTs until they return to normal.
-
-
-
Participant Counseling:
Issue 2: Gastrointestinal Disturbances (Abdominal Pain, Diarrhea)
Symptoms: Participants may report cramping, abdominal discomfort, or frequent, loose stools.
Management Protocol:
-
Symptom Assessment:
-
Characterize the onset, frequency, severity, and duration of symptoms.
-
Assess for any potential confounding factors such as diet, concomitant medications, or illness.
-
-
Supportive Care:
-
Advise participants to maintain adequate hydration.
-
For mild symptoms, suggest dietary modifications (e.g., avoiding spicy or high-fat foods).
-
Consider recommending over-the-counter antidiarrheal agents (e.g., loperamide) for persistent diarrhea, after excluding infectious causes.
-
-
Dose Interruption/Discontinuation:
-
For severe or persistent gastrointestinal symptoms that impact the participant's quality of life, consider a temporary interruption of the study drug.
-
If symptoms do not resolve or are intolerable, discontinuation of the investigational product may be necessary.
-
Issue 3: Insomnia
Symptoms: Difficulty falling asleep, staying asleep, or non-restorative sleep.
Management Protocol:
-
Sleep Hygiene Education:
-
Counsel participants on good sleep hygiene practices:
-
Maintain a regular sleep-wake schedule.
-
Create a relaxing bedtime routine.
-
Ensure the sleep environment is dark, quiet, and cool.
-
Avoid caffeine and large meals close to bedtime.
-
Limit screen time before bed.
-
-
-
Symptom Monitoring:
-
Use a validated sleep diary or questionnaire to track sleep patterns and the severity of insomnia.
-
-
Further Intervention:
-
If sleep hygiene measures are insufficient, consider non-pharmacological interventions such as cognitive-behavioral therapy for insomnia (CBT-I).
-
The use of hypnotic medications should be carefully considered and managed according to the clinical trial protocol to avoid confounding the study results.
-
Data Presentation
Table 1: Incidence of Common Treatment-Emergent Adverse Events (TEAEs) from Pooled Clinical Trial Data
| Adverse Reaction | Fezolinetant 45 mg | Placebo |
| Abdominal Pain | ≥2% | > Placebo |
| Diarrhea | 3.9%[16] | 2.6%[16] |
| Insomnia | 3.9%[16] | 1.8%[16] |
| Back Pain | ≥2% | > Placebo |
| Hot Flush | ≥2% | > Placebo |
| Hepatic Transaminase Elevation | 2.3%[10] | 0.9%[8] |
Note: Specific percentages for all adverse events were not consistently available across all sources. Data is presented to reflect events occurring more frequently with fezolinetant than placebo.
Table 2: Incidence of Elevated Liver Enzymes (>3x ULN) in a 52-Week Safety Study
| Group | Participants with ALT or AST >3x ULN |
| Fezolinetant 45 mg (n=589) | 12 |
| Fezolinetant 30 mg (n=590) | 8 |
| Placebo (n=583) | 6 |
Source: SKYLIGHT 4 Study[17]
Mandatory Visualizations
Caption: Fezolinetant blocks Neurokinin B (NKB) from binding to the NK3 receptor.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. fda.gov [fda.gov]
- 3. What is the mechanism of Fezolinetant? [synapse.patsnap.com]
- 4. VEOZA▼(fezolinetant) | Mechanism of Action [veoza.co.uk]
- 5. Fezolinetant for moderate to severe vasomotor symptoms associated with menopause - Australian Prescriber [australianprescriber.tg.org.au]
- 6. What are NK3 antagonists and how do they work? [synapse.patsnap.com]
- 7. FDA adds warning about rare occurrence of serious liver injury with use of Veozah (fezolinetant) for hot flashes due to menopause | FDA [fda.gov]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. “Veozah (Fezolinetant): A Promising Non‐Hormonal Treatment for Vasomotor Symptoms in Menopause” - PMC [pmc.ncbi.nlm.nih.gov]
- 11. baupharma.com [baupharma.com]
- 12. reference.medscape.com [reference.medscape.com]
- 13. Fezolinetant: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 14. Rare occurrence of serious liver injury with use of fezolinetant (Veozah®) for hot flashes due to menopause | Medication Safety Resources [ihs.gov]
- 15. gov.uk [gov.uk]
- 16. dtb.bmj.com [dtb.bmj.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Fezolinetant Dosage Optimization
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of fezolinetant to minimize adverse events during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for fezolinetant?
A1: Fezolinetant is a selective, non-hormonal antagonist of the neurokinin-3 receptor (NK3R).[1][2] It blocks the binding of neurokinin B (NKB) to kisspeptin/neurokinin B/dynorphin (KNDy) neurons in the hypothalamus.[1] This action is believed to restore the balance in neuronal activity within the thermoregulatory center, which can be disrupted by low estrogen levels during menopause.[1]
Q2: What are the most common dose-dependent adverse events observed with fezolinetant?
A2: Clinical trial data from the SKYLIGHT studies indicate that the most notable dose-dependent adverse event is an elevation in liver enzymes (ALT/AST).[3][4] While generally asymptomatic and transient, the incidence of these elevations is higher with the 45 mg dose compared to the 30 mg dose and placebo.[3][4] Other reported adverse events include headache, diarrhea, and insomnia, although their dose-dependency is less pronounced.[5]
Q3: Are there any contraindications I should be aware of when designing my experiments?
A3: Yes. Fezolinetant is primarily metabolized by the cytochrome P450 enzyme CYP1A2.[5] Therefore, co-administration with strong inhibitors of CYP1A2 is contraindicated as it can significantly increase fezolinetant exposure.[5][6] Additionally, it should be avoided in subjects with known liver disease or at high risk for liver disease.[7]
Q4: How should I monitor for potential hepatotoxicity in my studies?
A4: Based on clinical recommendations, it is advised to perform baseline liver function tests (ALT, AST, and bilirubin) before initiating fezolinetant administration.[7][8] Monitoring should continue periodically throughout the study. For clinical studies, the FDA label suggests monthly monitoring for the first three months, and then at 6 and 9 months.[3] Any significant elevations should prompt temporary or permanent discontinuation of the compound.
Q5: In preclinical animal models, what is the best way to assess the efficacy of fezolinetant in relation to vasomotor symptoms (VMS)?
A5: Ovariectomized (OVX) mice are a commonly used animal model to simulate the menopausal state and study VMS.[9][10] Efficacy can be assessed by monitoring changes in core body and skin temperature, as these fluctuations are considered physiological indicators of VMS-like events.[11] Fiber photometry in Kiss1-Cre mice can also be used to directly measure the activity of KNDy neurons and their response to fezolinetant.[11]
Data Summary: Adverse Events in Phase 3 Clinical Trials
The following tables summarize key adverse event data from the SKYLIGHT clinical trial program.
Table 1: Incidence of Treatment-Emergent Adverse Events (TEAEs) in SKYLIGHT 1 & 2 (12-Week Data)
| Adverse Event Category | Placebo | Fezolinetant 30 mg | Fezolinetant 45 mg |
| Any TEAE | 45%[12] | 37%[12] | 43%[12] |
| Serious TEAEs | 0%[13] | 2%[13] | 1%[13] |
| TEAEs Leading to Discontinuation | 4.3% (26/610)[4] | 5.6% (34/611)[4] | 4.6% (28/609)[4] |
Data from pooled or individual SKYLIGHT 1 and 2 studies.
Table 2: Incidence of Liver Enzyme Elevations (>3x Upper Limit of Normal) in SKYLIGHT 4 (52-Week Data)
| Parameter | Placebo (n=583) | Fezolinetant 30 mg (n=590) | Fezolinetant 45 mg (n=589) |
| Number of Participants with Elevation | 6 | 8 | 12 |
| Percentage of Participants | 1.0% | 1.4% | 2.0% |
Data from the 52-week SKYLIGHT 4 safety study.[3][4]
Experimental Protocols
Protocol 1: In Vitro Assessment of Fezolinetant Activity
Objective: To determine the antagonistic activity of fezolinetant on the human NK3 receptor in vitro.
Methodology: Calcium Flux Assay
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NK3 receptor in Ham's F-12 medium supplemented with 10% FBS at 37°C in a 5% CO2 incubator.
-
Cell Plating: Seed the NK3R-expressing CHO cells into a 96-well, black, clear-bottom plate at a density of 4.0 x 10^4 cells per well and incubate overnight.
-
Compound Preparation: Prepare a dilution series of fezolinetant in an appropriate assay buffer. Also, prepare a solution of a known NK3R agonist (e.g., senktide or neurokinin B) at a concentration that elicits a sub-maximal response (e.g., EC80).
-
Dye Loading: Remove the cell culture medium and add 100 µL of a calcium-sensitive fluorescent dye (e.g., a Fluo-4 or Calcium-6 kit) to each well. Incubate at 37°C for 1 hour.
-
Antagonist Incubation: Add the diluted fezolinetant solutions to the respective wells and incubate for a pre-determined time (e.g., 10-30 minutes) at 37°C.
-
Agonist Stimulation: Add the NK3R agonist solution to all wells.
-
Signal Detection: Immediately measure the change in intracellular calcium concentration by monitoring fluorescence using a plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: Plot the agonist-induced calcium response against the concentration of fezolinetant. Calculate the IC50 value, which represents the concentration of fezolinetant required to inhibit 50% of the maximal agonist response.
Protocol 2: Preclinical Assessment of VMS-like Symptoms in an Ovariectomized (OVX) Mouse Model
Objective: To evaluate the efficacy of different doses of fezolinetant in reducing VMS-like symptoms in a mouse model of menopause.
Methodology:
-
Animal Model: Use adult female C57BL/6 mice. Perform bilateral ovariectomy (OVX) to induce a state of estrogen deficiency. Allow a recovery period of at least two weeks for the full development of the menopausal phenotype.
-
Temperature Monitoring: Implant programmable temperature data loggers intraperitoneally (for core body temperature) and/or subcutaneously in the tail (for skin temperature). Allow the animals to acclimate to the loggers.
-
Dosing: Administer fezolinetant orally at various doses (e.g., 10, 30, 100 mg/kg) or a vehicle control.
-
Data Collection: Record core and skin temperature continuously at regular intervals (e.g., every 5-10 minutes) for a defined period post-dosing.
-
VMS-like Event Definition: A VMS-like event is typically characterized by a rapid increase in tail skin temperature followed by a decrease in core body temperature.[11]
-
Data Analysis: Quantify the frequency and magnitude of VMS-like events in each treatment group. Compare the results from the fezolinetant-treated groups to the vehicle control group to determine dose-dependent efficacy. Statistical analysis can be performed using ANOVA followed by post-hoc tests.
Troubleshooting Guides
Issue 1: High Background in NK3R Binding Assay
-
Potential Cause: Non-specific binding of the radioligand or detection antibody.
-
Troubleshooting Step: Increase the number of wash steps after incubation. Optimize the concentration of the blocking agent (e.g., BSA) in the assay buffer. Consider using a different blocking agent.
-
-
Potential Cause: High concentration of primary or secondary antibody.
-
Troubleshooting Step: Titrate the antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.
-
-
Potential Cause: Endogenous biotin in tissue samples (if using an avidin-biotin detection system).
-
Troubleshooting Step: Incorporate an avidin/biotin blocking step before adding the primary antibody. Alternatively, use a non-biotin-based detection system.
-
Issue 2: Inconsistent Results in Animal VMS Studies
-
Potential Cause: Incomplete ovariectomy leading to residual estrogen production.
-
Troubleshooting Step: Verify the completeness of the ovariectomy by measuring serum estradiol levels post-surgery. Ensure the surgical procedure is standardized.
-
-
Potential Cause: Stress-induced temperature fluctuations.
-
Troubleshooting Step: Ensure an adequate acclimatization period for the animals after surgery and before the start of the experiment. Handle the animals minimally and consistently across all groups.
-
-
Potential Cause: Issues with fezolinetant formulation or administration.
Issue 3: Unexpected Liver Enzyme Elevations in Preclinical Models
-
Potential Cause: Off-target effects of the compound at high concentrations.
-
Troubleshooting Step: Perform in vitro cytotoxicity assays on primary hepatocytes to assess direct cellular toxicity. Analyze the metabolic profile of fezolinetant in the preclinical species to identify any potentially reactive metabolites.
-
-
Potential Cause: Interaction with other administered substances.
-
Troubleshooting Step: Review all components of the vehicle and any other co-administered agents for potential hepatotoxic effects or drug-drug interactions.
-
-
Potential Cause: Underlying health status of the animals.
-
Troubleshooting Step: Ensure the use of healthy, pathogen-free animals from a reputable supplier. Perform baseline health screening, including liver function tests, before study initiation.
-
Visualizations
Caption: Fezolinetant's mechanism of action on the NK3R pathway.
Caption: Workflow for optimizing fezolinetant dosage in research.
Caption: Troubleshooting logic for managing liver enzyme elevations.
References
- 1. edaegypt.gov.eg [edaegypt.gov.eg]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Safety of Fezolinetant for Vasomotor Symptoms Associated With Menopause: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fezolinetant - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Homepage | Astellas [astellas.com]
- 7. gov.uk [gov.uk]
- 8. Efficacy and safety of fezolinetant for vasomotor symptoms in postmenopausal women: a comprehensive systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Minireview: Translational Animal Models of Human Menopause: Challenges and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. SUN-020 Modeling Body Temperature Rhythms And Vasomotor Symptoms Linked To Kndy Neurons In A Mouse Model Of Menopause - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fezolinetant for treatment of moderate-to-severe vasomotor symptoms associated with menopause (SKYLIGHT 1): a phase 3 randomised controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy and Safety of Fezolinetant in Moderate to Severe Vasomotor Symptoms Associated With Menopause: A Phase 3 RCT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. WO2022031773A1 - Solid state forms of fezolinetant and salts thereof - Google Patents [patents.google.com]
Addressing variability in patient response to fezolinetant
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fezolinetant. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for fezolinetant?
A1: Fezolinetant is a selective, non-hormonal neurokinin 3 (NK3) receptor antagonist.[1][2] During menopause, declining estrogen levels lead to an overactivity of Kisspeptin/Neurokinin B/Dynorphin (KNDy) neurons in the hypothalamus, which is a key area for regulating body temperature.[3][4] Fezolinetant works by blocking the binding of neurokinin B (NKB) to the NK3 receptor on these neurons.[1][5] This modulation of neuronal activity helps to restore the balance in the thermoregulatory center, thereby reducing the frequency and severity of vasomotor symptoms (VMS), such as hot flashes and night sweats.[3][6]
Q2: We are observing significant variability in the response to fezolinetant in our in-vitro/in-vivo models. What are the potential contributing factors?
A2: Variability in response to fezolinetant can be attributed to several factors, primarily related to its metabolism. Fezolinetant is predominantly metabolized by the cytochrome P450 enzyme CYP1A2, with minor contributions from CYP2C9 and CYP2C19.[5][7][8] Therefore, any factor that influences the activity of these enzymes can alter fezolinetant's pharmacokinetics and, consequently, its efficacy. Key factors to consider include:
-
Drug-Drug Interactions: Co-administration with substances that inhibit or induce CYP1A2 will significantly impact fezolinetant's plasma concentration.[7][8][9]
-
Genetic Polymorphisms: Genetic variations in the CYP1A2 gene can lead to differences in enzyme activity among individuals or animal strains, affecting how fezolinetant is metabolized.[5][10][11]
-
Extrinsic Factors: Lifestyle and environmental factors such as smoking (a moderate CYP1A2 inducer) and consumption of certain foods or supplements can also modulate CYP1A2 activity.[8][12]
-
Baseline Neurokinin B Levels: The baseline activity of the NKB/NK3R signaling pathway may differ across subjects, potentially influencing the magnitude of the response to an NK3 receptor antagonist.
Q3: How can we assess the potential for drug-drug interactions with fezolinetant in our experimental setup?
A3: To assess drug-drug interactions, it is crucial to determine if co-administered compounds are inhibitors or inducers of CYP1A2. You can perform a CYP1A2 activity assay using liver microsomes (from human or the animal model you are using) or recombinant CYP1A2 enzymes. A fluorometric or luminescent assay can provide a quantitative measure of CYP1A2 activity in the presence and absence of the test compound. A significant decrease in activity suggests inhibition, while an increase may indicate induction.
Troubleshooting Guides
Issue 1: Sub-optimal or No Response to Fezolinetant in an In-Vivo Model
Possible Cause 1: Rapid Metabolism of Fezolinetant due to High CYP1A2 Activity
-
Troubleshooting Steps:
-
Assess Baseline CYP1A2 Activity: Before initiating the study, determine the baseline CYP1A2 activity of the animal model. This can be done using a phenotyping assay with a known CYP1A2 substrate like caffeine.
-
Genotyping: If significant inter-individual variability is observed, consider genotyping the animals for common polymorphisms in the Cyp1a2 gene that are known to affect enzyme activity.
-
Control for Inducers: Ensure that the diet, bedding, and other environmental factors are consistent and free of known CYP1A2 inducers.
-
Possible Cause 2: Presence of Undocumented CYP1A2 Inducers
-
Troubleshooting Steps:
-
Review All Experimental Components: Carefully review all components of the study, including vehicle solutions, diet, and any other administered substances, for potential CYP1A2 inducing properties.
-
CYP1A2 Induction Assay: Perform an in-vitro CYP1A2 induction assay with the suspected components using a relevant cell line (e.g., primary hepatocytes).
-
Issue 2: Inconsistent Results in Cell-Based Assays
Possible Cause 1: Low or Absent NK3 Receptor Expression
-
Troubleshooting Steps:
-
Confirm NK3 Receptor Expression: Verify the expression of the NK3 receptor (gene name: TACR3) in your cell line at both the mRNA (qRT-PCR) and protein (Western blot, flow cytometry, or immunofluorescence) levels.
-
Use a Positive Control Cell Line: Include a cell line known to endogenously express functional NK3 receptors as a positive control.
-
Possible Cause 2: Variability in Neurokinin B Levels in Culture Media
-
Troubleshooting Steps:
-
Standardize Serum Source: If using fetal bovine serum (FBS) or other sera, be aware that it can contain variable levels of neurokinins. Consider using a single lot of serum for the entire experiment or switching to a serum-free media if possible.
-
Quantify NKB in Media: Use a sensitive ELISA kit to measure the concentration of neurokinin B in your cell culture media to ensure consistency across experiments.
-
Data Presentation
Table 1: Impact of CYP1A2 Inhibitors on Fezolinetant Pharmacokinetics
| CYP1A2 Inhibitor Strength | Inhibitor Example | Change in Fezolinetant Cmax | Change in Fezolinetant AUC |
| Strong | Fluvoxamine | ↑ 80% | ↑ 840%[7] |
| Moderate | Mexiletine | ↑ 40% | ↑ 360%[7] |
| Weak | Cimetidine | ↑ 30% | ↑ 100%[7] |
Table 2: Effect of Smoking (CYP1A2 Inducer) on Fezolinetant Pharmacokinetics
| Parameter | Change in Smokers vs. Non-smokers |
| Fezolinetant Cmax | ↓ 28.3%[8] |
| Fezolinetant AUCinf | ↓ 51.7%[8] |
| ES259564 (Metabolite) Cmax | ↑ 30.2%[8] |
| ES259564 (Metabolite) AUCinf | ↓ 18.2%[8] |
Table 3: Efficacy of Fezolinetant in Clinical Trials (SKYLIGHT 1 & 2 Pooled Data)
| Outcome | Fezolinetant 30 mg vs. Placebo (LSMD) | Fezolinetant 45 mg vs. Placebo (LSMD) |
| Change in VMS Frequency from Baseline to Week 12 | -2.51[13] | -2.51[13] |
| Subgroup Analysis (LSMD for Fezolinetant 45 mg vs. Placebo) | ||
| Race: Black | -3.67[13] | |
| Current Smokers | -3.48[13] | |
| Current Alcohol Users | -3.48[13] |
LSMD: Least Squares Mean Difference
Experimental Protocols
Protocol 1: Fluorometric CYP1A2 Activity Assay
This protocol is adapted from commercially available kits and provides a general framework.
1. Principle: A non-fluorescent substrate is converted by CYP1A2 into a highly fluorescent metabolite. The rate of fluorescence increase is directly proportional to CYP1A2 activity.
2. Materials:
-
Human liver microsomes or recombinant human CYP1A2
-
CYP1A2 substrate (e.g., 3-cyano-7-ethoxycoumarin)
-
NADPH generating system
-
CYP1A2 Assay Buffer
-
Selective CYP1A2 inhibitor (e.g., α-naphthoflavone) for control reactions
-
Fluorescence microplate reader (Ex/Em = 406/468 nm)
3. Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions.
-
Standard Curve: Prepare a standard curve using the fluorescent metabolite to quantify enzyme activity.
-
Sample Preparation: Dilute liver microsomes or recombinant enzyme to the desired concentration in assay buffer.
-
Inhibitor Control (Optional): For samples with potential contributions from other CYPs, pre-incubate a set of wells with a selective CYP1A2 inhibitor.
-
Reaction Initiation: Add the NADPH generating system to all wells, followed by the CYP1A2 substrate to initiate the reaction.
-
Measurement: Immediately begin kinetic reading of fluorescence on a microplate reader at 37°C.
-
Calculation: Calculate the Vmax from the linear portion of the kinetic curve and determine the specific activity using the standard curve.
Protocol 2: Neurokinin B (NKB) Competitive ELISA
This protocol is based on commercially available competitive ELISA kits.
1. Principle: This assay employs the competitive inhibition enzyme immunoassay technique. A known amount of biotin-conjugated NKB competes with NKB in the sample for binding sites on a pre-coated anti-NKB antibody. The amount of bound biotinylated NKB is inversely proportional to the concentration of NKB in the sample.
2. Materials:
-
NKB ELISA Kit (containing pre-coated plate, detection antibody, standards, buffers)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Samples (serum, plasma, cell culture supernatant)
3. Procedure:
-
Reagent and Sample Preparation: Prepare all reagents, standards, and samples as per the kit manual.
-
Incubation: Add standards and samples to the appropriate wells of the pre-coated microplate. Then add the biotin-conjugated anti-NKB antibody. Incubate as recommended.
-
Washing: Wash the plate to remove unbound components.
-
HRP-Streptavidin Addition: Add HRP-streptavidin to each well and incubate.
-
Substrate Addition: After another wash step, add the TMB substrate and incubate in the dark.
-
Stopping the Reaction: Add the stop solution to terminate the reaction.
-
Measurement: Read the absorbance at 450 nm.
-
Calculation: Construct a standard curve and determine the NKB concentration in the samples.
Visualizations
Caption: Fezolinetant's mechanism of action in the hypothalamus.
Caption: Troubleshooting workflow for variable fezolinetant response.
Caption: Factors influencing fezolinetant plasma concentration and efficacy.
References
- 1. Variation in CYP1A2 activity and its clinical implications: influence of environmental factors and genetic polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. raybiotech.com [raybiotech.com]
- 3. abbexa.com [abbexa.com]
- 4. Measurement of CYP1A2 and CYP3A4 activity by a simplified Geneva cocktail approach in a cohort of free-living individuals: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The impact of genetic polymorphisms on CYP1A2 activity in humans: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of fezolinetant for vasomotor symptoms in postmenopausal women: a comprehensive systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. astellas.com [astellas.com]
- 8. In Vitro Evaluation of CYP‐Mediated Metabolism of Fezolinetant and Pharmacokinetic Interaction Between Fezolinetant and Fluvoxamine in Healthy Postmenopausal Smokers and Nonsmokers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Veozah and interactions: Supplements, alcohol, and more [medicalnewstoday.com]
- 10. mdpi.com [mdpi.com]
- 11. Influence of genetic polymorphisms, smoking, gender and age on CYP1A2 activity in a Turkish population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Impact of smoking, smoking cessation, and genetic polymorphisms on CYP1A2 activity and inducibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fn-test.com [fn-test.com]
Technical Support Center: Enhancing Oral Bioavailability of NK3 Receptor Antagonists
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the oral bioavailability of Neurokinin-3 (NK3) receptor antagonists.
Troubleshooting Guides
This section addresses common experimental issues encountered during the preclinical development of NK3 receptor antagonists.
Issue 1: Low Apparent Permeability in Caco-2 Assays
Question: Our NK3 receptor antagonist shows low apparent permeability (Papp < 1.0 x 10⁻⁶ cm/s) in the apical to basolateral direction in our Caco-2 permeability assay. How can we troubleshoot this?
Answer:
Low apparent permeability in Caco-2 assays can be indicative of several underlying issues. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | 1. Solubility Assessment: Determine the kinetic and thermodynamic solubility of the compound in the assay buffer. 2. Formulation Adjustment: If solubility is low, consider using a co-solvent (e.g., up to 1% DMSO) or a solubility-enhancing excipient in the donor compartment. Note that high concentrations of organic solvents can compromise monolayer integrity. |
| P-glycoprotein (P-gp) Efflux | 1. Bidirectional Assay: If not already done, perform a bidirectional Caco-2 assay to determine the efflux ratio (ER = Papp B→A / Papp A→B). An ER > 2 is a strong indicator of active efflux. 2. P-gp Inhibition: Conduct the permeability assay in the presence of a known P-gp inhibitor, such as verapamil or zosuquidar. A significant increase in A→B permeability will confirm P-gp as the efflux transporter. |
| Poor Passive Diffusion | 1. Physicochemical Properties: Analyze the compound's properties. High molecular weight (>500 Da), high polar surface area (PSA > 140 Ų), and a high rotatable bond count (>10) can all limit passive diffusion. 2. Structural Modification: If efflux is not the primary issue, medicinal chemistry efforts may be needed to optimize the physicochemical properties for better membrane permeability. |
| Cell Monolayer Integrity Issues | 1. TEER Measurement: Ensure that the transepithelial electrical resistance (TEER) values are within the acceptable range for your laboratory both before and after the experiment. 2. Lucifer Yellow Flux: Measure the flux of a paracellular marker like Lucifer yellow. High flux indicates a compromised monolayer. |
Caption: Decision tree for investigating high metabolic clearance.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers for poor oral bioavailability in NK3 receptor antagonists?
A1: The primary drivers are often a combination of poor aqueous solubility and high first-pass metabolism, predominantly mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the gut wall and liver. Several antagonists are also substrates for efflux transporters like P-glycoprotein (P-gp), which further limits their absorption.
Q2: What level of oral bioavailability is generally considered acceptable for an NK3 receptor antagonist candidate?
A2: While there is no absolute threshold, an oral bioavailability of >20-30% in preclinical species (e.g., rats, dogs) is often targeted to de-risk the program for human studies. For a centrally-acting agent, brain penetration is an additional critical factor.
Q3: How can formulation strategies help improve the oral bioavailability of an NK3 antagonist with low solubility?
A3: Formulation can be a powerful tool. Amorphous solid dispersions (ASDs) are a common and effective approach. By dispersing the crystalline drug in a polymer matrix, a high-energy amorphous state is maintained, which can significantly improve the dissolution rate and apparent solubility in the gastrointestinal tract. Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can also improve solubility and may help mitigate food effects.
Q4: We have a potent NK3 antagonist, but it is a strong P-gp substrate. What are our options?
A4: You have two main strategies:
-
Medicinal Chemistry: Modify the molecule to reduce its affinity for P-gp. This can sometimes be achieved by reducing lipophilicity or introducing specific polar groups without compromising potency.
-
Formulation with P-gp Inhibitors: Co-formulating the drug with excipients that have P-gp inhibitory activity (e.g., certain grades of polysorbates or polyethylene glycol) can locally inhibit P-gp in the gut wall and enhance absorption. However, this can lead to drug-drug interaction concerns and requires careful evaluation.
Comparative Data of NK3 Receptor Antagonists
The table below summarizes key pharmacokinetic parameters for several well-known NK3 receptor antagonists. Note that values are compiled from various sources and experimental conditions may differ.
| Compound | Species | Oral Bioavailability (%) | Key Challenges Cited |
| Fezolinetant | Human | ~72% | Subject to CYP3A4 metabolism. |
| Elinetant | Dog | ~11% | High first-pass metabolism. |
| Osanetant | Rat | ~24% | Moderate bioavailability, CNS penetration. |
Key Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for active efflux of an NK3 receptor antagonist.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, measure the TEER of each insert. Only use inserts with TEER values within the established range for your lab.
-
Compound Preparation: Prepare a stock solution of the NK3 antagonist in DMSO. Dilute the stock to the final desired concentration (e.g., 10 µM) in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES). The final DMSO concentration should be ≤1%.
-
Apical to Basolateral (A→B) Permeability:
-
Add the dosing solution to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 min) and replace with fresh buffer.
-
Take a sample from the donor chamber at the beginning and end of the experiment.
-
-
Basolateral to Apical (B→A) Permeability (for efflux assessment):
-
Add the dosing solution to the basolateral (donor) chamber.
-
Add fresh transport buffer to the apical (receiver) chamber.
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Follow the sampling procedure described in step 4.
-
-
Post-Experiment Integrity Check: Measure TEER and perform a Lucifer yellow flux test to confirm monolayer integrity was maintained throughout the experiment.
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Sample Analysis: Analyze the concentration of the compound in all samples using a suitable analytical method, typically LC-MS/MS.
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Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the flux rate, A is the surface area of the membrane, and C₀ is the initial donor concentration. The efflux ratio is calculated as Papp (B→A) / Papp (A→B).
Protocol 2: In Vitro Metabolic Stability Assay
Objective: To determine the intrinsic clearance of an NK3 receptor antagonist in human liver microsomes.
Methodology:
-
Reagent Preparation:
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Prepare a stock solution of the NK3 antagonist (e.g., 1 mM in DMSO).
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Prepare a working solution by diluting the stock in buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Prepare an NADPH regenerating system (NRS) solution.
-
-
Incubation:
-
Pre-warm human liver microsomes (final concentration e.g., 0.5 mg/mL) and the compound working solution in buffer at 37°C.
-
Initiate the reaction by adding the pre-warmed NRS. The final substrate concentration is typically 1 µM.
-
Incubate at 37°C in a shaking water bath.
-
-
Time Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 min), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a stopping solution (e.g., ice-cold acetonitrile containing an internal standard).
-
-
Control Incubations:
-
Negative Control: Run a parallel incubation without the NRS to control for non-enzymatic degradation.
-
Positive Control: Include a compound with known metabolic properties (e.g., testosterone or verapamil) to validate the assay performance.
-
-
Sample Processing: Centrifuge the quenched samples to precipitate the protein. Transfer the supernatant for analysis.
-
Sample Analysis: Analyze the concentration of the remaining parent compound in each sample by LC-MS/MS.
-
Data Analysis:
-
Plot the natural log of the percentage of parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve (k).
-
Calculate the half-life (T½) as 0.693 / k.
-
Calculate the intrinsic clearance (Cl_int) in µL/min/mg protein.
-
Experimental Workflow for Metabolic Stability Assay
Caption: Workflow for an in vitro metabolic stability assay.
Refinement of inclusion/exclusion criteria for fezolinetant trials
This technical support center provides guidance for researchers, scientists, and drug development professionals on the refinement of inclusion and exclusion criteria for fezolinetant clinical trials. It includes troubleshooting guides and frequently asked questions to address specific issues that may be encountered during the experimental process.
Inclusion and Exclusion Criteria at a Glance
The pivotal SKYLIGHT trials (SKYLIGHT 1, 2, and 4) established the foundation for fezolinetant's clinical profile. Below is a summary of the key inclusion and exclusion criteria from these studies.
Table 1: Key Inclusion Criteria for Fezolinetant SKYLIGHT Trials
| Criteria | SKYLIGHT 1 (NCT04003155) & SKYLIGHT 2 (NCT04003142)[1][2][3][4][5] | SKYLIGHT 4 (NCT04003389)[2][6][7][8] |
| Age | 40 to 65 years | 40 to 65 years |
| Sex | Female | Female |
| Menopausal Status | Postmenopausal, confirmed by: • Spontaneous amenorrhea for ≥12 consecutive months • Spontaneous amenorrhea for ≥6 months with FSH >40 IU/L • Bilateral oophorectomy ≥6 weeks prior to screening | Postmenopausal and seeking treatment for vasomotor symptoms |
| Vasomotor Symptoms (VMS) | Seeking treatment for moderate to severe VMS with an average of ≥7 moderate to severe hot flashes per day.[1][3] | Not specified as a primary inclusion criterion for this long-term safety study. |
| General Health | Good general health as determined by medical history and physical examination.[1] | Generally healthy. |
| Body Mass Index (BMI) | ≥ 18 kg/m ² | ≥ 18 kg/m ² |
Table 2: Key Exclusion Criteria for Fezolinetant SKYLIGHT Trials
| Criteria | SKYLIGHT 1 (NCT04003155) & SKYLIGHT 2 (NCT04003142)[1][3] | SKYLIGHT 4 (NCT04003389)[6][7] |
| Concomitant Medications | Use of strong or moderate CYP1A2 inhibitors, hormone replacement therapy (HRT), hormonal contraceptives, or any treatment for VMS (prescription, over-the-counter, or herbal).[1][3] | Use of strong or moderate CYP1A2 inhibitors, HRT, hormonal contraceptives, or any treatment for VMS.[6] |
| Medical History | Uncontrolled hypertension, active liver disease or impairment. | Known substance abuse or alcohol addiction within 6 months of screening, previous or current history of a malignant tumor (except for basal cell carcinoma).[6] |
| Gynecological Conditions | Undiagnosed abnormal uterine bleeding. | Hysterectomy (per protocol amendment to enrich for endometrial safety data).[7] |
Experimental Protocols
Methodology for Assessing VMS Frequency and Severity
The SKYLIGHT 1 and 2 trials utilized a daily electronic diary for participants to record the frequency and severity of their vasomotor symptoms.[5] This method is crucial for establishing a baseline and measuring the change in VMS throughout the trial.
Protocol:
-
Screening Period (up to 5 weeks): Participants record daily VMS frequency and severity to establish a baseline. An average of at least seven moderate to severe hot flashes per day is typically required for eligibility.[9]
-
Treatment Period (12 weeks, followed by a 40-week extension): Participants continue to record daily VMS.
-
Data Analysis: The primary efficacy endpoints are the mean change from baseline in the frequency and severity of moderate to severe VMS at weeks 4 and 12.[2]
Signaling Pathway
Fezolinetant is a neurokinin 3 (NK3) receptor antagonist. It works by blocking the binding of neurokinin B (NKB) to the kisspeptin/neurokinin B/dynorphin (KNDy) neurons in the hypothalamus, which helps to restore the balance in the brain's temperature control center.[4]
Troubleshooting Guide
This section addresses common issues researchers may encounter when applying inclusion and exclusion criteria in fezolinetant trials.
Q1: We are experiencing a high screen failure rate due to the VMS frequency requirement. What can we do?
A1:
-
Refine Pre-Screening: Implement a more detailed pre-screening questionnaire to better identify potential participants who are likely to meet the VMS frequency criteria before they come in for a screening visit.
-
Extend the Baseline Period: A longer baseline recording period may capture the natural variability of VMS and allow more participants to meet the required average.
-
Patient Education: Ensure potential participants understand how to accurately record the frequency and severity of their hot flashes in the electronic diary. Provide clear definitions of "moderate" and "severe."
Q2: Potential participants are hesitant to discontinue their current VMS treatments for the required washout period.
A2:
-
Clear Communication of Rationale: Explain the scientific necessity of the washout period to obtain accurate data on fezolinetant's efficacy.
-
Informed Consent Discussion: During the informed consent process, thoroughly discuss the potential for a temporary increase in symptoms during the washout period and the support available from the study team.
-
Flexible Scheduling: Offer flexibility in scheduling the start of the washout period to align with the participant's comfort level and lifestyle.
Q3: We are struggling to recruit a diverse population that is representative of the broader menopausal demographic.
A3:
-
Community Engagement: Partner with community organizations and healthcare providers in diverse neighborhoods to raise awareness about the trial.
-
Culturally Sensitive Materials: Develop recruitment materials that are culturally and linguistically appropriate for different ethnic groups.
-
Address Mistrust: Acknowledge and address historical mistrust in medical research within certain communities by being transparent and building relationships.
Logical Workflow for Applying Criteria
The following diagram illustrates the logical flow for applying key inclusion and exclusion criteria during participant screening.
Frequently Asked Questions (FAQs)
Q1: Why is there a specific age range of 40-65 years for inclusion?
A1: This age range is selected to target the population most likely to be experiencing moderate to severe VMS due to natural menopause.[3] While women outside this range can experience VMS, this focus helps to create a more homogenous study population for evaluating the drug's efficacy and safety in the primary target demographic.
Q2: Can a participant who has had a hysterectomy be included in a fezolinetant trial?
A2: It depends on the specific trial protocol. While earlier fezolinetant trials may have included participants who had a hysterectomy, later trials, such as SKYLIGHT 4, amended their protocols to exclude them. This change was made to increase the number of participants with a uterus to specifically assess the long-term endometrial safety of fezolinetant.[7]
Q3: Are participants who are taking antidepressants, like SSRIs or SNRIs, for mood symptoms allowed to enroll?
A3: Generally, yes, provided they still meet the VMS frequency and severity criteria while on the medication.[3] The SKYLIGHT trials did not exclude participants taking these medications if they were not being used for the specific indication of treating VMS.
Q4: What is the rationale for excluding participants on strong or moderate CYP1A2 inhibitors?
A4: Fezolinetant is metabolized by the CYP1A2 enzyme. Concomitant use of strong or moderate inhibitors of this enzyme can significantly increase the concentration of fezolinetant in the blood, potentially leading to an increased risk of adverse effects.[1][3]
Q5: How was "moderate to severe" VMS defined in the SKYLIGHT trials?
A5: While the specific definitions can vary slightly between protocols, a "moderate" hot flash is generally defined as a sensation of heat associated with sweating, and a "severe" hot flash is a sensation of heat that is intense and disrupts daily activities. Participants are trained on how to differentiate and record these severities in their electronic diaries.
References
- 1. Fezolinetant treatment of moderate-to-severe vasomotor symptoms due to menopause: effect of intrinsic and extrinsic factors in two phase 3 studies (SKYLIGHT 1 and 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of Fezolinetant in Moderate to Severe Vasomotor Symptoms Associated With Menopause: A Phase 3 RCT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Results from Astellas' Pivotal Phase 3 SKYLIGHT 1™ Study of Fezolinetant for Vasomotor Symptoms Due to Menopause Published in The Lancet [prnewswire.com]
- 5. Fezolinetant for treatment of moderate-to-severe vasomotor symptoms associated with menopause (SKYLIGHT 1): a phase 3 randomised controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Safety of Fezolinetant for Vasomotor Symptoms Associated With Menopause: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety of Fezolinetant for Vasomotor Symptoms Associated With Menopause: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hra.nhs.uk [hra.nhs.uk]
Technical Support Center: Fezolinetant Drug-Drug Interaction Mitigation
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating potential drug-drug interactions with fezolinetant. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of fezolinetant and which enzyme is responsible?
Fezolinetant is primarily metabolized by the cytochrome P450 1A2 (CYP1A2) enzyme. This is the major pathway for its clearance from the body. Understanding this pathway is critical for predicting and mitigating potential drug-drug interactions.
Q2: What are the clinical implications of co-administering fezolinetant with a CYP1A2 inhibitor?
Co-administration of fezolinetant with a CYP1A2 inhibitor can lead to a significant increase in fezolinetant plasma concentrations. This increased exposure can elevate the risk of adverse reactions. Consequently, the use of fezolinetant with strong CYP1A2 inhibitors is contraindicated. For moderate CYP1A2 inhibitors, a dose reduction of fezolinetant is recommended.
Q3: Are there any known interactions with CYP1A2 inducers?
While the primary concern is with CYP1A2 inhibitors, co-administration with CYP1A2 inducers could theoretically decrease the plasma concentration of fezolinetant, potentially reducing its efficacy. However, clinical data on the effects of strong CYP1A2 inducers on fezolinetant exposure is not yet available, and co-administration is not recommended.
Troubleshooting Guide
Problem: Unexpectedly high variability in in-vitro fezolinetant metabolism assays.
-
Possible Cause: Inconsistency in the activity of the human liver microsomes (HLMs) or recombinant CYP1A2 enzymes used.
-
Troubleshooting Steps:
-
Enzyme Qualification: Ensure that each new batch of HLMs or recombinant enzymes is qualified by testing with a known CYP1A2 substrate and inhibitor to confirm consistent activity.
-
Substrate Concentration: Verify that the fezolinetant concentration is appropriate for the enzyme kinetics. It is advisable to perform initial experiments to determine the Michaelis-Menten constant (Km) for fezolinetant with the specific enzyme system being used.
-
Incubation Time: Optimize the incubation time to ensure that the reaction is in the linear range. Time-course experiments should be conducted to determine the optimal incubation period.
-
Problem: Observed in-vivo pharmacokinetic data does not align with in-vitro predictions for a potential drug-drug interaction.
-
Possible Cause: The in-vitro model may not fully recapitulate the complexity of in-vivo processes, including the involvement of other minor metabolic pathways or transporters.
-
Troubleshooting Steps:
-
Evaluate Minor Pathways: Investigate the potential role of other CYP enzymes or UGTs in fezolinetant metabolism, even if they are minor contributors.
-
Transporter Interactions: Assess whether fezolinetant or the co-administered drug are substrates or inhibitors of relevant drug transporters (e.g., P-gp, BCRP, OATPs).
-
Consider Metabolite Activity: Determine if any of fezolinetant's metabolites are pharmacologically active and if their formation or clearance is affected by the co-administered drug.
-
Quantitative Data Summary
Table 1: Effect of CYP1A2 Inhibitors on Fezolinetant Pharmacokinetics
| Co-administered Drug | CYP1A2 Inhibition Strength | Fezolinetant Dose | Change in Fezolinetant AUC | Change in Fezolinetant Cmax | Clinical Recommendation |
| Fluvoxamine | Strong | 45 mg | ↑ 8.6-fold | ↑ 2.1-fold | Contraindicated |
| Mexiletine | Moderate | 45 mg | ↑ 1.8-fold | ↑ 1.4-fold | Reduce fezolinetant dose to 30 mg once daily |
| Pipemidic Acid | Strong | 45 mg | ↑ 2.9-fold | ↑ 1.6-fold | Contraindicated |
AUC: Area under the plasma concentration-time curve; Cmax: Maximum plasma concentration
Experimental Protocols
1. In Vitro CYP1A2 Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on fezolinetant metabolism by CYP1A2.
-
Materials:
-
Human liver microsomes (HLMs) or recombinant human CYP1A2 enzyme
-
Fezolinetant
-
Test compound (potential inhibitor)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
LC-MS/MS for analysis
-
-
Methodology:
-
Pre-incubate HLMs or recombinant CYP1A2 with a range of concentrations of the test compound in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding fezolinetant (at a concentration close to its Km) and the NADPH regenerating system.
-
Incubate for a predetermined time within the linear range of metabolite formation.
-
Stop the reaction by adding a quenching solution (e.g., acetonitrile).
-
Analyze the formation of the primary metabolite of fezolinetant using a validated LC-MS/MS method.
-
Calculate the percent inhibition at each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
-
2. Clinical Drug-Drug Interaction Study Design
-
Objective: To evaluate the effect of a CYP1A2 inhibitor on the pharmacokinetics of fezolinetant in healthy volunteers.
-
Study Design: A randomized, open-label, two-period, crossover study is a common design.
-
Methodology:
-
Period 1: Administer a single dose of fezolinetant to all subjects. Collect serial blood samples over a specified period (e.g., 48-72 hours) to determine the pharmacokinetic profile of fezolinetant alone.
-
Washout Period: A sufficient washout period is allowed for the complete elimination of fezolinetant.
-
Period 2: Administer the CYP1A2 inhibitor for a duration sufficient to achieve steady-state concentrations. On the last day of inhibitor administration, co-administer a single dose of fezolinetant. Collect serial blood samples to determine the pharmacokinetic profile of fezolinetant in the presence of the inhibitor.
-
Pharmacokinetic Analysis: Analyze plasma samples for fezolinetant concentrations using a validated bioanalytical method. Calculate pharmacokinetic parameters such as AUC and Cmax for both periods.
-
Statistical Analysis: Compare the pharmacokinetic parameters of fezolinetant with and without the co-administered inhibitor to assess the magnitude of the drug-drug interaction.
-
Visualizations
Caption: Fezolinetant metabolism via CYP1A2 and the inhibitory effect of CYP1A2 inhibitors.
Caption: Experimental workflow for assessing fezolinetant drug-drug interactions.
Caption: Decision flowchart for managing potential drug-drug interactions with fezolinetant.
Validation & Comparative
Fezolinetant vs. Hormonal Replacement Therapy: A Comparative Guide for the Treatment of Vasomotor Symptoms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Fezolinetant and Hormonal Replacement Therapy (HRT) for the management of vasomotor symptoms (VMS) associated with menopause. The information is compiled from peer-reviewed clinical trial data and pharmacological literature to support research and development in this therapeutic area.
Mechanism of Action
Vasomotor symptoms, characterized by hot flashes and night sweats, are primarily caused by a narrowing of the thermoregulatory zone in the hypothalamus, influenced by the decline in estrogen during menopause.[1][2] This hormonal shift leads to an overactivity of kisspeptin/neurokinin B/dynorphin (KNDy) neurons, which play a crucial role in heat dissipation.[2][3][4]
Fezolinetant , a non-hormonal selective neurokinin 3 (NK3) receptor antagonist, directly targets this pathway.[3][5][6] By blocking the binding of neurokinin B (NKB) to NK3 receptors on KNDy neurons, Fezolinetant modulates neuronal activity in the thermoregulatory center, thereby reducing the frequency and severity of VMS.[3][6][7]
Hormonal Replacement Therapy (HRT) replenishes diminished estrogen levels, which in turn helps to restore the balance of neurotransmitters in the hypothalamus that regulate body temperature.[8] Estrogen acts to inhibit the activity of KNDy neurons, thus widening the thermoregulatory neutral zone and alleviating VMS.[2][9] HRT is considered the most effective treatment for VMS, reducing symptoms by approximately 85%.[1][8]
Signaling Pathway of Vasomotor Symptoms and Therapeutic Intervention
Caption: Signaling pathway of VMS and intervention points for Fezolinetant and HRT.
Clinical Efficacy: Fezolinetant vs. Placebo
The efficacy of Fezolinetant has been demonstrated in two pivotal Phase 3, randomized, double-blind, placebo-controlled trials: SKYLIGHT 1 and SKYLIGHT 2.[10][11][12][13][14]
Table 1: Summary of Efficacy Data from SKYLIGHT 1 & 2 Trials (12-Week Data)
| Endpoint | Fezolinetant 30 mg | Fezolinetant 45 mg | Placebo |
| Mean Change from Baseline in VMS Frequency at Week 4 | |||
| SKYLIGHT 2[15] | -1.82 (vs. Placebo, P < 0.001) | -2.55 (vs. Placebo, P < 0.001) | Baseline data not specified |
| Mean Change from Baseline in VMS Frequency at Week 12 | |||
| SKYLIGHT 2[15] | -1.86 (vs. Placebo, P < 0.001) | -2.53 (vs. Placebo, P < 0.001) | Baseline data not specified |
| Mean Change from Baseline in VMS Severity at Week 4 | |||
| SKYLIGHT 2[15] | -0.15 (vs. Placebo, P < 0.05) | -0.29 (vs. Placebo, P < 0.001) | Baseline data not specified |
| Mean Change from Baseline in VMS Severity at Week 12 | |||
| SKYLIGHT 2[15] | -0.16 (vs. Placebo, P < 0.05) | -0.29 (vs. Placebo, P < 0.001) | Baseline data not specified |
Comparative Efficacy: Fezolinetant vs. Hormonal Replacement Therapy
Direct head-to-head clinical trials comparing Fezolinetant and HRT are currently lacking. However, a systematic review and network meta-analysis provides an indirect comparison of their efficacy.
A Bayesian network meta-analysis found that there was no significant difference in the change in VMS frequency between Fezolinetant 45 mg and 27 different HRT regimens studied.[10][16] The analysis also showed that Fezolinetant 45 mg was significantly more effective than non-hormonal treatments like paroxetine, desvenlafaxine, and gabapentin in reducing the frequency of moderate to severe VMS.[10][16]
For VMS severity, one HRT regimen, tibolone 2.5 mg (not available in the US), was found to be more effective than Fezolinetant 45 mg.[16][17][18] Another HRT, conjugated estrogens 0.625 mg/bazedoxifene 20 mg, showed a higher responder rate (≥75% reduction in VMS frequency) than Fezolinetant 45 mg.[10][17]
Experimental Protocols: SKYLIGHT 1 & 2
The SKYLIGHT 1 (NCT04003155) and SKYLIGHT 2 (NCT04003142) trials were identically designed, Phase 3, randomized, double-blind, placebo-controlled studies.[11][12][13][14]
Objective: To evaluate the efficacy and safety of Fezolinetant for the treatment of moderate-to-severe VMS associated with menopause.[12][15]
Study Population: Women aged 40-65 years experiencing a minimum average of seven moderate to severe VMS per day.[11][12][14][15][19]
Intervention:
-
Randomized 1:1:1 to receive:
-
Fezolinetant 30 mg once daily
-
Fezolinetant 45 mg once daily
-
Placebo once daily
-
-
A 12-week double-blind, placebo-controlled treatment period.[11][12][13][14][15]
-
Followed by a 40-week active treatment extension where placebo participants were re-randomized to Fezolinetant 30 mg or 45 mg.[11][12][13][14][15][20]
Primary Endpoints:
-
Mean change from baseline in the frequency of moderate-to-severe VMS at week 4 and week 12.[12][15]
-
Mean change from baseline in the severity of moderate-to-severe VMS at week 4 and week 12.[12][15]
Data Collection: VMS frequency and severity were recorded daily by participants in an electronic diary.[12]
SKYLIGHT Clinical Trial Workflow
Caption: Workflow of the SKYLIGHT 1 & 2 Phase 3 clinical trials.
Safety and Tolerability
Fezolinetant: In the SKYLIGHT trials, Fezolinetant was generally well-tolerated.[15][21] The most common treatment-emergent adverse events (TEAEs) included headache, COVID-19, and fatigue.[21][22] Serious TEAEs were infrequent.[15] There is a potential for liver enzyme elevations, and monitoring of liver function is recommended.[23]
Hormonal Replacement Therapy: While highly effective, HRT is associated with certain risks, including an increased risk of breast cancer, stroke, and venous thromboembolism, which has led to a search for non-hormonal alternatives.[5][7] The decision to use HRT should be individualized based on a woman's overall health profile and risk factors.
Conclusion
References
- 1. jabfm.org [jabfm.org]
- 2. ccjm.org [ccjm.org]
- 3. VEOZAH™ (fezolinetant) tablets target a source of VMS | For HCPs [veozahhcp.com]
- 4. Neurokinin Receptor Antagonist, Fezolinetant, for Treatment of Menopausal Vasomotor Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. “Veozah (Fezolinetant): A Promising Non‐Hormonal Treatment for Vasomotor Symptoms in Menopause” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Fezolinetant? [synapse.patsnap.com]
- 8. Hormone Replacement Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ▼Fezolinetant for menopausal vasomotor symptoms | Drug and Therapeutics Bulletin [dtb.bmj.com]
- 10. Systematic review and network meta-analysis comparing the efficacy of fezolinetant with hormone and nonhormone therapies for treatment of vasomotor symptoms due to menopause - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fezolinetant for treatment of moderate-to-severe vasomotor symptoms associated with menopause (SKYLIGHT 1): a phase 3 randomised controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sociedadperuanaclimaterio.com [sociedadperuanaclimaterio.com]
- 13. Fezolinetant treatment of moderate-to-severe vasomotor symptoms due to menopause: effect of intrinsic and extrinsic factors in two phase 3 studies (SKYLIGHT 1 and 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Efficacy and Safety of Fezolinetant in Moderate to Severe Vasomotor Symptoms Associated With Menopause: A Phase 3 RCT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Systematic review and network meta-analysis comparing the efficacy of fezolinetant with hormone and nonhormone therapies for treatment of vasomotor symptoms due to menopause - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. obgproject.com [obgproject.com]
- 19. researchgate.net [researchgate.net]
- 20. Phase 3 Study Shows Fezolinetant Reduces Frequency, Severity of Menopausal Hot Flashes | Newsroom [news.unchealthcare.org]
- 21. Efficacy and safety of fezolinetant for moderate-severe vasomotor symptoms associated with menopause in individuals unsuitable for hormone therapy: phase 3b randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Efficacy and safety of fezolinetant for moderate-severe vasomotor symptoms associated with menopause in individuals unsuitable for hormone therapy: phase 3b randomised controlled trial | The BMJ [bmj.com]
- 23. Efficacy and safety of fezolinetant for vasomotor symptoms in postmenopausal women: a comprehensive systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of Non-Hormonal VMS Treatment: A Comparative Analysis of Fezolinetant and Other NK3R Antagonists
For researchers, scientists, and drug development professionals, the emergence of neurokinin-3 receptor (NK3R) antagonists marks a significant milestone in the management of vasomotor symptoms (VMS) associated with menopause. This guide provides a detailed comparative analysis of fezolinetant, the first-in-class approved NK3R antagonist, and other notable antagonists in development, with a focus on their efficacy, mechanism of action, and supporting clinical trial data.
Fezolinetant (Veozah®) has paved the way for a new therapeutic class of non-hormonal treatments for moderate to severe VMS.[1][2] Its targeted mechanism of action offers a promising alternative for women who are unable or unwilling to take hormone therapy.[3][4] This guide delves into the comparative efficacy of fezolinetant and another prominent NK3R antagonist, elinzanetant, which exhibits a dual antagonist activity. A brief overview of osanetant, an earlier NK3R antagonist, is also included for historical context.
Mechanism of Action: Targeting the KNDy Neurons
Hot flashes, the hallmark of VMS, are understood to originate from the hypothalamus, the body's thermoregulatory center.[5] In menopausal women, declining estrogen levels lead to hypertrophy of kisspeptin/neurokinin B/dynorphin (KNDy) neurons.[3] This results in increased signaling by neurokinin B (NKB), which binds to NK3 receptors and disrupts normal thermoregulation, leading to VMS.[1][5][6]
Fezolinetant is a selective NK3R antagonist.[7] By blocking the binding of NKB to the NK3R on KNDy neurons, fezolinetant helps to restore the thermoregulatory balance and consequently reduces the frequency and severity of hot flashes.[1][5]
Elinzanetant , on the other hand, is a dual antagonist of both the neurokinin-1 (NK1) and NK3 receptors.[8][9] In addition to blocking the NK3R like fezolinetant, it also targets the NK1 receptor, which may contribute to a reduction in vasodilation and heat-sensing neuro-activity, potentially offering additional benefits in managing VMS and associated symptoms like sleep disturbances.[8][10][11]
Osanetant was also developed as an NK3R antagonist but was primarily investigated for the treatment of schizophrenia.[12][13] Its development for this indication was ultimately discontinued.[14]
Signaling Pathway of NK3R Antagonists in VMS
References
- 1. researchgate.net [researchgate.net]
- 2. Elinzanetant for the Treatment of Vasomotor Symptoms Associated With Menopause: OASIS 1 and 2 Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation and Application of Thresholds to Define Meaningful Change in Vasomotor Symptoms Frequency: Analysis of Pooled SKYLIGHT 1 and 2 Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Top-line results from Phase III OASIS 1 and OASIS 2 studies of elinzanetant for moderate to severe vasomotor symptoms - Medthority [medthority.com]
- 5. Study Designs: OASIS 1, OASIS 2, & OASIS 3 | LYNKUET® (elinzanetant) | Official HCP Site [lynkuethcp.com]
- 6. Efficacy and Safety of Fezolinetant in Moderate to Severe Vasomotor Symptoms Associated With Menopause: A Phase 3 RCT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sociedadperuanaclimaterio.com [sociedadperuanaclimaterio.com]
- 8. Design of OASIS 1 and 2: phase 3 clinical trials assessing the efficacy and safety of elinzanetant for the treatment of vasomotor symptoms associated with menopause - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. Fezolinetant for treatment of moderate-to-severe vasomotor symptoms associated with menopause (SKYLIGHT 1): a phase 3 randomised controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Efficacy and safety of elinzanetant, a selective neurokinin-1,3 receptor antagonist for vasomotor symptoms: a dose-finding clinical trial (SWITCH-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and safety of elinzanetant, a selective neurokinin-1,3 receptor antagonist for vasomotor symptoms: a dose-finding clinical trial (SWITCH-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research.ed.ac.uk [research.ed.ac.uk]
A Head-to-Head Comparison of Fezolinetant and SSRIs for the Treatment of Vasomotor Symptoms
For decades, selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) have been the primary non-hormonal treatment for vasomotor symptoms (VMS), commonly known as hot flashes, associated with menopause. However, the recent approval of fezolinetant, a first-in-class neurokinin 3 (NK3) receptor antagonist, presents a novel therapeutic approach. This guide provides a detailed, data-driven comparison of fezolinetant and commonly prescribed SSRIs for the management of VMS, aimed at researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Pathways
The physiological mechanisms by which fezolinetant and SSRIs alleviate hot flashes are distinct. Fezolinetant targets the thermoregulatory control center in the hypothalamus, while SSRIs are thought to act more broadly on serotonin pathways that influence body temperature.
Fezolinetant acts as a selective antagonist of the neurokinin 3 (NK3) receptor. The NK3 receptor is a key component of the KNDy (kisspeptin/neurokinin B/dynorphin) neuron system in the hypothalamus, which is believed to play a crucial role in regulating body temperature. During menopause, declining estrogen levels are thought to lead to hyperactivity of these neurons, disrupting normal heat dissipation and causing hot flashes. By blocking the NK3 receptor, fezolinetant modulates this neuronal activity, restoring a more balanced thermoregulation.
SSRIs, on the other hand, are thought to reduce the severity and frequency of hot flashes by increasing the levels of serotonin in the brain. Serotonin is a neurotransmitter that plays a role in a wide range of physiological processes, including mood, sleep, and thermoregulation. The precise mechanism by which elevated serotonin levels alleviate hot flashes is not fully understood, but it is hypothesized to involve the stabilization of the thermoregulatory setpoint in the hypothalamus.
Efficacy: A Comparative Look at the Data
Direct head-to-head clinical trials comparing fezolinetant with a range of SSRIs are limited. Therefore, this comparison relies on data from placebo-controlled trials for each drug.
Fezolinetant Efficacy Data
The efficacy of fezolinetant has been demonstrated in the pivotal SKYLIGHT 1 and SKYLIGHT 2 phase 3 clinical trials.
| Trial | Dosage | Mean Change from Baseline in Frequency of Moderate to Severe VMS at Week 12 | Mean Change from Baseline in Severity of Moderate to Severe VMS at Week 12 |
| SKYLIGHT 1 | Fezolinetant 30 mg | -2.55 (vs. -1.45 for placebo) | -0.38 (vs. -0.17 for placebo) |
| Fezolinetant 45 mg | -2.96 (vs. -1.45 for placebo) | -0.47 (vs. -0.17 for placebo) | |
| SKYLIGHT 2 | Fezolinetant 30 mg | -2.39 (vs. -1.49 for placebo) | -0.38 (vs. -0.21 for placebo) |
| Fezolinetant 45 mg | -2.53 (vs. -1.49 for placebo) | -0.41 (vs. -0.21 for placebo) |
SSRI Efficacy Data
Paroxetine is the only SSRI currently FDA-approved for the treatment of VMS. Other SSRIs and SNRIs are used off-label.
| Drug | Dosage | Mean Change from Baseline in Frequency of VMS | Mean Change from Baseline in Severity of VMS |
| Paroxetine 7.5 mg | 7.5 mg/day | -3.9 to -4.7 (vs. -2.7 to -3.1 for placebo) at week 4 | Significant reduction in severity compared to placebo |
| Escitalopram | 10-20 mg/day | -3.6 (vs. -1.8 for placebo) at week 8 | Significant reduction in severity compared to placebo |
| Venlafaxine XR | 75 mg/day | -4.8 (vs. -2.5 for placebo) at week 8 | Significant reduction in severity compared to placebo |
Safety and Tolerability
The safety profiles of fezolinetant and SSRIs differ significantly, which may influence treatment decisions.
Fezolinetant Safety Profile
The most common adverse events reported in the SKYLIGHT trials for fezolinetant were headache, abdominal pain, and diarrhea. A key safety concern is the potential for elevated liver enzymes. Regular monitoring of liver function is recommended.
| Adverse Event | Fezolinetant 30 mg (%) | Fezolinetant 45 mg (%) | Placebo (%) |
| Headache | 6.8 | 7.2 | 6.2 |
| Abdominal Pain | 4.0 | 4.2 | 3.1 |
| Diarrhea | 3.2 | 3.5 | 2.8 |
| Elevated Liver Transaminases | 2.3 | 2.3 | 0.9 |
SSRI Safety Profile
SSRIs are associated with a different set of potential side effects, including nausea, dizziness, dry mouth, and sexual dysfunction. These side effects can sometimes be treatment-limiting for patients.
| Adverse Event | Paroxetine 7.5 mg (%) | Escitalopram 10-20 mg (%) | Venlafaxine XR 75 mg (%) | Placebo (%) |
| Nausea | 23.3 | 19.0 | 34.0 | 9.7 |
| Dizziness | 9.9 | 11.0 | 23.0 | 5.8 |
| Dry Mouth | 13.8 | 8.0 | 22.0 | 6.8 |
| Sexual Dysfunction | Variable, but a known class effect | Variable, but a known class effect | Variable, but a known class effect | Lower incidence |
Experimental Protocols
The methodologies for the clinical trials cited above share common features, including a screening phase, a baseline data collection period, randomization, a treatment period, and a follow-up phase.
Fezolinetant (SKYLIGHT 1 & 2) - Representative Protocol
-
Study Design: Phase 3, randomized, double-blind, placebo-controlled trial.
-
Participants: Postmenopausal women aged 40 to 65 years with a minimum average of seven moderate to severe hot flashes per day.
-
Intervention: Participants were randomized to receive fezolinetant (30 mg or 45 mg) or placebo once daily for 12 weeks.
-
Primary Endpoints: Mean change from baseline in the frequency and severity of moderate to severe VMS at weeks 4 and 12.
-
Data Collection: VMS frequency and severity were recorded daily by participants in an electronic diary.
SSRIs (General Protocol for VMS Trials)
-
Study Design: Randomized, double-blind, placebo-controlled trial.
-
Participants: Perimenopausal and postmenopausal women with a specified minimum number of daily hot flashes.
-
Intervention: Participants were randomized to receive a specific SSRI (e.g., paroxetine 7.5 mg, escitalopram 10-20 mg) or placebo daily for a period of 4 to 12 weeks.
-
Primary Endpoints: Mean change from baseline in the frequency and severity of VMS.
-
Data Collection: Hot flash diaries are commonly used to record the frequency and severity of VMS.
Conclusion
Fezolinetant represents a targeted approach to treating VMS by directly modulating the thermoregulatory center in the hypothalamus. SSRIs, while effective for many women, have a broader mechanism of action and a different side effect profile. The choice between these therapeutic options will likely depend on a patient's individual characteristics, comorbidities, and tolerability of potential side effects. The development of fezolinetant provides a valuable new tool in the management of menopausal symptoms, and future head-to-head comparative studies will be crucial to further delineate its position relative to existing non-hormonal therapies.
Fezolinetant Demonstrates Improved Sleep Quality Over Placebo in Clinical Trials
New analyses from pivotal Phase 3 trials indicate that fezolinetant, a selective neurokinin-3 (NK3) receptor antagonist, provides a beneficial effect on sleep quality compared to placebo in women experiencing vasomotor symptoms (VMS) associated with menopause. These findings, primarily from the SKYLIGHT 1 and SKYLIGHT 2 studies, highlight the potential of this non-hormonal treatment to address the sleep disturbances that frequently accompany VMS.
Sleep disturbances are a well-documented consequence of VMS, with night sweats often leading to frequent awakenings and fragmented sleep. Fezolinetant, by targeting the underlying pathophysiology of VMS, has shown a positive impact on sleep-related outcomes.[1]
Quantitative Analysis of Sleep Quality Parameters
The efficacy of fezolinetant on sleep was assessed using several patient-reported outcome (PRO) measures. Pooled data from the SKYLIGHT 1 and 2 studies provide a comprehensive overview of these improvements.
| Sleep Assessment | Treatment Group | Outcome at Week 12 |
| PROMIS Sleep Disturbance - Short Form 8b (PROMIS SD SF 8b) | Fezolinetant 30 mg | Least Squares (LS) Mean Difference vs. Placebo: -0.6 (95% CI: -1.7, 0.4)[2] |
| Fezolinetant 45 mg | LS Mean Difference vs. Placebo: -1.5 (95% CI: -2.5, -0.5)[2] | |
| PROMIS Sleep-Related Impairment - Short Form 8a (PROMIS SRI SF 8a) | Fezolinetant 30 mg | LS Mean Difference vs. Placebo: -1.1 (95% CI: -2.1, -0.1)[2] |
| Fezolinetant 45 mg | LS Mean Difference vs. Placebo: -1.3 (95% CI: -2.3, -0.3)[2] | |
| Patient Global Impression of Change in Sleep Disturbance (PGI-C SD) | Placebo | 33.6% felt much/moderately better[2] |
| Fezolinetant 30 mg | 40.1% felt much/moderately better[2] | |
| Fezolinetant 45 mg | 51.0% felt much/moderately better[2] | |
| Patient Global Impression of Severity in Sleep Disturbance (PGI-S SD) | Placebo | 44.0% had severe/moderate problems[2] |
| Fezolinetant 30 mg | 41.1% had severe/moderate problems[2] | |
| Fezolinetant 45 mg | 36.6% had severe/moderate problems[2] |
In the SKYLIGHT 2 trial, the 45 mg dose of fezolinetant showed a statistically significant reduction in the PROMIS SD SF 8b total score compared to placebo at weeks 4 and 12 (p ≤ 0.01).[3] While improvements were observed in the SKYLIGHT 1 study, they did not consistently reach statistical significance for the key secondary endpoint of sleep disturbance.[3][4][5] However, further analyses of PGI-C SD and PGI-S SD from SKYLIGHT 1 did show a higher proportion of patients in both fezolinetant groups reporting improvements compared to placebo.[4][5][6]
Experimental Protocols
The data on fezolinetant's effect on sleep are derived from the robust methodologies of the SKYLIGHT 1 and SKYLIGHT 2 Phase 3 clinical trials.
Study Design: Both SKYLIGHT 1 and SKYLIGHT 2 were double-blind, placebo-controlled studies.[2] Participants were randomized to receive either placebo, fezolinetant 30 mg, or fezolinetant 45 mg once daily for a 12-week treatment period.[2] This was followed by a 40-week active treatment extension period.[6][7]
Participant Population: The studies enrolled individuals assigned female at birth, aged 40 to 65 years, who were seeking treatment for moderate-to-severe VMS associated with menopause.[2]
Outcome Measures: Sleep quality was a key secondary endpoint, evaluated through various validated patient-reported outcome questionnaires:
-
Patient-Reported Outcomes Measurement Information System Sleep Disturbance - Short Form 8b (PROMIS SD SF 8b): Assesses perceptions of sleep quality and disturbance over the previous seven days.[3]
-
Patient-Reported Outcomes Measurement Information System Sleep-Related Impairment - Short Form 8a (PROMIS SRI SF 8a): Measures the impact of sleep impairments on daily functioning.[3][2]
-
Patient Global Impression of Change/Severity in Sleep Disturbance (PGI-C SD and PGI-S SD): Assesses the patient's overall perception of change and severity of their sleep disturbance.[2][6]
Assessments were conducted at baseline, week 4, and week 12.[2]
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and study design, the following diagrams are provided.
Caption: Fezolinetant's Mechanism of Action on Sleep.
Caption: SKYLIGHT 1 & 2 Experimental Workflow.
References
- 1. Fezolinetant improved sleep disruption and impairment in menopausal women experiencing vasomotor symptoms - International Menopause Society [imsociety.org]
- 2. Effect of fezolinetant on sleep disturbance and impairment during treatment of vasomotor symptoms due to menopause - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Does fezolinetant have an effect on sleep? [astellasanswers.com]
- 4. newsroom.astellas.com [newsroom.astellas.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Results from Astellas' Pivotal Phase 3 SKYLIGHT 1™ Study of Fezolinetant for Vasomotor Symptoms Due to Menopause Published in The Lancet [prnewswire.com]
- 7. hcplive.com [hcplive.com]
A Comparative Analysis of Fezolinetant and Elinzanetant for the Treatment of Vasomotor Symptoms Associated with Menopause
A definitive guide for researchers and drug development professionals on the pharmacology, efficacy, and safety of two novel neurokinin receptor antagonists.
This report provides a detailed comparative analysis of fezolinetant and elinzanetant, two non-hormonal therapeutic agents developed for the management of moderate to severe vasomotor symptoms (VMS) associated with menopause. This guide synthesizes key experimental data on their mechanisms of action, pharmacokinetics, clinical efficacy, and safety profiles to offer a comprehensive resource for the scientific community.
Mechanism of Action: Targeting the KNDy Neuronal Pathway
Both fezolinetant and elinzanetant exert their therapeutic effects by modulating the activity of kisspeptin/neurokinin B/dynorphin (KNDy) neurons in the hypothalamus, which play a crucial role in thermoregulation.[1] During menopause, declining estrogen levels lead to hypertrophy and overactivity of these neurons, disrupting the body's temperature control and causing VMS, commonly known as hot flashes and night sweats.[2][3]
Fezolinetant is a selective neurokinin-3 (NK3) receptor antagonist.[2][4] It blocks the binding of neurokinin B (NKB) to the NK3 receptor on KNDy neurons, thereby attenuating neuronal overactivity and restoring thermoregulatory balance.[2][4]
Elinzanetant , in contrast, is a dual antagonist of both the neurokinin-1 (NK1) and neurokinin-3 (NK3) receptors.[3][5] This dual antagonism not only targets the NKB/NK3 pathway but also the substance P/NK1 pathway, which is implicated in peripheral vasodilation and sleep disturbances.[3][5]
Pharmacokinetics: A Comparative Overview
Fezolinetant and elinzanetant exhibit distinct pharmacokinetic profiles, which are summarized in the table below. Both drugs are orally administered and rapidly absorbed.[2][5] Fezolinetant is primarily metabolized by CYP1A2, while elinzanetant is mainly metabolized by CYP3A4.[2][3]
| Parameter | Fezolinetant | Elinzanetant |
| Time to Maximum Concentration (Tmax) | 1.5 hours (median)[2] | 1.0 hour (median)[3] |
| Volume of Distribution (Vz/F or Vss) | 189 L (Vz/F)[2] | 137 L (Vss)[6] |
| Plasma Protein Binding | 51%[2] | 99.7%[3] |
| Primary Metabolizing Enzyme | CYP1A2[2] | CYP3A4[3] |
| Route of Excretion | Urine (76.9%), Feces (14.7%)[2] | Feces (~90%), Urine (<1%)[3][6] |
| Effective Half-life (t1/2) | 9.6 hours[2] | ~45 hours[3] |
| Receptor Binding Affinity (Ki) | NK3: 19.9-22.1 nmol/L[2] | NK1: 0.37 nM, NK3: 3.0 nM[6] |
Clinical Efficacy: Head-to-Head Comparison from Clinical Trials
The efficacy of fezolinetant and elinzanetant has been evaluated in extensive Phase 3 clinical trial programs, SKYLIGHT for fezolinetant and OASIS for elinzanetant.
Experimental Protocols
The SKYLIGHT and OASIS trials were randomized, double-blind, placebo-controlled studies.[7][8]
SKYLIGHT 1 & 2 (Fezolinetant): These trials enrolled women aged 40-65 years experiencing an average of seven or more moderate-to-severe hot flashes per day.[7][9] Participants were randomized to receive once-daily placebo, fezolinetant 30 mg, or fezolinetant 45 mg for 12 weeks, followed by a 40-week active treatment extension.[7][9] The co-primary endpoints were the mean change from baseline in the frequency and severity of VMS at weeks 4 and 12.[7]
OASIS 1 & 2 (Elinzanetant): These studies enrolled postmenopausal women aged 40 to 65 years with moderate to severe VMS.[8][10] Participants were randomized to receive 120 mg of elinzanetant or placebo once daily for 12 weeks, followed by a 14-week active treatment extension.[8][10] The primary endpoints were the mean change in frequency and severity of moderate-to-severe VMS from baseline to weeks 4 and 12.[8] Key secondary endpoints included assessments of sleep disturbance and menopause-related quality of life.[8]
Efficacy Data
A meta-analysis of seven randomized controlled trials involving 4,087 patients provided a direct comparison of the efficacy of fezolinetant and elinzanetant.[11][12]
| Efficacy Endpoint | Fezolinetant 30 mg | Fezolinetant 45 mg | Elinzanetant 120 mg |
| Mean Difference in VMS Frequency Reduction | 2.16[11][12] | 2.54[11][12] | 2.99[11][12] |
| Mean Difference in VMS Severity Reduction | 0.20[11][12] | 0.24[11][12] | 0.36[11][12] |
| Mean Difference in Sleep Quality Improvement | Not statistically significant | Not statistically significant | 4.65[11] |
The meta-analysis suggests that while both drugs are effective in reducing the frequency and severity of VMS, elinzanetant demonstrated a larger effect size.[11] Furthermore, elinzanetant was the only treatment that showed a significant improvement in sleep quality.[11]
Safety and Tolerability
Both fezolinetant and elinzanetant are generally well-tolerated.[13][14] The most common adverse events are summarized below.
| Adverse Event Profile | Fezolinetant | Elinzanetant |
| Common Adverse Events | Abdominal pain, diarrhea, insomnia, back pain[14] | Headache, fatigue[14] |
Of note, there have been reports of elevated liver enzymes associated with fezolinetant, which has led to a recommendation for periodic liver function monitoring.[14] In contrast, elinzanetant has not shown the same level of concern regarding liver injury in clinical trials to date, which may be attributed to its distinct molecular structure.[14]
Conclusion
Fezolinetant and elinzanetant represent significant advancements in the non-hormonal treatment of menopausal vasomotor symptoms. Fezolinetant offers a selective approach by targeting the NK3 receptor, while elinzanetant provides a dual antagonism of both NK1 and NK3 receptors. Clinical data suggest that elinzanetant may offer a greater reduction in VMS frequency and severity, with the added benefit of improving sleep quality. The safety profiles of the two drugs also differ, with fezolinetant being associated with a risk of liver enzyme elevation. This comparative analysis provides a foundation for researchers and clinicians to understand the key differences between these two novel therapies. Further long-term studies and real-world evidence will continue to delineate their respective roles in the management of menopausal symptoms.
References
- 1. Neurokinin Receptor Antagonist, Fezolinetant, for Treatment of Menopausal Vasomotor Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. tandfonline.com [tandfonline.com]
- 5. patientcareonline.com [patientcareonline.com]
- 6. bayer.com [bayer.com]
- 7. sociedadperuanaclimaterio.com [sociedadperuanaclimaterio.com]
- 8. Design of OASIS 1 and 2: phase 3 clinical trials assessing the efficacy and safety of elinzanetant for the treatment of vasomotor symptoms associated with menopause - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fezolinetant for treatment of moderate-to-severe vasomotor symptoms associated with menopause (SKYLIGHT 1): a phase 3 randomised controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. obgproject.com [obgproject.com]
- 12. Fezolinetant vs. elinzanetant for women seeking relief from menopausal vasomotor symptoms :- Medznat [medznat.com.ua]
- 13. tandfonline.com [tandfonline.com]
- 14. contemporaryobgyn.net [contemporaryobgyn.net]
A Comparative Analysis of Fezolinetant and Other Non-Hormonal Therapies for Vasomotor Symptoms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of fezolinetant, a first-in-class neurokinin 3 (NK3) receptor antagonist, with other prominent non-hormonal treatments for vasomotor symptoms (VMS) associated with menopause. The following analysis is based on data from pivotal clinical trials and is intended to inform research and development in this therapeutic area.
Introduction to Non-Hormonal VMS Treatments
Vasomotor symptoms, including hot flashes and night sweats, are a hallmark of menopause, affecting a significant portion of women and impacting their quality of life. While hormone therapy is an effective treatment, it is not suitable for all women. This has driven the development of non-hormonal therapeutic options. This guide focuses on the comparative efficacy and safety of fezolinetant against selective serotonin reuptake inhibitors (SSRIs), serotonin-norepinephrine reuptake inhibitors (SNRIs), gabapentinoids, and anticholinergics.
Mechanism of Action: A Shift in Paradigm
The approach to treating VMS has evolved from broad-acting neurotransmitter modulation to targeted neuronal pathway inhibition.
-
Fezolinetant: This neurokinin 3 (NK3) receptor antagonist represents a targeted approach.[1][2] During menopause, declining estrogen levels lead to hyperactivity of Kisspeptin/Neurokinin B/Dynorphin (KNDy) neurons in the hypothalamus, disrupting thermoregulation.[3] Fezolinetant selectively blocks the NK3 receptor, modulating this neuronal activity and thereby reducing the frequency and severity of VMS.[2][3]
-
SSRIs/SNRIs (e.g., Paroxetine, Venlafaxine): These agents are thought to modulate serotonergic and noradrenergic pathways that play a role in the thermoregulatory center of the hypothalamus. Their mechanism in VMS is not fully elucidated but is distinct from their antidepressant effects.
-
Gabapentin: An anticonvulsant, gabapentin's mechanism in VMS is also not completely understood but is hypothesized to involve modulation of calcium channels and neurotransmitter release in the hypothalamus.
-
Oxybutynin: An anticholinergic medication, oxybutynin's efficacy in VMS is an off-label discovery. Its mechanism is thought to be related to its antimuscarinic properties, potentially influencing thermoregulation.
Comparative Efficacy: A Tabular Summary
The following tables summarize the efficacy of fezolinetant and its comparators based on data from key clinical trials.
Table 1: Reduction in Frequency of Moderate-to-Severe Vasomotor Symptoms
| Treatment (Daily Dose) | Trial | Baseline Mean Frequency (per day) | Mean Reduction from Baseline at Week 12 (Drug) | Mean Reduction from Baseline at Week 12 (Placebo) | Placebo-Adjusted Mean Reduction at Week 12 |
| Fezolinetant (45 mg) | SKYLIGHT 1 & 2 (Pooled) | ~10.4 | -6.3 | -3.8 | -2.5 |
| Paroxetine (7.5 mg) | Pivotal Phase 3 Trials | Not Specified | Significant reduction vs. placebo | Not Specified | Statistically significant |
| Venlafaxine XR (75 mg) | MsFLASH | ~8.3 | -3.9 (47.6% reduction) | -2.4 (28.6% reduction) | -1.5 |
| Gabapentin (900 mg) | RCT (Butt et al.) | Not Specified | 51% reduction in hot flash score | 26% reduction in hot flash score | 25% |
| Oxybutynin ER (15 mg) | Phase 2 Trial | Not Specified | -9.48 | -4.69 | -4.79 |
| Elinzanetant (120 mg) | OASIS 1 & 2 | ~14.0 | -9.4 | -6.4 | -3.0 |
Table 2: Reduction in Severity of Moderate-to-Severe Vasomotor Symptoms
| Treatment (Daily Dose) | Trial | Baseline Mean Severity | Mean Reduction from Baseline at Week 12 (Drug) | Mean Reduction from Baseline at Week 12 (Placebo) | Placebo-Adjusted Mean Reduction at Week 12 |
| Fezolinetant (45 mg) | SKYLIGHT 1 & 2 (Pooled) | Moderate to Severe | Statistically significant improvement | Statistically significant improvement | Statistically significant |
| Paroxetine (7.5 mg) | Pivotal Phase 3 Trials | Moderate to Severe | Statistically significant improvement | Statistically significant improvement | Statistically significant |
| Venlafaxine XR (75 mg) | MsFLASH | Not Specified | Statistically significant improvement | Statistically significant improvement | Statistically significant |
| Gabapentin (900 mg) | RCT (Butt et al.) | Not Specified | Statistically significant improvement in hot flash score | Statistically significant improvement in hot flash score | Statistically significant |
| Oxybutynin ER (15 mg) | Phase 2 Trial | Moderate to Severe | -1.27 (on a 0-3 scale) | -0.30 (on a 0-3 scale) | -0.97 |
| Elinzanetant (120 mg) | OASIS 1 & 2 | Moderate to Severe | Statistically significant improvement | Statistically significant improvement | Statistically significant |
Comparative Safety and Tolerability
Table 3: Common Treatment-Emergent Adverse Events (%)
| Adverse Event | Fezolinetant (45 mg) | Paroxetine (7.5 mg) | Venlafaxine XR (75 mg) | Gabapentin (900 mg) | Oxybutynin ER (15 mg) | Placebo (Representative) |
| Headache | ~7% | Not Specified | ~20% | ~10% | Not Specified | ~6% |
| Nausea | ~4% | ~6% | ~33% | ~4% | ~6% | ~2% |
| Dry Mouth | Not Specified | Not Specified | ~21% | Not Specified | ~52% | ~5% |
| Dizziness/Somnolence | Not Specified | ~4% | ~17% | ~18% (dizziness), ~12% (drowsiness) | Not Specified | ~2% |
| Fatigue | Not Specified | ~4% | Not Specified | Not Specified | Not Specified | Not Specified |
| Constipation | Not Specified | Not Specified | ~10% | Not Specified | Common | Not Specified |
| Diarrhea | ~3% | Not Specified | Not Specified | Not Specified | Not Specified | ~2% |
| Insomnia | ~3% | Not Specified | ~12% | Not Specified | Not Specified | ~2% |
Experimental Protocols of Key Clinical Trials
A detailed understanding of the methodologies employed in pivotal trials is crucial for a comprehensive assessment.
Fezolinetant: SKYLIGHT 1 and SKYLIGHT 2 Trials
-
Study Design: Two parallel, Phase 3, randomized, double-blind, placebo-controlled trials with a 12-week treatment period followed by a 40-week extension.[4][5][6]
-
Participant Profile: Postmenopausal women aged 40-65 years with moderate to severe VMS (at least 7 hot flashes per day on average).[5][6]
-
Intervention: Once-daily oral fezolinetant (30 mg or 45 mg) or placebo.[4][5][6]
-
Primary Endpoints: Mean change from baseline in the frequency and severity of moderate to severe VMS at weeks 4 and 12.[4]
-
Data Collection: Participants recorded VMS frequency and severity in daily electronic diaries.
Paroxetine: Pivotal Phase 3 Trials
-
Study Design: Two multicenter, randomized, double-blind, placebo-controlled trials of 12 and 24 weeks in duration.[2]
-
Participant Profile: Postmenopausal women with moderate to severe VMS.[2]
-
Intervention: Once-daily oral paroxetine 7.5 mg or placebo.[2]
-
Primary Endpoints: Mean change from baseline in the frequency and severity of moderate to severe VMS at weeks 4 and 12.[2]
-
Data Collection: Daily diaries were used to record VMS.
Venlafaxine: MsFLASH Trial
-
Study Design: A randomized, double-blind, placebo-controlled trial.[7]
-
Participant Profile: Perimenopausal and postmenopausal women with bothersome VMS.
-
Intervention: Venlafaxine extended-release (75 mg daily) or placebo.[7]
-
Primary Endpoint: Change in VMS frequency at week 8.[7]
-
Data Collection: Daily VMS diaries.
Gabapentin: Randomized Controlled Trial (Butt et al.)
-
Study Design: A randomized, double-blind, placebo-controlled trial.[8]
-
Participant Profile: Postmenopausal women with at least 14 hot flashes per week.[8]
-
Intervention: Gabapentin (900 mg daily in three divided doses) or placebo for 4 weeks.[8]
-
Primary Endpoint: Percentage change from baseline in daily hot flash score at week 4.[8]
-
Data Collection: Participant diaries.[8]
Oxybutynin: Phase 2 Clinical Trial
-
Study Design: A 12-week, multicenter, double-blind, placebo-controlled, phase 2 clinical trial.[9]
-
Participant Profile: Healthy, postmenopausal women experiencing at least seven moderate-to-severe vasomotor symptoms daily.[9]
-
Intervention: Oxybutynin extended-release (15 mg once daily) or placebo.[9]
-
Co-primary Outcomes: Change from baseline to week 12 in the frequency and severity of moderate-to-severe vasomotor symptoms.[9]
-
Data Collection: Daily diaries.
Signaling Pathways and Experimental Workflows
Fezolinetant Signaling Pathway
Caption: Fezolinetant blocks Neurokinin B (NKB) from binding to the NK3 receptor on KNDy neurons.
Comparative VMS Clinical Trial Workflow
Caption: A generalized workflow for a randomized, placebo-controlled clinical trial evaluating VMS treatments.
Conclusion
Fezolinetant offers a novel, targeted approach to the management of VMS with a demonstrated efficacy and a generally favorable side effect profile compared to older non-hormonal options. Its mechanism of action, directly addressing the neuronal dysregulation in the hypothalamus, represents a significant advancement in the field. SSRIs, SNRIs, gabapentin, and oxybutynin remain valuable therapeutic alternatives, particularly when considering patient-specific comorbidities and preferences. The emergence of other neurokinin receptor antagonists, such as elinzanetant, suggests a new era in non-hormonal VMS treatment. Future research, including head-to-head comparative trials, will be instrumental in further defining the therapeutic landscape for menopausal vasomotor symptoms.
References
- 1. Bayer United States of America - Phase IIb Clinical Study of Investigational Compound Elinzanetant Evaluated Efficacy and Safety in Postmenopausal Patients with Vasomotor Symptoms Study Findings Published in Menopause: The Journal of The North American Menopause Society [bayer2019tf.q4web.com]
- 2. Low-dose paroxetine 7.5 mg for menopausal vasomotor symptoms: two randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elinzanetant Reduced Vasomotor Symptoms in Trial | Conexiant [conexiant.com]
- 4. newsroom.astellas.com [newsroom.astellas.com]
- 5. tandfonline.com [tandfonline.com]
- 6. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 7. Low-dose estradiol and the serotonin-norepinephrine reuptake inhibitor venlafaxine for vasomotor symptoms: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gabapentin for the treatment of menopausal hot flashes: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Extended-release oxybutynin therapy for vasomotor symptoms in women: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Faznolutamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of investigational compounds like Faznolutamide is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to review all available safety information. Personnel should be thoroughly trained on the potential hazards and the necessary precautions.
Personal Protective Equipment (PPE):
-
Gloves: Wear double chemotherapy gloves for maximum protection.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A dedicated lab coat should be worn and laundered separately.
-
Respiratory Protection: If there is a risk of aerosolization or dust generation, use a NIOSH-approved respirator.
Engineering Controls:
-
All handling of this compound powder should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
General Hygiene:
-
Wash hands thoroughly with soap and water after handling the compound.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
Step-by-Step Disposal Procedures
The proper disposal of this compound waste is critical to prevent environmental contamination and accidental exposure. Waste should be segregated into "trace" and "bulk" contaminated materials.
1. Segregation of Waste:
-
Trace Waste: This includes items with minimal residual contamination, such as empty vials, used gloves, bench paper, and pipette tips. These items should be disposed of in a designated yellow "Trace" chemotherapy waste container.
-
Bulk Waste: This category includes unused or expired this compound, solutions containing the compound, and heavily contaminated items. This waste must be collected in a separate, clearly labeled black "Bulk" hazardous waste container. Do not mix this waste with other laboratory chemical waste.
2. Container Management:
-
All waste containers must be clearly labeled with the contents, including the name "this compound" and the appropriate hazard symbols.
-
Keep waste containers securely closed when not in use.
-
Store waste containers in a designated, secure area away from general laboratory traffic.
3. Final Disposal:
-
Once a waste container is full, it must be disposed of through your institution's hazardous waste management program. Contact your EHS department to arrange for pickup.
-
Hazardous pharmaceutical waste must be disposed of in accordance with local, state, and federal regulations, which typically require incineration at an approved waste disposal facility.
Spill Management:
In the event of a spill, immediately alert others in the area and evacuate if necessary. Follow your institution's established spill cleanup procedures. For a small spill of solid this compound, carefully dampen the material with a suitable solvent (e.g., acetone) to prevent dust generation and then absorb it with an inert material. For liquid spills, absorb the material with a chemical spill pillow or other absorbent material. All spill cleanup materials must be disposed of as bulk hazardous waste.
Quantitative Data and Storage
While specific quantitative data for this compound disposal is not available, the following table summarizes key information for safe handling and storage.
| Parameter | Recommendation | Source |
| Storage Temperature | Stock solutions: -80°C for up to 6 months; -20°C for up to 1 month. | General guidance for similar research compounds. |
| Occupational Exposure Limit (OEL) | Not established. Handle as a potent compound. | N/A |
| Aqueous Solubility | Data not readily available. Assume low solubility. | N/A |
| Incompatible Materials | Strong oxidizing agents. | General chemical safety principles. |
Experimental Workflow for Handling this compound
The following diagram illustrates a typical workflow for handling this compound in a research laboratory setting, from receipt to disposal.
Caption: Experimental workflow for this compound.
Potential Signaling Pathway
As an androgen receptor (AR) inhibitor, this compound likely interferes with the signaling cascade that promotes the growth of prostate cancer cells. The diagram below illustrates a simplified representation of the androgen receptor signaling pathway and the potential point of inhibition.
Caption: Androgen receptor signaling pathway inhibition.
Personal protective equipment for handling Faznolutamide
For researchers, scientists, and drug development professionals, the following provides immediate and essential safety and logistical information for handling Faznolutamide. This guide offers procedural, step-by-step guidance to ensure safe laboratory practices and proper disposal.
When working with potent compounds such as this compound, a comprehensive understanding of safety protocols is paramount. While a specific, publicly available Safety Data Sheet (SDS) for this compound was not found during this search, the following guidelines are based on best practices for handling similar hazardous research chemicals and information provided by chemical suppliers. All personnel must be thoroughly trained on these procedures before handling this compound.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure. The following table summarizes the recommended PPE for various tasks involving this compound.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Storage | Safety glasses | Nitrile gloves | Laboratory coat | Not generally required |
| Weighing and Aliquoting (Solid) | Safety goggles or face shield | Double nitrile gloves | Disposable gown over lab coat | N95 or higher respirator |
| Solution Preparation | Chemical splash goggles | Double nitrile gloves | Disposable gown over lab coat | In a certified chemical fume hood |
| In Vitro/In Vivo Experiments | Safety glasses | Nitrile gloves | Laboratory coat | As determined by risk assessment |
| Waste Disposal | Chemical splash goggles | Heavy-duty nitrile gloves | Disposable gown over lab coat | As determined by risk assessment |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
-
Receiving and Inspection: Upon receipt, inspect the container for any damage or leaks. Wear safety glasses and nitrile gloves during this process.
-
Storage: Store this compound in a designated, well-ventilated, and secure area. Per supplier recommendations, stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month[1].
-
Preparation for Use:
-
All handling of solid this compound should be conducted in a certified chemical fume hood or a glove box to prevent inhalation of dust.
-
Before handling, ensure all necessary PPE is donned correctly.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling this compound.
-
-
Weighing and Solution Preparation:
-
When weighing the solid compound, use an analytical balance within a chemical fume hood.
-
Prepare solutions in a fume hood.
-
The choice of solvent will depend on the experimental protocol.
-
-
Conducting Experiments:
-
Clearly label all containers with the compound name, concentration, date, and your initials.
-
When conducting experiments, wear the appropriate PPE as outlined in the table above.
-
Avoid skin contact and inhalation.
-
-
Decontamination:
-
All surfaces and equipment that come into contact with this compound should be decontaminated.
-
Use a suitable cleaning agent (e.g., a detergent solution followed by a solvent rinse, as appropriate for the equipment).
-
-
Spill Management:
-
In case of a spill, evacuate the area and prevent others from entering.
-
Wear appropriate PPE, including respiratory protection, before cleaning the spill.
-
Use an absorbent material to contain the spill and dispose of it as hazardous waste.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All waste contaminated with this compound, including unused compound, solutions, contaminated PPE, and labware, must be segregated as hazardous chemical waste.
-
Solid Waste:
-
Collect all solid waste (e.g., contaminated gloves, weigh boats, paper towels) in a dedicated, clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a sealed, leak-proof, and clearly labeled hazardous waste container.
-
-
Empty Containers:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.
-
-
Final Disposal:
-
All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Safe Handling and Disposal Workflow
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
